molecular formula C22H18N2O3 B10857871 HTS07545

HTS07545

Katalognummer: B10857871
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: PZNJITRXQKRPFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

HTS07545 is a useful research compound. Its molecular formula is C22H18N2O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C22H18N2O3

Molekulargewicht

358.4 g/mol

IUPAC-Name

ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate

InChI

InChI=1S/C22H18N2O3/c1-2-26-21(25)15-27-22-19(14-23)18(16-9-5-3-6-10-16)13-20(24-22)17-11-7-4-8-12-17/h3-13H,2,15H2,1H3

InChI-Schlüssel

PZNJITRXQKRPFY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)COC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of HTS07545

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

HTS07545 is a potent small-molecule inhibitor of the mitochondrial enzyme Sulfide:Quinone Oxidoreductase (SQOR).[1][2] Identified through high-throughput screening, this compound serves as a crucial chemical probe for studying the role of SQOR in cellular metabolism and signaling.[2][3] SQOR catalyzes the first irreversible step in the mitochondrial hydrogen sulfide (H₂S) oxidation pathway, playing a pivotal role in regulating the levels of H₂S, a significant cardioprotective gasotransmitter.[2][3] This guide provides a detailed overview of the mechanism of action of this compound, its biochemical properties, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Competitive Inhibition of SQOR

The primary mechanism of action of this compound is the direct inhibition of Sulfide:Quinone Oxidoreductase. Structural and mechanistic studies have revealed that this compound functions as a competitive inhibitor with respect to Coenzyme Q (CoQ), a natural substrate of SQOR.[2][3]

This compound binds to the large, predominantly hydrophobic CoQ-binding pocket within the SQOR enzyme.[2][3] This binding pocket is located in an internal tunnel that connects the enzyme's membrane-binding surface to its catalytic active site.[3] By occupying this pocket, this compound prevents the binding of CoQ, thereby inhibiting the electron transfer reaction that is central to the enzyme's function. Computational docking studies suggest that this compound occupies a binding site very similar to that of CoQ analogs like decylubiquinone (DCQ).[2]

The inhibition of SQOR by this compound leads to a reduction in the metabolic decomposition of hydrogen sulfide (H₂S).[1] This elevates the intracellular concentration of H₂S, allowing it to exert its downstream signaling effects, which include activating diverse cardioprotective pathways.[2]

cluster_Mitochondria Mitochondrial Inner Membrane cluster_Cell Cellular Effects H2S Hydrogen Sulfide (H₂S) SQOR Sulfide:Quinone Oxidoreductase (SQOR) H2S->SQOR Binds to Active Site H2S_up ↑ Increased H₂S Levels CoQH2 Coenzyme Q (Reduced) SQOR->CoQH2 Reduces SQOR->H2S_up Inhibition leads to CoQ Coenzyme Q (Oxidized) CoQ->SQOR Binds to CoQ Pocket ETC Electron Transport Chain CoQH2->ETC HTS This compound HTS->SQOR Competitively Binds to CoQ Pocket Cardioprotection Cardioprotective Signaling Pathways H2S_up->Cardioprotection Activates

Caption: Mechanism of this compound action on the SQOR pathway.

Quantitative Data and Physicochemical Properties

This compound was identified as a highly potent inhibitor from a class of 2,4-diphenylpyridines. Its efficacy and physicochemical properties have been characterized, although some properties like poor solubility presented challenges for further development.[2][3]

ParameterValueSource
Target Human Sulfide:Quinone Oxidoreductase (SQOR)[2][3]
IC₅₀ 30 nM[1][2]
Chemical Class 2,4-diphenylpyridine (Class A/A')[2][3]
cLogP > 5[2]
Aqueous Solubility Poor[2][3]

Experimental Protocols

The characterization of this compound involved several key experimental stages, from initial screening to mechanistic studies.

This compound was discovered by screening a small-molecule library against recombinant human SQOR.[2] Due to the unsuitability of direct spectrophotometric assays for HTS, a novel two-step endpoint assay was developed.[2]

  • Principle: The assay measures the amount of reduced Coenzyme Q₁ (CoQ₁) produced by SQOR. The reduced CoQ₁ then non-enzymatically reduces the blue dye 2,6-dichlorophenolindophenol (DCIP), causing a loss of color that can be quantified.

  • Step 1: Enzymatic Reaction:

    • Recombinant human SQOR is incubated in a 96-well plate with substrates (H₂S, sulfite, CoQ₁) and the test compounds (e.g., this compound).

  • Step 2: Colorimetric Endpoint Reaction:

    • After the enzymatic reaction, the blue dye DCIP is added to the wells.

    • The amount of reduced CoQ₁ produced in Step 1 is proportional to the reduction (decolorization) of DCIP.

    • The absorbance is read to determine the level of inhibition. A high absorbance (blue color) indicates strong inhibition of SQOR.

  • Assay Quality: This HTS assay was validated with a Z-factor of 0.78, indicating its robustness and reliability for screening.[2]

cluster_workflow HTS Experimental Workflow start Start: Small Molecule Library step1 Step 1: Incubate SQOR + Substrates + Test Compound in 96-well plate start->step1 step2 Step 2: Add DCIP Dye step1->step2 step3 Measure Absorbance (Colorimetric Reading) step2->step3 analysis Data Analysis: Identify 'Hits' with High Absorbance (Inhibition) step3->analysis hit Confirmed Hit: This compound analysis->hit

Caption: High-Throughput Screening workflow for SQOR inhibitors.

To assess the biological activity of SQOR inhibitors, cell-based assays were performed using neonatal rat ventricular cardiomyocytes (NRVMs) and H9c2 cells.[2]

  • Objective: To determine if SQOR inhibition could attenuate the hypertrophic response induced by neurohormonal stressors and to assess compound cytotoxicity.

  • Hypertrophy Assay Protocol:

    • NRVMs are seeded in culture plates.

    • Cells are treated with a hypertrophic agonist (e.g., Angiotensin II) in the presence or absence of the SQOR inhibitor (an optimized analog of this compound, STI1, was used in these published studies).[2]

    • After a 24-hour incubation, cells are fixed and stained for α-actinin (to visualize cell structure), cell membranes, and nuclei.[2]

    • Confocal microscopy is used to capture images, and cell area is quantified to measure the extent of hypertrophy.[2]

  • Cytotoxicity Assay: Standard assays (e.g., MTT or LDH release) are run in parallel to ensure that the observed effects are not due to cell death.

This compound, while potent, had suboptimal physicochemical properties for in vivo use (poor solubility, high cLogP).[2][3] This prompted a hit-to-lead optimization campaign to develop analogs with improved drug-like characteristics.

  • Strategy: Medicinal chemistry and structure-based design were employed to modify the this compound scaffold.[3] The goal was to improve solubility and metabolic stability while retaining high potency.

  • Outcome: This process led to the identification of STI1, a cell-permeable derivative with an IC₅₀ of 29 nM and improved pharmacokinetic properties, which was then used for in vivo proof-of-concept studies.[2][3]

cluster_logic Hit-to-Lead Optimization Logic hts_hit HTS Hit: this compound (IC₅₀ = 30 nM) properties Suboptimal Properties: - Poor Solubility - High cLogP (>5) hts_hit->properties optimization Medicinal Chemistry & Structure-Based Design hts_hit->optimization sar Structure-Activity Relationship (SAR) Studies optimization->sar design Computational Docking & Modeling optimization->design lead_compound Lead Compound: STI1 (IC₅₀ = 29 nM) sar->lead_compound design->lead_compound improved_properties Improved Properties: - Cell-permeable - Suitable for in vivo testing lead_compound->improved_properties

Caption: Logical workflow for the hit-to-lead optimization of this compound.

This compound is a potent and specific competitive inhibitor of sulfide:quinone oxidoreductase. Its discovery has validated SQOR as a druggable target and has provided a powerful chemical tool to investigate the therapeutic potential of modulating the hydrogen sulfide signaling pathway.[2] While this compound itself possesses limitations for clinical development, it was the foundational discovery that led to optimized, in vivo-active compounds, establishing proof-of-concept for SQOR inhibition as a novel therapeutic strategy for conditions such as heart failure.[2][3]

References

HTS07545 as a Sulfide:Quinone Oxidoreductase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfide:quinone oxidoreductase (SQOR) is a mitochondrial enzyme that plays a critical role in the metabolism of hydrogen sulfide (H₂S), a gaseous signaling molecule with significant cardioprotective effects. Inhibition of SQOR presents a promising therapeutic strategy for conditions associated with H₂S dysregulation, such as heart failure. This technical guide provides an in-depth overview of HTS07545, a potent and selective inhibitor of human SQOR. We will detail its mechanism of action, present its key quantitative data, and provide comprehensive experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of cardiovascular disease and H₂S signaling.

Introduction to Sulfide:Quinone Oxidoreductase (SQOR)

Hydrogen sulfide (H₂S) is endogenously produced and functions as a gasotransmitter, modulating various physiological processes, including vasodilation, inflammation, and apoptosis. The mitochondrial sulfide oxidation pathway is the primary route for H₂S catabolism, preventing its accumulation to toxic levels. SQOR catalyzes the first and irreversible step in this pathway, oxidizing H₂S to a persulfide and transferring electrons to the electron transport chain via Coenzyme Q (CoQ).[1] By inhibiting SQOR, the degradation of H₂S can be slowed, leading to an increase in its bioavailability and enhancing its protective signaling effects.[2]

This compound: A Potent SQOR Inhibitor

This compound is a small molecule inhibitor of human SQOR. It was identified through high-throughput screening and belongs to the 2,4-diphenylpyridine class of compounds.[3]

Quantitative Data

This compound has been characterized as a highly potent inhibitor of SQOR. The key quantitative parameters are summarized in the table below.

ParameterValueReference
IC₅₀ ≤ 30 nM[3][4]
cLogP > 5[4]
Aqueous Solubility Poor[4]
Solubility in DMSO 100 mg/mL (279.03 mM)[1]

Mechanism of Action

This compound acts as a competitive inhibitor of SQOR with respect to the Coenzyme Q substrate.[4] The inhibitor binds to the large, hydrophobic CoQ-binding pocket within the SQOR enzyme, thereby blocking the access of the natural substrate and preventing the transfer of electrons from H₂S oxidation.[4]

cluster_SQOR SQOR Enzyme cluster_substrates Substrates cluster_inhibitor Inhibitor cluster_products Products SQOR Sulfide:Quinone Oxidoreductase Persulfide Persulfide SQOR->Persulfide Produces CoQ_pocket Coenzyme Q Binding Pocket CoQH2 Reduced Coenzyme Q (CoQH₂) CoQ_pocket->CoQH2 Reduces CoQ to H2S Hydrogen Sulfide (H₂S) H2S->SQOR Oxidized CoQ Coenzyme Q (CoQ) CoQ->CoQ_pocket Binds This compound This compound This compound->CoQ_pocket Competitively Binds & Blocks CoQ Access

Mechanism of this compound Inhibition of SQOR.

Signaling Pathway

The mitochondrial sulfide oxidation pathway is a critical component of cellular bioenergetics and redox homeostasis. SQOR is the entry point for electrons from H₂S into the electron transport chain.

cluster_pathway Mitochondrial Sulfide Oxidation Pathway cluster_inhibition Inhibition H2S H₂S SQOR SQOR H2S->SQOR Persulfide Glutathione Persulfide SQOR->Persulfide CoQH2 CoQH₂ SQOR->CoQH2 ETHE1 ETHE1 Persulfide->ETHE1 Sulfite Sulfite ETHE1->Sulfite SO Sulfite Oxidase Sulfite->SO Sulfate Sulfate SO->Sulfate CoQ CoQ CoQ->SQOR ComplexIII Complex III CoQH2->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC ComplexIV Complex IV CytochromeC->ComplexIV Water H₂O ComplexIV->Water Oxygen O₂ Oxygen->ComplexIV This compound This compound This compound->SQOR Inhibits

Mitochondrial Sulfide Oxidation Pathway and this compound Inhibition.

Experimental Protocols

Recombinant Human SQOR Expression and Purification

A detailed protocol for the expression and purification of recombinant human SQOR is crucial for in vitro assays. The following is a summarized methodology based on established procedures.

  • Expression System: Escherichia coli BL21(DE3) cells are commonly used. Co-expression with cold-adapted chaperonins from Oleispira antarctica (pCPN10/60) can improve protein folding and yield when grown at lower temperatures (e.g., 15°C).

  • Vector: A pET-based vector, such as pET23a, containing a synthetically optimized gene for human SQOR is suitable.

  • Culture Conditions: Cells are grown in a rich medium like Terrific Broth (TB) at a reduced temperature (e.g., 15°C) to an A₅₉₅ of approximately 1.1 before induction.

  • Induction: Protein expression is induced with an appropriate inducer, such as IPTG.

  • Cell Lysis and Solubilization: Harvested cells are resuspended in a suitable buffer and lysed. The membrane fraction containing SQOR is then solubilized using a detergent.

  • Purification: The solubilized protein is purified using affinity chromatography, followed by size-exclusion chromatography to obtain a highly pure and active enzyme preparation.

SQOR Inhibition Assay (DCIP Endpoint Assay)

The inhibitory activity of this compound against SQOR can be determined using a 2,6-dichlorophenolindophenol (DCIP) endpoint assay. This assay is suitable for high-throughput screening.[4]

Principle: The assay measures the reduction of DCIP by the product of the SQOR reaction, reduced Coenzyme Q₁ (CoQ₁H₂). SQOR catalyzes the oxidation of H₂S, with the concomitant reduction of CoQ₁ to CoQ₁H₂. In a subsequent non-enzymatic step, CoQ₁H₂ reduces the blue dye DCIP to its colorless form. The decrease in absorbance at 600 nm is proportional to the SQOR activity.

Detailed Protocol:

  • Reagents:

    • Recombinant human SQOR

    • Hydrogen sulfide (H₂S) solution

    • Coenzyme Q₁ (CoQ₁)

    • Sodium sulfite (sulfane sulfur acceptor)

    • This compound (or other test compounds) dissolved in DMSO

    • Formaldehyde (to quench the enzymatic reaction)

    • N-ethylmaleimide (NEM, to consume unreacted H₂S)

    • 2,6-dichlorophenolindophenol (DCIP)

    • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Procedure:

    • In a 96-well plate, add the assay buffer, recombinant human SQOR, H₂S, CoQ₁, and sodium sulfite.

    • Add this compound at various concentrations (a DMSO control is also included).

    • Incubate the reaction mixture for a defined period (e.g., 60 seconds) at a controlled temperature.

    • Quench the enzymatic reaction by adding formaldehyde.

    • Add N-ethylmaleimide to scavenge any remaining H₂S and incubate for approximately 10 minutes.

    • Add DCIP solution to each well.

    • After a short incubation (e.g., 2 minutes), measure the absorbance at 600 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

cluster_workflow DCIP Endpoint Assay Workflow start Start prepare_reagents Prepare Reagents: SQOR, H₂S, CoQ₁, Sulfite, this compound, Buffers start->prepare_reagents dispense Dispense Reagents & this compound into 96-well plate prepare_reagents->dispense incubate_reaction Incubate Reaction (e.g., 60 seconds) dispense->incubate_reaction quench Quench with Formaldehyde incubate_reaction->quench scavenge Scavenge H₂S with NEM (approx. 10 min incubation) quench->scavenge add_dcip Add DCIP Solution scavenge->add_dcip incubate_color Incubate for Color Development (e.g., 2 minutes) add_dcip->incubate_color read_absorbance Read Absorbance at 600 nm incubate_color->read_absorbance analyze Analyze Data & Determine IC₅₀ read_absorbance->analyze end End analyze->end

Workflow for the DCIP Endpoint Assay.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of SQOR and H₂S signaling. Its high potency and well-characterized mechanism of action make it a strong lead compound for the development of novel therapeutics for cardiovascular diseases. The experimental protocols detailed in this guide provide a foundation for the in vitro characterization of this compound and other potential SQOR inhibitors. Further research into the pharmacokinetic and pharmacodynamic properties of this compound and its analogues will be crucial for its translation into clinical applications.

References

The Role of HTS07545 in Hydrogen Sulfide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfide (H₂S) is a pleiotropic gasotransmitter involved in a myriad of physiological and pathophysiological processes. Its intricate metabolism is tightly regulated, with the mitochondrial enzyme sulfide:quinone oxidoreductase (SQOR) playing a pivotal, rate-limiting role. This technical guide provides an in-depth overview of HTS07545, a potent and selective inhibitor of human SQOR. We will delve into the core aspects of H₂S metabolism, the therapeutic potential of SQOR inhibition, and the detailed biochemical and pharmacological profile of this compound. This document will cover quantitative data on its inhibitory activity, comprehensive experimental protocols, and visual representations of key pathways and experimental workflows, serving as a critical resource for researchers in the field of H₂S biology and drug discovery.

Introduction to Hydrogen Sulfide Metabolism

Hydrogen sulfide is endogenously produced in mammalian cells primarily through the enzymatic activity of cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST). Once produced, H₂S is rapidly metabolized, predominantly within the mitochondria. The mitochondrial H₂S oxidation pathway is a critical regulator of endogenous H₂S levels.

The first and irreversible step in this pathway is catalyzed by sulfide:quinone oxidoreductase (SQOR).[1] SQOR is an inner mitochondrial membrane protein that oxidizes H₂S to a sulfane sulfur species, transferring electrons to coenzyme Q (CoQ) in the electron transport chain.[1][2] This enzymatic step is a key control point in H₂S homeostasis, making SQOR an attractive therapeutic target for modulating H₂S signaling in various disease states, including heart failure and certain cancers.[3][4]

This compound: A Potent Inhibitor of Sulfide:Quinone Oxidoreductase

This compound was identified through a high-throughput screening campaign as a potent inhibitor of human SQOR.[1] It belongs to a class of 2,4-diphenylpyridine derivatives and has been instrumental in elucidating the therapeutic potential of SQOR inhibition.[1][2]

Quantitative Data on this compound and Analogs

The inhibitory potency and physicochemical properties of this compound and its optimized analog, compound 19 (also referred to as STI1), are summarized below.

CompoundIC₅₀ (nM) for SQOR InhibitioncLogPAqueous SolubilityReference
This compound 30> 5Poor[1]
Compound 19 (STI1) 293.0Improved[1][2]

Table 1: Inhibitory Potency and Physicochemical Properties of this compound and an Optimized Analog.

Further pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been characterized for the optimized analog, compound 19, highlighting the potential for developing orally bioavailable SQOR inhibitors.

ParameterValue (for Compound 19/STI1)Reference
Caco-2 PermeabilityImproved[2]
Plasma Protein BindingReduced[2]
In vivo exposure (AUC in mice)25-fold higher than lead[2]
Half-life (t½ in mice)Acceptable[2]

Table 2: In Vitro and In Vivo ADME/PK Properties of the Optimized SQOR Inhibitor, Compound 19 (STI1).

Experimental Protocols

High-Throughput Screening for SQOR Inhibitors (DCIP Endpoint Assay)

This assay was employed for the initial identification of this compound from a small-molecule library.[1]

Principle: This is a two-step endpoint assay. In the first step, recombinant human SQOR catalyzes the oxidation of H₂S, with the concomitant reduction of a water-soluble coenzyme Q derivative (CoQ₁). In the second step, the reduced CoQ₁ non-enzymatically reduces the blue dye 2,6-dichlorophenolindophenol (DCIP), leading to a loss of absorbance at 600 nm. Inhibitors of SQOR will prevent the reduction of CoQ₁ and thus the subsequent color change of DCIP.

Materials:

  • Recombinant human SQOR

  • Coenzyme Q₁ (CoQ₁)

  • Sodium hydrosulfide (NaHS) as H₂S donor

  • Sulfite

  • 2,6-dichlorophenolindophenol (DCIP)

  • Formaldehyde

  • N-ethylmaleimide (NEM)

  • Assay buffer

  • 96-well plates

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare reaction mixtures in 96-well plates containing the assay buffer, recombinant human SQOR, CoQ₁, and sulfite.

  • Add the test compounds (e.g., from a chemical library) or vehicle control to the wells.

  • Initiate the enzymatic reaction by adding NaHS.

  • Incubate for 60 seconds at room temperature.

  • Quench the reaction by adding formaldehyde to denature SQOR, followed by NEM to scavenge excess H₂S.

  • Incubate for 10 minutes at room temperature.

  • Add DCIP to each well.

  • After 2 minutes, measure the absorbance at 600 nm.

  • Calculate the percentage of inhibition based on the absorbance values of the test wells relative to the positive and negative controls.

In Vitro ADME Assays

A battery of standard in vitro assays is used to characterize the ADME properties of SQOR inhibitors. These include, but are not limited to:

  • Aqueous Solubility: Assessed by methods such as nephelometry to determine the concentration at which a compound precipitates from an aqueous solution.

  • Lipophilicity (LogD/cLogP): Determined experimentally (e.g., by shake-flask method) or calculated to predict membrane permeability and potential for non-specific binding.

  • Cell Permeability (Caco-2 Assay): Utilizes a monolayer of Caco-2 cells to model the intestinal epithelium and predict the rate of drug absorption across the gut wall.

  • Plasma Protein Binding: Measured using techniques like equilibrium dialysis or ultrafiltration to determine the fraction of the compound bound to plasma proteins, which influences its distribution and availability to target tissues.

  • Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes and quantifying its degradation over time, providing insights into its likely rate of metabolic clearance.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrogen_Sulfide_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion CBS CBS H2S_cytosol H₂S CBS->H2S_cytosol CSE CSE CSE->H2S_cytosol MST 3-MST MST->H2S_cytosol H2S_mito H₂S H2S_cytosol->H2S_mito Transport SQOR SQOR Sulfane_Sulfur Sulfane Sulfur SQOR->Sulfane_Sulfur CoQH2 CoQH₂ SQOR->CoQH2 Reduction ETHE1 ETHE1 Sulfite Sulfite ETHE1->Sulfite Sulfite_Oxidase Sulfite Oxidase Sulfate Sulfate Sulfite_Oxidase->Sulfate H2S_mito->SQOR Oxidation Sulfane_Sulfur->ETHE1 Sulfite->Sulfite_Oxidase CoQ CoQ CoQ->SQOR ETC Electron Transport Chain CoQH2->ETC This compound This compound This compound->SQOR Inhibition

Caption: Mitochondrial Hydrogen Sulfide Metabolism and the inhibitory action of this compound on SQOR.

HTS_Workflow cluster_screening High-Throughput Screening cluster_optimization Lead Optimization Library Small-Molecule Library Assay SQOR-DCIP Endpoint Assay (96-well plates) Library->Assay Primary_Screen Primary Screen (Single Concentration) Assay->Primary_Screen Hit_Identification Hit Identification (Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response IC50 IC₅₀ Determination Dose_Response->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR ADME_PK ADME/PK Profiling SAR->ADME_PK Optimized_Lead Optimized Lead (e.g., Compound 19/STI1) ADME_PK->Optimized_Lead

Caption: Experimental workflow for the discovery and optimization of SQOR inhibitors like this compound.

Mechanism_of_Action SQOR Sulfide:Quinone Oxidoreductase (SQOR) CoQ_pocket Coenzyme Q Binding Pocket SQOR->CoQ_pocket H2S_site H₂S Active Site SQOR->H2S_site CoQ Coenzyme Q (Substrate) CoQ->CoQ_pocket Binds This compound This compound (Inhibitor) This compound->CoQ_pocket Competitively Binds Inhibition Inhibition of SQOR Activity This compound->Inhibition H2S_accumulation Increased Intracellular H₂S Levels Inhibition->H2S_accumulation

Caption: Logical relationship of this compound's competitive inhibition of SQOR at the Coenzyme Q binding site.

Conclusion

This compound is a valuable pharmacological tool for probing the function of SQOR and the broader implications of H₂S metabolism. Its discovery has paved the way for the development of more drug-like SQOR inhibitors with therapeutic potential in conditions characterized by H₂S dysregulation. This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches used in its characterization, which will be of significant utility to researchers and drug development professionals working in this exciting and rapidly evolving field. Further research into the in vivo efficacy and safety of SQOR inhibitors is warranted to translate these promising preclinical findings into novel therapeutic strategies.

References

HTS07545: A Potent Inhibitor of Hydrogen Sulfide Decomposition via Sulfide:Quinone Oxidoreductase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfide (H₂S) is a crucial gaseous signaling molecule involved in a myriad of physiological processes. Its intracellular concentration is tightly regulated, in part, by the mitochondrial oxidation pathway. The enzyme sulfide:quinone oxidoreductase (SQOR) catalyzes the first, irreversible step in this pathway, making it a key therapeutic target for modulating H₂S levels. This technical guide provides a comprehensive overview of HTS07545, a potent inhibitor of SQOR. We will delve into its mechanism of action, its effect on the H₂S decomposition rate, detailed experimental protocols for its characterization, and a summary of its quantitative data. This document is intended to serve as a valuable resource for researchers in drug discovery and development focused on H₂S-related pathologies.

Introduction to this compound and H₂S Metabolism

Hydrogen sulfide, once known only for its toxicity, is now recognized as an important endogenous gasotransmitter with roles in cardiovascular, nervous, and immune systems. The mitochondrial pathway is the primary route for H₂S catabolism. This pathway consists of three key enzymes: sulfide:quinone oxidoreductase (SQOR), persulfide dioxygenase (ETHE1), and rhodanese. SQOR initiates the process by oxidizing H₂S to a persulfide, transferring electrons to coenzyme Q (CoQ) in the electron transport chain.

This compound has been identified as a potent inhibitor of human SQOR, thereby reducing the rate of H₂S decomposition.[1][2] It belongs to the 2,4-diphenylpyridine class of compounds and was discovered through high-throughput screening.[3] By inhibiting SQOR, this compound offers a mechanism to increase the bioavailability of H₂S, which may be beneficial in conditions associated with H₂S deficiency, such as heart failure.[1][3]

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of SQOR with respect to the coenzyme Q (CoQ) substrate.[3] It binds to the hydrophobic CoQ-binding pocket within the SQOR enzyme. This binding event prevents the natural substrate, CoQ, from accessing the active site, thereby halting the initial step of mitochondrial H₂S oxidation. The inhibition of SQOR by this compound leads to a decrease in the overall rate of H₂S decomposition.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to assess the efficacy of an inhibitor.

CompoundClassIC₅₀ (nM)cLogPNotes
This compound 2,4-diphenylpyridine (Class A/A')30> 5Potent inhibitor with poor aqueous solubility.[3]
HTS12411 2,4-diphenylpyridine (Class A/A')≤ 30> 5Potent inhibitor with poor aqueous solubility.[3]
RH00520 2,4-diphenylpyridine (Class A/A')≤ 30> 5Potent inhibitor with poor aqueous solubility.[3]
STI1 2,4-diphenylpyridine (Class A' derivative)293.0Optimized derivative with improved polarity and aqueous solubility.[3]

Experimental Protocols

Proposed Synthesis of this compound

While a specific synthesis protocol for this compound is not publicly available, a general method for the synthesis of 2,4-diphenylpyridine derivatives can be adapted. The following is a proposed synthetic scheme based on related literature.[4]

Reaction Scheme: Based on the synthesis of similar 2,4-diphenylpyridine compounds, a potential route for this compound could involve a multi-component reaction. A plausible approach is the reaction of an appropriately substituted acetophenone with a substituted benzaldehyde and a nitrogen source like ammonia or an ammonium salt, often catalyzed by an acid or a base.

General Procedure:

  • Step 1: Chalcone Formation. An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) to form a chalcone intermediate.

  • Step 2: Pyridine Ring Formation. The resulting chalcone is then reacted with a nitrogen source, such as ammonium acetate, and another equivalent of the acetophenone or a different ketone in a cyclization reaction, often under heating, to form the 2,4-diphenylpyridine core.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

SQOR Inhibition Assay (DCIP Endpoint Assay)

This protocol is based on the high-throughput screening assay used to identify this compound.[3] The assay measures the reduction of 2,6-dichlorophenolindophenol (DCIP) by Coenzyme Q₁, which is reduced by SQOR during H₂S oxidation.

Materials:

  • Recombinant human SQOR enzyme

  • Sodium hydrosulfide (NaHS) as H₂S donor

  • Coenzyme Q₁ (CoQ₁)

  • Sodium sulfite (Na₂SO₃)

  • 2,6-dichlorophenolindophenol (DCIP)

  • N-ethylmaleimide (NEM)

  • Formaldehyde

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 96-well microplates

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following components in order:

    • Assay Buffer

    • SQOR enzyme

    • This compound or vehicle control (DMSO) at various concentrations.

    • CoQ₁

    • Na₂SO₃

  • Initiate the reaction by adding NaHS solution.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding a solution containing formaldehyde and NEM.

  • Add DCIP solution to each well.

  • Incubate for a short period (e.g., 2 minutes) to allow for the colorimetric reaction to develop.

  • Measure the absorbance at 600 nm using a plate reader.

  • Calculate the percent inhibition of SQOR activity for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Mitochondrial H₂S Oxidation Pathway and Inhibition by this compound

H2S_Oxidation_Pathway cluster_mitochondria Mitochondrial Matrix H2S H₂S SQOR Sulfide:Quinone Oxidoreductase (SQOR) H2S->SQOR Persulfide GSSH (Glutathione Persulfide) SQOR->Persulfide CoQH2 Coenzyme Q (reduced) SQOR->CoQH2 e⁻ ETHE1 Persulfide Dioxygenase (ETHE1) Persulfide->ETHE1 Sulfite Sulfite (SO₃²⁻) ETHE1->Sulfite Rhodanese Rhodanese Sulfite->Rhodanese Sulfite_Oxidase Sulfite Oxidase Sulfite->Sulfite_Oxidase Thiosulfate Thiosulfate (S₂O₃²⁻) Rhodanese->Thiosulfate Sulfate Sulfate (SO₄²⁻) Sulfite_Oxidase->Sulfate CoQ Coenzyme Q (oxidized) CoQ->SQOR ETC Electron Transport Chain (Complex III) CoQH2->ETC This compound This compound This compound->SQOR Inhibition SQOR_Assay_Workflow start Start add_reagents Add Assay Buffer, SQOR, This compound, CoQ₁, Na₂SO₃ to 96-well plate start->add_reagents initiate_reaction Initiate reaction with NaHS add_reagents->initiate_reaction incubate_reaction Incubate (e.g., 37°C, 10 min) initiate_reaction->incubate_reaction stop_reaction Stop reaction with Formaldehyde + NEM incubate_reaction->stop_reaction add_dcip Add DCIP solution stop_reaction->add_dcip incubate_color Incubate for color development (e.g., 2 min) add_dcip->incubate_color measure_absorbance Measure Absorbance at 600 nm incubate_color->measure_absorbance analyze_data Calculate % Inhibition and IC₅₀ measure_absorbance->analyze_data end End analyze_data->end

References

HTS07545: A Potent Inhibitor of Sulfide-Quinone Oxidoreductase (SQOR)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Inhibition of a Key Enzyme in Hydrogen Sulfide Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of HTS07545 on Sulfide-Quinone Oxidoreductase (SQOR), a critical enzyme in the mitochondrial hydrogen sulfide (H₂S) oxidation pathway. This document details the quantitative inhibitory data, experimental methodologies for assessing inhibition, and the broader context of the SQOR signaling pathway.

Executive Summary

This compound is a potent, first-in-class inhibitor of human Sulfide-Quinone Oxidoreductase (SQOR) with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. As SQOR catalyzes the initial, irreversible step in the mitochondrial metabolism of the gasotransmitter hydrogen sulfide (H₂S), its inhibition presents a promising therapeutic strategy for conditions associated with H₂S dysregulation, such as heart failure. This guide offers detailed protocols for the determination of SQOR inhibition and visual representations of the pertinent biochemical pathways.

Quantitative Inhibition Data

The inhibitory potency of this compound against human SQOR has been determined through robust in vitro assays. The key quantitative data are summarized in the table below.

CompoundTargetIC₅₀ (nM)Assay Type
This compoundHuman SQOR30[1]DCIP Endpoint Assay

Table 1: IC₅₀ Value of this compound for SQOR Inhibition.

This compound: Compound Profile

PropertyValue
IUPAC Name ethyl 2-((3-cyano-4,6-diphenylpyridin-2-yl)oxy)acetate[2]
Molecular Formula C₂₂H₁₈N₂O₃[2]
Molecular Weight 358.39 g/mol [2]
CAS Number 118666-03-8[2]

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Expression and Purification of Recombinant Human SQOR

The production of active recombinant human SQOR is a prerequisite for in vitro inhibition assays. A common method involves expression in E. coli and subsequent purification.

Expression System:

  • Host Strain: E. coli BL21(DE3)[3]

  • Plasmid: pET23a vector containing the gene for human SQOR.[3]

  • Culture Conditions: Cells are grown in a suitable medium, such as Terrific Broth (TB), at 15°C to an A₅₉₅ of approximately 1.1 before induction with IPTG.[3]

Purification Protocol:

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.

  • Solubilization: The membrane fraction containing SQOR is isolated by centrifugation and solubilized using a suitable detergent (e.g., n-dodecyl-β-D-maltoside).

  • Affinity Chromatography: The solubilized protein is purified using a nickel-nitrilotriacetic acid (Ni-NTA) resin, assuming a His-tag is incorporated into the recombinant protein.

  • Size-Exclusion Chromatography: Further purification is achieved by size-exclusion chromatography to obtain a homogenous preparation of SQOR.

  • Protein Quantification: The concentration of the purified protein is determined using a standard method, such as the Bradford assay.

IC₅₀ Determination using a 2,6-Dichlorophenolindophenol (DCIP) Endpoint Assay

This assay measures the activity of SQOR by monitoring the reduction of a coenzyme Q analog, which in turn reduces the indicator dye DCIP. Inhibition of SQOR results in a decreased rate of DCIP reduction.

Materials:

  • Recombinant human SQOR

  • This compound (or other potential inhibitors) dissolved in DMSO

  • Coenzyme Q₁ (CoQ₁) (water-soluble derivative)

  • Sodium Sulfite (Na₂SO₃)

  • Hydrogen Sulfide (H₂S) donor (e.g., NaHS)

  • 2,6-Dichlorophenolindophenol (DCIP)

  • Formaldehyde

  • N-ethylmaleimide (NEM)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing the assay buffer, recombinant human SQOR, CoQ₁, and sodium sulfite.

  • Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the appropriate wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the H₂S donor.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a fixed period (e.g., 60 seconds).

  • Reaction Quenching: Stop the reaction by adding a quenching solution containing formaldehyde (to denature SQOR) and N-ethylmaleimide (to scavenge excess H₂S).

  • Color Development: Add DCIP to each well and incubate for a short period (e.g., 2 minutes) to allow for the reduction of DCIP by the product of the SQOR reaction.

  • Absorbance Measurement: Measure the absorbance at 600 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Mitochondrial Sulfide Oxidation Pathway

SQOR is the first and rate-limiting enzyme in the mitochondrial pathway for the detoxification of hydrogen sulfide. This pathway integrates into the electron transport chain.

Mitochondrial_Sulfide_Oxidation_Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix cluster_Inner_Mitochondrial_Membrane Inner Mitochondrial Membrane H2S H₂S GSH Glutathione (GSH) SO3 Sulfite (SO₃²⁻) SO Sulfite Oxidase (SO) SO3->SO GSSH Glutathione Persulfide (GSSH) ETHE1 Persulfide Dioxygenase (ETHE1) GSSH->ETHE1 Rhodanese Rhodanese GSSH->Rhodanese SO4 Sulfate (SO₄²⁻) ETHE1->GSH ETHE1->SO3 Thiosulfate Thiosulfate Rhodanese->Thiosulfate Thiosulfate SO->SO4 SO3_Rhod SO3_Rhod SQOR Sulfide-Quinone Oxidoreductase (SQOR) CoQH2 Coenzyme Q (Reduced) SQOR->CoQH2 GSSH_mem GSSH_mem SQOR->GSSH_mem CoQ Coenzyme Q (Oxidized) CoQ->SQOR ETC Electron Transport Chain (Complex III) CoQH2->ETC H2S_mem->SQOR GSH_mem->SQOR

Caption: Mitochondrial sulfide oxidation pathway.

Experimental Workflow for IC₅₀ Determination

The following diagram illustrates the key steps in determining the IC₅₀ value of an inhibitor for SQOR.

IC50_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare Recombinant Human SQOR D Dispense Reaction Mix, SQOR, and Inhibitor into 96-well Plate A->D B Prepare Serial Dilutions of this compound B->D C Prepare Reaction Mix (Buffer, CoQ₁, Sulfite) C->D E Initiate Reaction with H₂S Donor D->E F Incubate at 25°C E->F G Quench Reaction (Formaldehyde, NEM) F->G H Add DCIP G->H I Measure Absorbance at 600 nm H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC₅₀ Value K->L

Caption: IC₅₀ determination workflow.

Logical Relationship of SQOR Inhibition

The inhibition of SQOR by this compound has downstream consequences on cellular metabolism and signaling, primarily by increasing the bioavailability of H₂S.

SQOR_Inhibition_Logic This compound This compound SQOR SQOR Activity This compound->SQOR Inhibits H2S_Metabolism Mitochondrial H₂S Metabolism SQOR->H2S_Metabolism Decreases H2S_Levels Intracellular H₂S Levels H2S_Metabolism->H2S_Levels Increases Downstream_Signaling Downstream H₂S-mediated Signaling Pathways H2S_Levels->Downstream_Signaling Modulates Therapeutic_Effect Potential Therapeutic Effects (e.g., Cardioprotection) Downstream_Signaling->Therapeutic_Effect Leads to

References

The Therapeutic Potential of HTS07545 in Heart Failure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heart failure remains a leading cause of morbidity and mortality worldwide, with a pressing need for novel therapeutic strategies. This technical guide explores the therapeutic potential of HTS07545, a potent inhibitor of sulfide:quinone oxidoreductase (SQOR), in the context of heart failure. By inhibiting SQOR, the primary enzyme responsible for the irreversible catabolism of hydrogen sulfide (H₂S), this compound offers a novel approach to elevate endogenous H₂S levels. H₂S is a critical gaseous signaling molecule with well-documented cardioprotective effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound and its more drug-like derivative, STI1, highlighting the potential of SQOR inhibition as a promising therapeutic avenue for heart failure.

Introduction: The Hydrogen Sulfide Signaling Pathway in Cardioprotection

Hydrogen sulfide (H₂S) has emerged as a crucial endogenous gasotransmitter with pleiotropic effects on the cardiovascular system.[1] Produced primarily by the enzymes cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS) in the myocardium, H₂S plays a vital role in maintaining cardiac homeostasis. Its cardioprotective effects are mediated through various mechanisms, including the modulation of oxidative stress, inflammation, apoptosis, and mitochondrial function. A key mechanism of H₂S signaling is the post-translational modification of proteins through S-persulfidation, which can alter protein function and activate downstream signaling cascades.

Clinical and preclinical studies have demonstrated that diminished bioavailability of H₂S is associated with the pathophysiology of heart failure.[2][3] Consequently, strategies aimed at restoring endogenous H₂S levels represent a promising therapeutic approach.

This compound: A Potent Inhibitor of Sulfide:Quinone Oxidoreductase (SQOR)

Sulfide:quinone oxidoreductase (SQOR) is a mitochondrial enzyme that catalyzes the first and irreversible step in the H₂S oxidation pathway.[4] Its inhibition presents a direct and efficient strategy to increase the intracellular concentration of H₂S. High-throughput screening efforts identified this compound as a potent inhibitor of human SQOR.

In Vitro Potency and Physicochemical Properties

This compound demonstrates high potency in inhibiting SQOR activity in vitro. However, its physicochemical properties present challenges for in vivo applications.

Compound Target IC₅₀ (nM) cLogP Aqueous Solubility Reference
This compoundHuman SQOR30>5Poor[5]

Table 1: In vitro potency and physicochemical properties of this compound.

Development of STI1: An Optimized SQOR Inhibitor

Due to the suboptimal physicochemical properties of this compound, a medicinal chemistry optimization program was undertaken, leading to the development of STI1 (also referred to as compound 19). STI1 retains the high inhibitory potency of this compound against SQOR while exhibiting improved drug-like properties suitable for in vivo evaluation.[6]

Compound Target IC₅₀ (nM) Reference
STI1Human SQOR29[6]

Table 2: In vitro potency of the optimized SQOR inhibitor STI1.

Mechanism of Action: SQOR Inhibition and Cardioprotection

The therapeutic rationale for using this compound or its derivatives in heart failure is centered on the inhibition of SQOR, leading to an accumulation of endogenous H₂S. This elevation in H₂S levels is hypothesized to trigger a cascade of cardioprotective signaling events.

cluster_0 Mitochondrion SQOR SQOR H2S_metabolism H₂S Metabolism SQOR->H2S_metabolism catalyzes Increased_H2S Increased Endogenous H₂S H2S Hydrogen Sulfide (H₂S) H2S->H2S_metabolism substrate This compound This compound This compound->SQOR Persulfidation Protein S-Persulfidation Increased_H2S->Persulfidation Nrf2 Nrf2 Activation Increased_H2S->Nrf2 Anti_inflammatory Anti-inflammatory Effects Increased_H2S->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects Increased_H2S->Anti_apoptotic Cardioprotection Cardioprotection Persulfidation->Cardioprotection Antioxidant Antioxidant Response Nrf2->Antioxidant Antioxidant->Cardioprotection Anti_inflammatory->Cardioprotection Anti_apoptotic->Cardioprotection HF_mitigation Mitigation of Heart Failure Cardioprotection->HF_mitigation

Caption: Mechanism of action of this compound in heart failure.

Preclinical Efficacy in a Heart Failure Model

The cardioprotective effects of SQOR inhibition were evaluated using the optimized inhibitor, STI1, in a transverse aortic constriction (TAC) mouse model of pressure-overload induced heart failure.

In Vivo Efficacy of STI1

Treatment with STI1 demonstrated significant improvements in cardiac function and survival in the TAC model.

Parameter Vehicle-treated TAC mice STI1-treated TAC mice Reference
Survival DecreasedSignificantly improved[5]
Cardiomegaly PresentMitigated[5]
Pulmonary Congestion PresentMitigated[5]
Cardiac Fibrosis IncreasedAttenuated[5]
Left Ventricular Dilation PresentMitigated[5]

Table 3: In vivo efficacy of the SQOR inhibitor STI1 in a mouse model of heart failure.

Experimental Protocols

SQOR Inhibition Assay (DCIP Endpoint Assay)

This two-step endpoint assay was developed for high-throughput screening of SQOR inhibitors.

Principle: The assay measures the reduction of 2,6-dichlorophenolindophenol (DCIP) by reduced Coenzyme Q₁ (CoQ₁), which is a product of the SQOR-catalyzed oxidation of H₂S.

Materials:

  • Recombinant human SQOR

  • Coenzyme Q₁ (CoQ₁)

  • Sodium hydrosulfide (NaHS) as H₂S donor

  • Sodium sulfite

  • 2,6-dichlorophenolindophenol (DCIP)

  • Formaldehyde

  • N-ethylmaleimide (NEM)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplates

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the assay buffer, recombinant human SQOR, CoQ₁, sodium sulfite, and the test compound (e.g., this compound) or vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NaHS to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 seconds).

  • Reaction Quenching: Stop the reaction by adding a quenching solution containing formaldehyde (to denature SQOR) and NEM (to scavenge excess H₂S).

  • Color Development: Add DCIP solution to each well. The reduced CoQ₁ produced in the enzymatic reaction will reduce the blue DCIP to a colorless form.

  • Absorbance Measurement: After a short incubation period (e.g., 2 minutes), measure the absorbance at 600 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the vehicle control wells.

cluster_0 Step 1: SQOR Reaction cluster_1 Step 2: Colorimetric Detection H2S H₂S SQOR SQOR H2S->SQOR CoQ1_red CoQ₁ (reduced) CoQ1_ox CoQ₁ (oxidized) CoQ1_ox->SQOR SQOR->CoQ1_red DCIP_ox DCIP (blue) DCIP_red DCIP (colorless) CoQ1_red->DCIP_red reduces

Caption: Workflow for the DCIP endpoint assay for SQOR inhibition.

Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure

This surgical model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Surgical Procedure:

  • Anesthesia and Ventilation: Anesthetize the mouse and place it on a ventilator.

  • Surgical Incision: Make a small incision at the suprasternal notch.

  • Aortic Arch Exposure: Carefully dissect the surrounding tissues to expose the transverse aortic arch between the innominate and left carotid arteries.

  • Ligation: Pass a suture (e.g., 7-0 silk) underneath the aortic arch.

  • Constriction: Tie the suture snugly around the aorta and a blunt needle (e.g., 27-gauge) placed alongside the aorta.

  • Needle Removal: Immediately remove the needle to create a standardized stenosis.

  • Closure: Close the chest and skin incision.

  • Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery.

Sham Operation: Sham-operated animals undergo the same procedure, but the suture is passed under the aorta without being tied.

Assessment of Heart Failure:

  • Echocardiography: Regularly perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening, left ventricular dimensions).

  • Histology: At the end of the study, sacrifice the animals and perform histological analysis of the heart tissue to assess hypertrophy and fibrosis (e.g., H&E and Masson's trichrome staining).

  • Hemodynamic Measurements: In some studies, invasive hemodynamic measurements can be performed to assess cardiac pressures.

start Anesthesia & Ventilation incision Suprasternal Incision start->incision exposure Aortic Arch Exposure incision->exposure ligation Suture Ligation around Aorta & Needle exposure->ligation constriction Needle Removal (creates stenosis) ligation->constriction closure Closure constriction->closure recovery Post-operative Care & Monitoring closure->recovery assessment Assessment of Heart Failure (Echocardiography, Histology) recovery->assessment

Caption: Experimental workflow for the TAC mouse model.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of SQOR, representing a novel therapeutic strategy for heart failure. While this compound itself possesses challenging physicochemical properties for in vivo use, its derivative, STI1, has demonstrated significant cardioprotective effects in a preclinical model of heart failure. The mechanism of action, centered on the elevation of endogenous H₂S levels, targets fundamental pathological processes in heart failure, including oxidative stress, inflammation, and apoptosis.

Future research should focus on:

  • Further optimization of SQOR inhibitors to enhance their pharmacokinetic and pharmacodynamic profiles.

  • Comprehensive preclinical studies to evaluate the long-term efficacy and safety of SQOR inhibitors in various models of heart failure.

  • Elucidation of the full spectrum of downstream signaling targets of H₂S-mediated persulfidation in the heart.

  • Identification of biomarkers to monitor the therapeutic response to SQOR inhibition.

The inhibition of SQOR holds considerable promise as a first-in-class therapy for heart failure, and continued investigation in this area is warranted to translate these preclinical findings into clinical benefits for patients.

References

Investigating HTS07545 in Pancreatic Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. The dense fibrotic stroma and hypoxic microenvironment of pancreatic tumors contribute significantly to their aggressive nature and resistance to conventional therapies. A growing body of research is focused on exploiting novel metabolic vulnerabilities of cancer cells. One such target is the mitochondrial enzyme sulfide:quinone oxidoreductase (SQOR). This technical guide provides an in-depth overview of the investigation of HTS07545, a potent SQOR inhibitor, in preclinical models of pancreatic cancer. This compound has an IC50 of 30 nM for SQOR and is being explored for its therapeutic potential in PDAC.[1] This document details the mechanism of action, experimental protocols, and available data on the effects of this compound, with a focus on its role in modulating ferroptosis, a form of iron-dependent cell death, within the hypoxic tumor microenvironment.

Mechanism of Action: SQOR Inhibition and Ferroptosis

Sulfide:quinone oxidoreductase (SQOR) is a key enzyme in hydrogen sulfide (H₂S) metabolism, located in the inner mitochondrial membrane. It catalyzes the oxidation of H₂S and transfers electrons to the electron transport chain. In the context of cancer, particularly in hypoxic environments characteristic of pancreatic tumors, SQOR plays a crucial role in cellular resistance to ferroptosis.[2]

Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). SQOR contributes to the reduction of coenzyme Q10 (CoQ10) to its reduced form, ubiquinol (CoQ10H₂). Ubiquinol is a potent lipophilic antioxidant that can trap lipid peroxyl radicals within mitochondrial membranes, thereby inhibiting the propagation of lipid peroxidation and suppressing ferroptosis.[3]

By inhibiting SQOR, this compound disrupts this protective mechanism. The resulting decrease in ubiquinol levels leads to an accumulation of lipid ROS, rendering cancer cells, particularly those under hypoxic stress, more susceptible to ferroptosis. This provides a therapeutic window to selectively target cancer cells, which often exhibit a greater reliance on antioxidant systems to cope with high levels of oxidative stress.

The proposed mechanism of action is visualized in the signaling pathway diagram below.

SQOR_Inhibition_Pathway cluster_mitochondria Mitochondrial Inner Membrane H2S Hydrogen Sulfide (H₂S) SQOR SQOR H2S->SQOR Ubiquinol Ubiquinol (CoQ10H₂) SQOR->Ubiquinol Reduction CoQ10 Coenzyme Q10 (Ubiquinone) CoQ10->SQOR ETC Electron Transport Chain Ubiquinol->ETC Lipid_ROS Lipid ROS Ubiquinol->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces This compound This compound This compound->SQOR Inhibits

Mechanism of this compound-induced ferroptosis through SQOR inhibition.

Data Presentation

In Vivo Xenograft Studies

A key study by Lin et al. (2025) investigated the in vivo efficacy of this compound in a nude mouse xenograft model of pancreatic ductal adenocarcinoma.[2] The study demonstrated that this compound, particularly in combination with the ferroptosis inducer erastin, significantly inhibited tumor growth.

Treatment GroupMean Tumor Volume (mm³) at EndpointMean Tumor Weight (g) at Endpoint
DMSO (Control)Larger than treatment groupsHigher than treatment groups
ErastinDecreased vs. DMSODecreased vs. DMSO
This compoundDecreased vs. DMSODecreased vs. DMSO
Erastin + this compoundMost significant decreaseMost pronounced decrease

Note: Specific numerical values for tumor volume and weight were not provided in the abstract. The table reflects the qualitative outcomes reported.

Experimental Protocols

In Vivo Xenograft Model

This protocol is based on the methodology described by Lin et al. (2025).[2]

  • Cell Culture: Pancreatic cancer cells (e.g., PANC-1, BxPC-3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: A suspension of 1 x 10⁶ pancreatic cancer cells in 100 µL of serum-free medium is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored every 3 days by measuring the length and width of the tumor with a caliper. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

  • Treatment: When tumors reach a volume of approximately 100 mm³, mice are randomly assigned to treatment groups (n=6 per group):

    • Vehicle control (e.g., DMSO in saline)

    • Erastin (e.g., 10 mg/kg)

    • This compound (e.g., 10 mg/kg)

    • Erastin + this compound

  • Drug Administration: Treatments are administered via intraperitoneal injection every other day for a specified period (e.g., 21 days).

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed. Tumor tissues can be used for further analysis, such as immunohistochemistry or western blotting.

Xenograft_Workflow start Start culture Culture Pancreatic Cancer Cells start->culture implant Subcutaneous Implantation of Cells into Nude Mice culture->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize into Treatment Groups monitor->randomize treat Administer Treatment (Vehicle, Erastin, this compound, Combo) randomize->treat endpoint Endpoint Analysis: Tumor Excision, Weight, and Further Analysis treat->endpoint end End endpoint->end

Workflow for the in vivo xenograft study.
Real-Time Quantitative PCR (RT-qPCR)

This protocol is adapted from standard molecular biology techniques and the methodology described by Lin et al. (2025).[2]

  • RNA Extraction: Total RNA is extracted from cultured cells or tumor tissue using TRIzol reagent according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. The reaction mixture typically contains 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 1 µL of each forward and reverse primer (10 µM), and nuclease-free water to a final volume of 20 µL.

  • Cycling Conditions: A typical qPCR program includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

  • Data Analysis: The relative expression of the target gene (e.g., SQOR) is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Western Blot Analysis

This protocol is based on standard laboratory procedures and the methodology described by Lin et al. (2025).[2]

  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody against the protein of interest (e.g., anti-SQOR, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound is the ferroptosis pathway, as detailed above. However, in pancreatic cancer, other key signaling pathways are often dysregulated and may intersect with the effects of SQOR inhibition.

Crosstalk with MAPK and PI3K/Akt Pathways

The MAPK and PI3K/Akt pathways are central to the proliferation, survival, and metastasis of pancreatic cancer cells. While direct evidence linking this compound to these pathways is currently limited, there are logical points of intersection. For instance, the induction of oxidative stress through ferroptosis can influence the activity of various kinases, potentially impacting these pathways. Further research is needed to elucidate the precise nature of this crosstalk.

Signaling_Crosstalk This compound This compound SQOR SQOR This compound->SQOR Inhibits Ferroptosis Ferroptosis SQOR->Ferroptosis Inhibits MAPK MAPK Pathway Ferroptosis->MAPK Potential Crosstalk PI3K_Akt PI3K/Akt Pathway Ferroptosis->PI3K_Akt Potential Crosstalk Proliferation Cell Proliferation & Survival Ferroptosis->Proliferation Inhibits MAPK->Proliferation Promotes PI3K_Akt->Proliferation Promotes

Potential crosstalk between ferroptosis and major survival pathways.

Conclusion and Future Directions

The investigation of this compound as a therapeutic agent for pancreatic cancer is a promising area of research. Its mechanism of action, centered on the inhibition of SQOR and the subsequent induction of ferroptosis, offers a novel approach to target the metabolic vulnerabilities of pancreatic tumors, particularly within their hypoxic microenvironment. The available in vivo data demonstrates a significant anti-tumor effect, especially in combination with other pro-ferroptotic agents.

Future studies should focus on several key areas:

  • Comprehensive in vitro characterization: Detailed dose-response studies are needed to determine the IC50 values of this compound in a panel of pancreatic cancer cell lines. Furthermore, a thorough investigation of its effects on apoptosis and other forms of cell death is warranted.

  • Elucidation of signaling crosstalk: Further research is required to understand the interplay between SQOR inhibition-induced ferroptosis and key oncogenic signaling pathways such as MAPK and PI3K/Akt.

  • Combination therapy studies: Exploring the synergistic effects of this compound with standard-of-care chemotherapies and other targeted agents could lead to more effective treatment regimens for pancreatic cancer.

  • Biomarker development: Identifying biomarkers that predict sensitivity to this compound could aid in patient stratification for future clinical trials.

References

HTS07545: A Technical Guide to its Application in Mitochondrial Function Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTS07545 is a potent and selective inhibitor of sulfide:quinone oxidoreductase (SQOR), a critical enzyme in the mitochondrial hydrogen sulfide (H₂S) oxidation pathway.[1] By inhibiting SQOR, this compound offers a powerful tool to investigate the multifaceted roles of H₂S in cellular bioenergetics and signaling. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a tool for studying mitochondrial function. It includes a summary of its known biochemical properties, expected effects on key mitochondrial parameters, and detailed protocols for relevant cellular assays.

Introduction to this compound

This compound is a small molecule inhibitor of human sulfide:quinone oxidoreductase (SQOR) with a reported IC₅₀ of 30 nM.[1] SQOR is a flavoprotein located on the inner mitochondrial membrane that catalyzes the first, irreversible step in the metabolism of hydrogen sulfide (H₂S).[2][3] This process involves the oxidation of H₂S and the transfer of electrons to the electron transport chain via coenzyme Q.[3] By inhibiting SQOR, this compound effectively increases the intracellular concentration of H₂S, a gaseous signaling molecule with diverse physiological roles, including cardioprotection.[2][3] The primary therapeutic areas of interest for this compound and other SQOR inhibitors are heart failure and pancreatic ductal adenocarcinoma.[1]

Mechanism of Action

This compound acts as a competitive inhibitor with respect to coenzyme Q, binding to the CoQ-binding pocket of the SQOR enzyme.[2] This binding prevents the natural substrate from accessing the active site, thereby blocking the oxidation of H₂S. The accumulation of H₂S then modulates various downstream cellular processes, including mitochondrial function.

cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane SQOR SQOR CoQH2 Coenzyme Q (Reduced) SQOR->CoQH2 Persulfide Glutathione Persulfide SQOR->Persulfide CoQ Coenzyme Q (Oxidized) CoQ->SQOR ETC Electron Transport Chain CoQH2->ETC H2S_in H₂S H2S_in->SQOR oxidation H2S_accum Increased H₂S (Accumulation) This compound This compound This compound->SQOR Inhibition

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

While direct quantitative data on the effects of this compound on mitochondrial respiration, ATP production, membrane potential, and ROS levels are not extensively available in the public domain, the known consequences of SQOR inhibition and H₂S accumulation allow for informed estimations. The following table summarizes the key properties of this compound and the expected impacts of SQOR inhibition on mitochondrial function.

ParameterValue/Expected EffectReference
This compound IC₅₀ (SQOR) 30 nM[1]
Oxygen Consumption Rate (OCR) Dual effect: Potential for stimulation at low H₂S concentrations and inhibition (especially of Complex IV) at higher concentrations.Inferred from[4][5][6]
ATP Production May increase with low-level H₂S-donated electrons to the ETC, but likely decreases with high-level inhibition of Complex IV.Inferred from[7][8]
Mitochondrial Membrane Potential (ΔΨm) Likely to be impacted by changes in electron transport chain activity; potential for both hyperpolarization and depolarization depending on H₂S concentration.Inferred from[1][9]
Reactive Oxygen Species (ROS) Production H₂S can act as both an antioxidant and, under certain conditions, contribute to ROS production. The net effect of SQOR inhibition is context-dependent.Inferred from[9][10]

Experimental Protocols

The following are detailed, generalized protocols for key assays to study the effects of this compound on mitochondrial function. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Measurement of Oxygen Consumption Rate (OCR)

This protocol outlines the use of an extracellular flux analyzer to measure OCR in live cells treated with this compound.

Materials:

  • This compound

  • Cell culture medium

  • Extracellular flux analyzer (e.g., Seahorse)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/antimycin A (Complex I and III inhibitors)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

  • The following day, replace the culture medium with pre-warmed assay medium.

  • Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the assay medium.

  • Load the injector ports of the sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A.

  • Calibrate the extracellular flux analyzer.

  • Place the cell culture plate in the analyzer and initiate the assay protocol.

  • Measure baseline OCR, then inject this compound and monitor the change in OCR.

  • Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

cluster_workflow OCR Experimental Workflow A Seed Cells B Replace with Assay Medium A->B C Incubate (37°C, no CO₂) B->C D Prepare this compound & Load Cartridge C->D E Calibrate Analyzer D->E F Run Assay: - Baseline OCR - Inject this compound - Inject Modulators E->F G Data Analysis F->G

Figure 2: Workflow for OCR Measurement.
Measurement of Cellular ATP Levels

This protocol describes a luciferase-based assay to quantify cellular ATP content following treatment with this compound.

Materials:

  • This compound

  • Opaque-walled 96-well plates

  • ATP assay kit (luciferin/luciferase-based)

  • Cell lysis buffer

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate and culture overnight.

  • Treat cells with various concentrations of this compound for the desired duration.

  • Lyse the cells according to the ATP assay kit manufacturer's instructions.

  • Add the luciferase reagent to each well.

  • Measure luminescence using a plate reader.

  • Generate an ATP standard curve to calculate the absolute ATP concentration in each sample.

  • Normalize ATP levels to the total protein concentration or cell number.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

Materials:

  • This compound

  • JC-1 dye

  • FCCP (positive control for depolarization)

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Culture cells in a suitable format (e.g., 96-well plate, chamber slides).

  • Treat cells with this compound for the desired time. Include a positive control group treated with FCCP.

  • Load the cells with JC-1 dye according to the manufacturer's protocol (typically 1-10 µM for 15-30 minutes at 37°C).

  • Wash the cells to remove excess dye.

  • Measure the fluorescence of both the JC-1 monomers (green, emission ~529 nm) and aggregates (red, emission ~590 nm).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

cluster_healthy Healthy Mitochondrion (High ΔΨm) cluster_depolarized Depolarized Mitochondrion (Low ΔΨm) Mito_H Mitochondrion JC1_agg JC-1 Aggregates (Red Fluorescence) Mito_H->JC1_agg Mito_D Mitochondrion JC1_mono JC-1 Monomers (Green Fluorescence) Mito_D->JC1_mono JC1_dye JC-1 Dye JC1_dye->Mito_H JC1_dye->Mito_D

Figure 3: Principle of JC-1 Assay.
Measurement of Reactive Oxygen Species (ROS)

This protocol details the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • This compound

  • DCFDA

  • Positive control for ROS induction (e.g., H₂O₂)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Culture cells in a 96-well plate.

  • Treat cells with this compound for the desired time.

  • Load the cells with DCFDA (typically 10-25 µM for 30-60 minutes at 37°C).

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in ROS levels.

Applications in Drug Discovery and Development

This compound serves as a valuable pharmacological tool for:

  • Target Validation: Confirming the therapeutic potential of SQOR inhibition in various disease models.

  • Mechanism of Action Studies: Elucidating the downstream signaling pathways modulated by H₂S.

  • Compound Screening: Serving as a reference compound in high-throughput screens for novel SQOR inhibitors.

  • Translational Research: Investigating the role of H₂S in the pathophysiology of diseases such as heart failure and cancer.

Conclusion

This compound is a potent and specific inhibitor of SQOR that provides a crucial means to study the role of H₂S in mitochondrial function and cellular physiology. While further studies are needed to fully quantify its effects on mitochondrial bioenergetics, the information and protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their investigations. The continued exploration of SQOR inhibitors like this compound holds significant promise for the development of novel therapeutics targeting diseases associated with dysregulated H₂S metabolism.

References

A Technical Guide to the Discovery and Synthesis of 2,4-Diphenylpyridine SQOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of a novel class of 2,4-diphenylpyridine inhibitors of sulfide:quinone oxidoreductase (SQOR). SQOR is a mitochondrial enzyme that plays a crucial role in regulating the levels of hydrogen sulfide (H₂S), a cardioprotective signaling molecule. Inhibition of SQOR presents a promising therapeutic strategy for conditions such as heart failure with reduced ejection fraction (HFrEF), where H₂S levels are often diminished.[1][2][3]

Introduction to SQOR and Its Therapeutic Potential

Hydrogen sulfide (H₂S) is a gasotransmitter with pleiotropic functions in various physiological processes, acting as a cardioprotective signaling molecule that can prevent the progression of hypertension and atherosclerosis.[1] The enzymatic metabolism of H₂S is primarily initiated by SQOR, which catalyzes the first irreversible step in its mitochondrial oxidation.[1][2] This positions SQOR as an optimal target for therapeutic intervention to modulate H₂S homeostasis.[1] By inhibiting SQOR, the breakdown of H₂S can be slowed, leading to the activation of cardioprotective signaling pathways.[2][3]

Discovery of 2,4-Diphenylpyridine SQOR Inhibitors

A high-throughput screening (HTS) of a small-molecule library was conducted to identify novel inhibitors of human SQOR.[1][2] This screening led to the identification of several classes of compounds, with the 2,4-diphenylpyridines (class A/A') emerging as a high-priority chemical class due to their potent inhibition of SQOR.[1][2]

Initial HTS hits from the 2,4-diphenylpyridine class, such as HTS12411, RH00520, and HTS07545, demonstrated high potency with IC₅₀ values of 30 nM or less.[2][4] However, these initial compounds suffered from poor aqueous solubility and high calculated LogP (cLogP) values, making them unsuitable for in vivo applications.[1][2]

This initial discovery prompted medicinal chemistry efforts and structure-based drug design to optimize the 2,4-diphenylpyridine scaffold, aiming to improve physicochemical properties while retaining high potency.[1]

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies were undertaken to understand the structural requirements for potent SQOR inhibition within the 2,4-diphenylpyridine class. These studies led to the synthesis of numerous analogs and provided key insights into the tolerability of substitutions at various positions of the diphenylpyridine core.

Table 1: Structure-Activity Relationships of Representative 2,4-Diphenylpyridine Analogs [1]

CompoundABCIC₅₀ ± SE (nM)
1 4-FPhPhMe25 ± 2
2 4-FPh4-(MeO)PhMe1,360 ± 150
3 4-FPh3-(MeO)PhMe108 ± 6
4 4-FPh2-(MeO)PhMe75 ± 7.4
11 2-pyridylPhMe> 10,000
12 4-FPh3-pyridylMe2,500 ± 300
13 4-FPh4-pyridylMe> 10,000
14 4-FPh2-pyridylMe53 ± 5
19 (STI1) 4-FPh2-pyridylCH₂CH₂OH29 ± 3

Data extracted from "Synthesis and Evaluation of Potent Novel Inhibitors of Human Sulfide:quinone Oxidoreductase".[1]

The SAR studies revealed that substitutions on the phenyl rings and the pyridine core significantly impacted inhibitory activity. Notably, the introduction of a 2-pyridyl group at the 'B' position was well-tolerated and offered a handle to improve aqueous solubility.[1] This optimization campaign culminated in the identification of compound 19 , also referred to as STI1 , which exhibited a potent IC₅₀ of 29 nM and possessed favorable pharmacokinetic and ADME properties for in vivo testing.[1][5]

Lead Compound: STI1

STI1 emerged as the lead candidate from the optimization program. It is a potent, cell-permeable inhibitor of SQOR with an IC₅₀ of 29.3 nM.[2] Further characterization demonstrated that STI1 is a competitive inhibitor that binds with high selectivity to the coenzyme Q (CoQ) binding pocket of SQOR.[3] Docking studies of STI1 into the crystal structure of SQOR suggest that the 2-pyridyl ring of the inhibitor forms a hydrogen bond with the W435:NE1 residue within the CoQ-binding pocket.[1][2]

Table 2: Properties of Lead Compound STI1 (Compound 19) [1][2]

PropertyValue
IC₅₀29.3 nM
cLogP3.0
tPSA84
Mechanism of ActionCompetitive inhibitor, binds to CoQ-binding pocket

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of SQOR in H₂S metabolism and the general workflow employed in the discovery and evaluation of 2,4-diphenylpyridine inhibitors.

SQOR_Signaling_Pathway H2S Hydrogen Sulfide (H₂S) SQOR Sulfide:quinone Oxidoreductase (SQOR) H2S->SQOR substrate Cardioprotection Cardioprotective Signaling H2S->Cardioprotection promotes Sulfane_Sulfur Sulfane Sulfur (S⁰) SQOR->Sulfane_Sulfur product CoQH2 Coenzyme QH₂ SQOR->CoQH2 reduced product CoQ Coenzyme Q (CoQ) CoQ->SQOR electron acceptor ETC Electron Transport Chain CoQH2->ETC Inhibitor 2,4-Diphenylpyridine Inhibitor (e.g., STI1) Inhibitor->SQOR inhibits Experimental_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Evaluation Preclinical Evaluation HTS High-Throughput Screening (Small Molecule Library) Hit_ID Hit Identification (2,4-Diphenylpyridines) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (Synthesis of Analogs) SAR->Lead_Opt In_Vitro In Vitro Assays (IC₅₀, Selectivity, MoA) Lead_Opt->In_Vitro PK_ADME Pharmacokinetics & ADME Profiling In_Vitro->PK_ADME In_Vivo In Vivo Efficacy (Mouse Models of Heart Failure) PK_ADME->In_Vivo

References

Methodological & Application

Application Notes and Protocols for HTS07545 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTS07545 is a potent and selective inhibitor of sulfide:quinone oxidoreductase (SQOR), a mitochondrial enzyme that plays a crucial role in the metabolism of hydrogen sulfide (H₂S).[1][2] By inhibiting SQOR, this compound effectively reduces the metabolic degradation of H₂S, thereby increasing its bioavailability.[2] H₂S is recognized as a critical signaling molecule with significant cardioprotective effects.[1] These application notes provide detailed protocols for in vitro studies to investigate the biological activity of this compound, focusing on its enzymatic inhibition, effects on cardiomyocyte hypertrophy, and cytotoxicity.

Data Presentation

In Vitro Efficacy and Cytotoxicity of SQOR Inhibitors
CompoundTargetIC₅₀ (nM)Cell LineAssayCC₅₀ (µM)Reference
This compound SQOR30-Enzymatic AssayNot Reported[2]
STI1 (derivative of this compound) SQOR29H9c2Cytotoxicity56 ± 10[1]
STI1 (derivative of this compound) SQOR29NRVMsCytotoxicity26 ± 4[1]

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of SQOR, which is the first and irreversible step in the mitochondrial pathway for H₂S metabolism. This inhibition leads to an accumulation of intracellular H₂S. Elevated H₂S levels, in turn, promote the persulfidation of various protein targets, a key post-translational modification that mediates its signaling functions. This cascade ultimately activates downstream cardioprotective pathways, mitigating cellular stress and hypertrophy.

HTS07545_Signaling_Pathway This compound This compound SQOR SQOR This compound->SQOR H2S_metabolism H₂S Metabolism SQOR->H2S_metabolism H2S Increased H₂S Bioavailability H2S_metabolism->H2S Persulfidation Protein Persulfidation H2S->Persulfidation Cardioprotection Cardioprotective Pathways (Anti-hypertrophic, Anti-apoptotic) Persulfidation->Cardioprotection

Mechanism of Action of this compound

Experimental Protocols

SQOR Inhibition Assay (DCIP Endpoint Assay)

This assay is designed to identify and characterize inhibitors of recombinant human SQOR. It is a two-step endpoint assay that measures the reduction of 2,6-dichlorophenolindophenol (DCIP) by reduced Coenzyme Q₁ (CoQ₁), a product of the SQOR-catalyzed reaction.

Experimental Workflow:

SQOR_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_SQOR Prepare Recombinant human SQOR Incubate Incubate SQOR, Substrates, & this compound in 96-well plate Prep_SQOR->Incubate Prep_Reagents Prepare Reagents: CoQ₁, Sulfite, H₂S, this compound Prep_Reagents->Incubate Prep_DCIP Prepare DCIP Solution Add_DCIP Add DCIP Solution Prep_DCIP->Add_DCIP Quench Quench Reaction (Formaldehyde, N-ethylmaleimide) Incubate->Quench After 60s Quench->Add_DCIP After 10 min Read_Absorbance Read Absorbance at 600 nm Add_DCIP->Read_Absorbance After 2 min

SQOR Inhibition Assay Workflow

Materials:

  • Recombinant human SQOR

  • Coenzyme Q₁ (CoQ₁)

  • Sodium sulfite

  • Hydrogen sulfide (H₂S) donor (e.g., NaHS)

  • This compound

  • Formaldehyde

  • N-ethylmaleimide (NEM)

  • 2,6-dichlorophenolindophenol (DCIP)

  • 96-well microplates

  • Plate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing recombinant human SQOR, a water-soluble CoQ₁ derivative, sulfite, and the H₂S donor.

  • Inhibitor Addition: Add this compound at various concentrations to the designated wells. Include appropriate vehicle controls (e.g., DMSO).

  • Initiation and Incubation: Initiate the reaction and incubate the plate at a controlled temperature (e.g., 37°C) for 60 seconds.

  • Quenching: Stop the reaction by adding formaldehyde to denature the SQOR enzyme, followed by the addition of N-ethylmaleimide to scavenge any unreacted H₂S. Incubate for 10 minutes.

  • Colorimetric Reaction: Add the DCIP solution to each well. The reduced CoQ₁ produced by the SQOR reaction will non-enzymatically reduce the blue DCIP to a colorless form.

  • Absorbance Measurement: After a 2-minute incubation, measure the absorbance at 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Cardiomyocyte Hypertrophy Assay

This protocol describes the induction of hypertrophy in neonatal rat ventricular myocytes (NRVMs) and the assessment of the anti-hypertrophic effects of this compound.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Angiotensin II (Ang II) or other hypertrophic agonists (e.g., isoproterenol, phenylephrine)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody (e.g., anti-α-actinin)

  • Fluorescently labeled secondary antibody

  • DAPI stain

  • Fluorescence microscope with imaging software

Procedure:

  • Cell Culture: Isolate and culture NRVMs on coated plates until they are well-attached and synchronously beating.

  • Serum Starvation: To reduce baseline hypertrophy, serum-starve the cells for 24 hours in a low-serum or serum-free medium.

  • Treatment: Treat the NRVMs with a hypertrophic agonist (e.g., 1 µM Angiotensin II) in the presence or absence of varying concentrations of this compound for 24-48 hours. Include a vehicle control group.

  • Immunostaining:

    • Fix the cells with 4% PFA.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with a blocking solution.

    • Incubate with a primary antibody against a cardiomyocyte marker (e.g., α-actinin).

    • Incubate with a fluorescently labeled secondary antibody and DAPI for nuclear staining.

  • Imaging and Analysis:

    • Capture fluorescent images using a microscope.

    • Measure the cell surface area of individual cardiomyocytes using imaging software (e.g., ImageJ).

    • Quantify the cell surface area for at least 100 cells per condition.

  • Data Analysis: Compare the cell surface area between the different treatment groups to evaluate the anti-hypertrophic effect of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound on H9c2 rat cardiomyoblasts.

Materials:

  • H9c2 cells

  • Cell culture medium (e.g., DMEM) with FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed H9c2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the CC₅₀ value.

References

Application Notes and Protocols for H.T.S. Chemical Compound HTS07545

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTS07545 is a potent and selective inhibitor of sulfide:quinone oxidoreductase (SQOR), a key enzyme in the mitochondrial hydrogen sulfide (H₂S) oxidation pathway.[1][2][3] With an IC₅₀ of 30 nM, this compound effectively reduces the degradation rate of H₂S, a critical signaling molecule involved in various physiological and pathological processes.[1][3] These application notes provide detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO), ensuring optimal solubility and stability for in vitro and in vivo research applications, particularly in studies related to heart failure and pancreatic ductal adenocarcinoma.[1]

Data Presentation

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C₂₂H₁₈N₂O₃[1][2]
Molecular Weight 358.36 g/mol [2]
Appearance White to off-white solid[1]
Purity >98% (typical)
CAS Number 118666-03-8[1][2]
Solubility
SolventMaximum SolubilityNotesReference
DMSO 100 mg/mL (279.03 mM)Requires sonication for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1]
Aqueous Solutions PoorThis compound has poor aqueous solubility.[4]
Recommended Storage Conditions
FormStorage TemperatureShelf LifeReference
Solid Powder -20°C3 years[1]
4°C2 years[1]
DMSO Stock Solution -80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out 3.58 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.[1]

  • Aliquotting: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Stock Solution Preparation Table for Different Concentrations
Desired ConcentrationMass of this compound for 1 mL of DMSO
1 mM0.358 mg
5 mM1.79 mg
10 mM3.58 mg
50 mM17.9 mg
100 mM35.8 mg

Note: For higher concentrations, gentle warming (e.g., 37°C) may be required in addition to sonication to achieve complete dissolution.

Mandatory Visualizations

This compound Stock Solution Preparation Workflow

G A Equilibrate this compound to Room Temperature B Weigh 3.58 mg of this compound A->B C Add 1 mL of Anhydrous DMSO B->C D Vortex Vigorously C->D E Ultrasonicate if Necessary D->E F Ensure Complete Dissolution E->F G Aliquot into Single-Use Tubes F->G H Store at -80°C or -20°C G->H

Caption: Workflow for preparing a 10 mM this compound stock solution.

Mechanism of Action of this compound

G cluster_0 Mitochondrial Inner Membrane H2S H₂S (Hydrogen Sulfide) SQOR SQOR (Sulfide:Quinone Oxidoreductase) H2S->SQOR CoQ Coenzyme Q SQOR->CoQ e⁻ transfer Persulfide Persulfide SQOR->Persulfide This compound This compound This compound->Inhibition Inhibition->SQOR

Caption: this compound inhibits the SQOR enzyme in the mitochondria.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound and DMSO. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).[5][6]

Stability and Storage Considerations

  • Hygroscopic Nature: this compound is hygroscopic; therefore, it is crucial to use newly opened, anhydrous DMSO to prevent degradation and ensure accurate concentration.[1]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation. Aliquotting the stock solution into single-use volumes is highly recommended.[1]

  • Light Sensitivity: While not explicitly stated for this compound, it is good practice to protect stock solutions from light by storing them in amber vials or wrapping tubes in aluminum foil, especially for long-term storage.

Troubleshooting

ProblemPossible CauseSolution
Compound does not fully dissolve - Insufficient sonication or vortexing.- Use of hydrated DMSO.- Concentration is too high.- Increase sonication time.- Use fresh, anhydrous DMSO.- Gently warm the solution (do not boil).- Prepare a more dilute stock solution.
Precipitate forms upon cooling - Solution is supersaturated.- Gently warm and sonicate the solution again before use.- Prepare a fresh, more dilute stock solution.
Inconsistent experimental results - Inaccurate weighing or pipetting.- Degradation of stock solution due to improper storage or multiple freeze-thaw cycles.- Ensure proper calibration of equipment.- Prepare fresh aliquots from a new stock solution.

References

Application Notes and Protocols for SQOR Activity Assay Using HTS07545

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for determining the activity of Sulfide:Quinone Oxidoreductase (SQOR) and its inhibition by HTS07545 using a high-throughput screening (HTS) compatible colorimetric assay.

Introduction

Sulfide:Quinone Oxidoreductase (SQOR) is a mitochondrial enzyme that catalyzes the first, irreversible step in the metabolism of hydrogen sulfide (H₂S), a critical signaling molecule.[1][2][3][4] SQOR plays a crucial role in maintaining H₂S homeostasis and has emerged as a therapeutic target for conditions such as heart failure.[1][2][5][6] this compound is a potent inhibitor of human SQOR.[5][6] This document outlines the principles and a detailed protocol for an in vitro SQOR activity assay, which can be utilized for the characterization of inhibitors like this compound.

The assay is an endpoint colorimetric method that relies on the reduction of 2,6-dichlorophenolindophenol (DCIP).[1] SQOR utilizes a water-soluble coenzyme Q derivative (CoQ₁) and sulfite as acceptors in the oxidation of H₂S.[1] The reduced CoQ₁ then non-enzymatically reduces the blue dye DCIP, leading to a loss of absorbance at 600 nm, which is proportional to SQOR activity.[1]

Data Presentation

Table 1: Inhibitory Activity of this compound against Human SQOR

CompoundIC₅₀ (nM)Assay Method
This compound30DCIP Endpoint Assay

This data is derived from high-throughput screening of small-molecule libraries.[1][5][6]

Signaling Pathway

The following diagram illustrates the central role of SQOR in the mitochondrial H₂S oxidation pathway. SQOR oxidizes H₂S and transfers electrons to the electron transport chain via coenzyme Q, while also producing a persulfide. Inhibition of SQOR by compounds like this compound leads to an increase in cellular H₂S levels.

SQOR_Pathway H2S Hydrogen Sulfide (H₂S) SQOR SQOR (Sulfide:Quinone Oxidoreductase) H2S->SQOR substrate CoQH2 Coenzyme Q (reduced) SQOR->CoQH2 product Thiosulfate Thiosulfate (S₂O₃²⁻) SQOR->Thiosulfate product This compound This compound This compound->SQOR inhibition CoQ Coenzyme Q (oxidized) CoQ->SQOR electron acceptor ETC Electron Transport Chain CoQH2->ETC Sulfite Sulfite (SO₃²⁻) Sulfite->SQOR sulfur acceptor

Caption: SQOR signaling pathway and inhibition by this compound.

Experimental Protocols

SQOR Inhibition Assay using DCIP Endpoint Method

This protocol is adapted from a high-throughput screening assay for the discovery of SQOR inhibitors.[1]

Materials and Reagents:

  • Recombinant human SQOR

  • This compound (or other test compounds)

  • Coenzyme Q₁ (CoQ₁)

  • Sodium Sulfite (Sulfite)

  • Hydrogen Sulfide (H₂S) donor (e.g., NaHS)

  • 2,6-dichlorophenolindophenol (DCIP)

  • Formaldehyde

  • N-ethylmaleimide (NEM)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 600 nm

Experimental Workflow Diagram:

Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_quench Quenching cluster_detection Detection add_reagents 1. Add Assay Buffer, SQOR, CoQ₁, Sulfite, and this compound to wells start_reaction 2. Initiate reaction with H₂S add_reagents->start_reaction incubate_reaction 3. Incubate for 60 seconds start_reaction->incubate_reaction quench_reaction 4. Add Formaldehyde and NEM incubate_reaction->quench_reaction incubate_quench 5. Incubate for 10 minutes quench_reaction->incubate_quench add_dcip 6. Add DCIP incubate_quench->add_dcip read_plate 7. Read Absorbance at 600 nm after 2 min add_dcip->read_plate

References

Application Notes and Protocols for In Vivo Administration of HTS07545 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

HTS07545 is a potent inhibitor of sulfide:quinone oxidoreductase (SQOR), an enzyme that plays a critical role in the metabolism of hydrogen sulfide (H₂S).[1][2][3] By inhibiting SQOR, this compound increases the levels of H₂S, a gaseous signaling molecule with demonstrated cardioprotective effects.[2] This makes this compound a promising therapeutic candidate for conditions such as heart failure.[1][2] These application notes provide a comprehensive overview of this compound, its mechanism of action, and a proposed protocol for its in vivo administration in mouse models, based on studies with a closely related analog.

Mechanism of Action:

This compound is a potent inhibitor of human sulfide:quinone oxidoreductase (SQOR) with an IC₅₀ of 30 nM.[1][2] SQOR is the first and irreversible enzyme in the mitochondrial pathway for H₂S metabolism.[2][3] By inhibiting SQOR, this compound prevents the oxidation of H₂S, leading to an increase in its intracellular concentration. H₂S is a gasotransmitter that exerts protective effects in the cardiovascular system through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways.[2] The proposed mechanism of action for this compound involves binding to the coenzyme Q (CoQ) binding pocket of SQOR.[3]

Signaling Pathway

HTS07545_Mechanism_of_Action cluster_mitochondrion Mitochondrion H2S Hydrogen Sulfide (H₂S) SQOR Sulfide:Quinone Oxidoreductase (SQOR) H2S->SQOR substrate Metabolism H₂S Metabolism SQOR->Metabolism CoQ Coenzyme Q CoQ->SQOR substrate Increased_H2S Increased Intracellular H₂S This compound This compound This compound->SQOR inhibits Cardioprotection Cardioprotective Effects (Antioxidant, Anti-inflammatory, Anti-apoptotic) Increased_H2S->Cardioprotection

Caption: Mechanism of action of this compound.

Physicochemical Properties and Challenges:

While this compound is a potent SQOR inhibitor, its physicochemical properties present challenges for in vivo studies.

PropertyValueImplication for in vivo studies
IC₅₀ ≤ 30 nM[2]High potency
Aqueous Solubility Poor[2]Difficulty in formulating for injection
cLogP > 5[2]High lipophilicity, may lead to poor absorption and distribution

Due to these challenges, a derivative of this compound, named STI1, with improved properties was developed and successfully used in a mouse model of heart failure.[2] The following protocol is based on the successful in vivo application of STI1 and is proposed as a starting point for studies with this compound, assuming a suitable vehicle for administration can be identified.

Proposed In Vivo Experimental Protocol

This protocol is adapted from a study using the this compound analog, STI1, in a transverse aortic constriction (TAC) mouse model of heart failure.[2]

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of cardiac stress.

Animal Model:

  • Species: Mouse (e.g., C57BL/6J)

  • Model: Transverse Aortic Constriction (TAC) to induce pressure overload and cardiac hypertrophy.

Materials:

  • This compound

  • Vehicle for solubilizing this compound (requires optimization due to poor solubility)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for TAC procedure

  • Syringes and needles for intraperitoneal injection

Experimental Workflow:

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Surgical and Dosing Procedure cluster_monitoring Monitoring and Endpoint Analysis A1 Acclimatize Mice A2 Randomize into Groups (Sham, Vehicle, this compound) A1->A2 B1 Induce Anesthesia A2->B1 B2 Perform TAC Surgery (or sham operation) B1->B2 B3 24h Post-Surgery: Initiate Daily IP Injections (Vehicle or 10 mg/kg this compound) B2->B3 C1 Monitor Survival and Animal Welfare Daily B3->C1 C2 Weekly Echocardiography (Assess Cardiac Function) C1->C2 C3 Endpoint (e.g., 12 weeks): Euthanize and Harvest Tissues C2->C3 C4 Analyze Heart Weight, Histology, Gene Expression C3->C4

Caption: Proposed experimental workflow.

Detailed Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize male C57BL/6J mice to the animal facility for at least one week before the experiment.[2]

    • Randomly assign mice to three groups: Sham, Vehicle-treated TAC, and this compound-treated TAC.

  • Transverse Aortic Constriction (TAC) Surgery:

    • Anesthetize mice using isoflurane.[2]

    • Perform the TAC procedure to induce pressure overload on the left ventricle. In sham-operated mice, a suture is passed around the aortic arch without constriction.

  • Drug Preparation and Administration:

    • Note: A significant challenge will be the formulation of this compound due to its poor aqueous solubility.[2] A suitable vehicle must be empirically determined. Options may include DMSO, cyclodextrins, or other solubilizing agents, but their potential toxicity must be considered.

    • Prepare a stock solution of this compound in the chosen vehicle.

    • The proposed dosage, based on the STI1 study, is 10 mg/kg body weight.[2]

    • Administer this compound or vehicle via intraperitoneal (IP) injection .

    • Begin injections 24 hours after the TAC surgery and continue daily for the duration of the study (e.g., 12 weeks).[2]

  • Monitoring and Endpoint Analysis:

    • Monitor animal survival and welfare daily.

    • Perform echocardiography at baseline and regular intervals (e.g., weekly) to assess cardiac function (e.g., ejection fraction, fractional shortening).

    • At the study endpoint, euthanize the animals and harvest the hearts and other relevant tissues.

    • Measure heart weight to tibia length ratio to assess hypertrophy.

    • Perform histological analysis (e.g., H&E, Masson's trichrome) to evaluate cardiac fibrosis and cellular morphology.

    • Conduct molecular analyses (e.g., RT-qPCR, Western blot) to assess changes in gene and protein expression related to cardiac remodeling and H₂S signaling pathways.

Quantitative Data Summary (Hypothetical based on STI1 study):

ParameterSham GroupVehicle-Treated TACThis compound-Treated TAC
Survival Rate 100%~67%Expected to be higher than vehicle
Heart Weight/Tibia Length (mg/mm) NormalIncreasedAttenuated increase
Ejection Fraction (%) NormalDecreasedPreserved or improved
Cardiac Fibrosis MinimalSignificantReduced

This compound is a potent inhibitor of SQOR with therapeutic potential in cardiovascular diseases. While its physicochemical properties pose a challenge for in vivo administration, the successful use of its analog, STI1, provides a strong rationale and a methodological framework for future studies. The proposed protocol, centered around the TAC mouse model, offers a robust approach to evaluate the in vivo efficacy of this compound, provided that a suitable formulation can be developed. Careful consideration of the vehicle and dose is critical for the successful execution of these experiments.

References

Application Notes and Protocols for Measuring H₂S Levels Following HTS07545 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) is a gaseous signaling molecule involved in a multitude of physiological and pathophysiological processes, including cardiovascular regulation, inflammation, and neuromodulation.[1][2] Endogenous H₂S levels are tightly regulated by a balance between its enzymatic production by cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST), and its rapid mitochondrial oxidation.[3][4] The sulfide:quinone oxidoreductase (SQOR) enzyme catalyzes the initial and irreversible step in this mitochondrial H₂S catabolism.[1][5]

HTS07545 is a potent and specific inhibitor of SQOR with an IC₅₀ of 30 nM.[6] By blocking SQOR activity, this compound effectively reduces the metabolic clearance of H₂S, leading to an accumulation of this gasotransmitter.[1][6] This makes this compound a valuable pharmacological tool to investigate the therapeutic potential of elevating endogenous H₂S levels in various disease models, particularly in conditions like heart failure where H₂S levels are often diminished.[1]

These application notes provide detailed protocols for treating biological samples with this compound and subsequently measuring the changes in H₂S levels using established methodologies.

This compound: A Potent SQOR Inhibitor

This compound acts by binding to the coenzyme Q binding pocket of the SQOR enzyme, thereby inhibiting its function.[5] This inhibition slows down the oxidation of H₂S, leading to a localized and sustained increase in its concentration within the mitochondrial matrix and subsequently in the cytosol.

Table 1: Properties of this compound

PropertyValueReference
TargetSulfide:quinone oxidoreductase (SQOR)[6]
IC₅₀30 nM[6]
Mechanism of ActionReduces the decomposition rate of H₂S[6]
Potential ApplicationsHeart failure, Pancreatic ductal adenocarcinoma[6]

Experimental Protocols

A. Cell Culture Treatment with this compound

This protocol describes the general procedure for treating cultured cells with this compound to investigate its effect on intracellular H₂S levels.

Materials:

  • Cultured cells of interest (e.g., H9c2 cardiomyocytes, HT-29 colon adenocarcinoma cells)

  • Complete cell culture medium

  • This compound (MedchemExpress)[6]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Reagents for H₂S measurement (see Protocols B and C)

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection:

    • For cell lysates: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer. The lysate can then be used for H₂S measurement.

    • For conditioned medium: Collect the cell culture medium after the incubation period. This can be used to measure extracellular H₂S levels.

B. Measurement of H₂S Levels using the Methylene Blue Assay

The methylene blue assay is a classic and widely used colorimetric method for H₂S quantification.[7][8] It is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form a stable blue product, methylene blue, which can be measured spectrophotometrically.[9]

Materials:

  • Cell lysate or conditioned medium

  • Zinc acetate solution (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

  • Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Spectrophotometer or plate reader

Procedure:

  • Sample Preparation: In a microcentrifuge tube, mix the sample (e.g., 100 µL of cell lysate) with zinc acetate solution to trap H₂S as zinc sulfide (ZnS).

  • Color Reaction: Add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the FeCl₃ solution to the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes to allow for color development.

  • Protein Precipitation: Add TCA solution to precipitate proteins and stop the reaction. Centrifuge the samples to pellet the precipitated protein.

  • Measurement: Transfer the supernatant to a new tube or a 96-well plate and measure the absorbance at 660-680 nm.[9]

  • Quantification: Calculate the H₂S concentration using a standard curve generated with known concentrations of sodium hydrosulfide (NaHS).

C. Measurement of H₂S Levels using Monobromobimane (MBB) HPLC Method

This method offers high sensitivity and specificity for H₂S detection. H₂S reacts with monobromobimane (MBB) to form a stable and fluorescent sulfide-dibimane (SDB) derivative, which is then quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[10]

Materials:

  • Cell lysate or plasma sample

  • Monobromobimane (MBB) solution (10 mM in acetonitrile)

  • Tris-HCl buffer (100 mM, pH 9.5) containing 0.1 mM DTPA

  • Sulfosalicylic acid (SSA) solution (200 mM)

  • RP-HPLC system with a fluorescence detector

Procedure:

  • Derivatization: In a microcentrifuge tube, mix the sample (e.g., 30 µL of plasma) with Tris-HCl buffer and MBB solution.[10]

  • Incubation: Incubate the mixture at room temperature for 30 minutes in the dark. To minimize H₂S oxidation, this step can be performed in a hypoxic chamber (1% O₂).[10]

  • Reaction Termination: Add SSA solution to stop the derivatization reaction.[10]

  • HPLC Analysis: Inject an aliquot of the reaction mixture into the RP-HPLC system. The SDB derivative is separated on a C18 column and detected by a fluorescence detector.

  • Quantification: Determine the concentration of H₂S by comparing the peak area of SDB in the sample to a standard curve prepared with known concentrations of NaHS.

Data Presentation

The following table provides a template for summarizing quantitative data on H₂S levels after this compound treatment.

Table 2: H₂S Levels in H9c2 Cells after this compound Treatment

Treatment GroupH₂S Concentration (µM) ± SD (Methylene Blue Assay)H₂S Concentration (µM) ± SD (MBB-HPLC Assay)
Vehicle Control (DMSO)ValueValue
This compound (10 nM)ValueValue
This compound (30 nM)ValueValue
This compound (100 nM)ValueValue

Visualizations

Signaling Pathway of this compound Action

HTS07545_Pathway cluster_mitochondrion Mitochondrion H2S_prod H₂S Production (CSE, CBS, 3-MST) H2S H₂S H2S_prod->H2S SQOR SQOR H2S->SQOR H2S_effect Increased Cellular H₂S Levels & Downstream Signaling H2S->H2S_effect Oxidation H₂S Oxidation (Thiosulfate, Sulfate) SQOR->Oxidation This compound This compound This compound->SQOR H2S_Measurement_Workflow cluster_assays H₂S Quantification Assays start Cell Culture with This compound Treatment sample_prep Sample Preparation (Lysate or Medium) start->sample_prep methylene_blue Methylene Blue Assay sample_prep->methylene_blue Colorimetric mbb_hplc MBB-HPLC Assay sample_prep->mbb_hplc Fluorometric data_analysis Data Analysis and Quantification methylene_blue->data_analysis mbb_hplc->data_analysis end Results data_analysis->end

References

Application Notes and Protocols: Utilizing Recombinant Human SQOR with HTS07545

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfide:quinone oxidoreductase (SQOR) is a key mitochondrial enzyme that catalyzes the first, irreversible step in the metabolism of hydrogen sulfide (H₂S), a critical signaling molecule. SQOR's role in maintaining H₂S homeostasis makes it an attractive therapeutic target for various conditions, including cardiovascular diseases. HTS07545 has been identified as a potent and specific inhibitor of human SQOR, offering a valuable tool for studying the enzyme's function and for the development of novel therapeutics.

These application notes provide detailed protocols for utilizing recombinant human SQOR in conjunction with the inhibitor this compound. The included methodologies cover the determination of SQOR activity, the characterization of its inhibition by this compound, and the analysis of the resulting kinetic data.

Data Presentation

Table 1: Kinetic Parameters of Recombinant Human SQOR
ParameterValueSubstrate Concentrations
Km (Coenzyme Q₁)~10-20 µMVaried
Km (H₂S)~5-15 µM[1]Varied
VmaxEnzyme-dependentSaturating
Table 2: Inhibition of Recombinant Human SQOR by this compound
ParameterValueDescription
IC₅₀30 nM[2]Concentration of this compound required for 50% inhibition of SQOR activity.
Inhibition TypeCompetitiveThis compound competes with Coenzyme Q₁ for binding to the enzyme.
KiTo be determinedDissociation constant of the enzyme-inhibitor complex.

Experimental Protocols

Protocol 1: Determination of Recombinant Human SQOR Activity

This protocol describes a spectrophotometric assay to measure the enzymatic activity of recombinant human SQOR by monitoring the reduction of Coenzyme Q₁ (CoQ₁).

Materials:

  • Recombinant Human SQOR

  • Coenzyme Q₁ (CoQ₁)

  • Sodium Sulfide (Na₂S) as an H₂S donor

  • Sodium Sulfite (Na₂SO₃)

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4, containing 0.1% (w/v) dodecyl maltoside

  • Spectrophotometer capable of measuring absorbance at 278 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of CoQ₁ in an appropriate organic solvent (e.g., ethanol) and determine its concentration spectrophotometrically.

    • Prepare a fresh stock solution of Na₂S in degassed water immediately before use to minimize oxidation. Handle Na₂S in a well-ventilated area.

    • Prepare a stock solution of Na₂SO₃ in water.

  • Assay Setup:

    • Set the spectrophotometer to 278 nm and maintain the temperature at 37°C.

    • In a quartz cuvette, prepare the reaction mixture by adding the following components to the Assay Buffer:

      • Recombinant Human SQOR (final concentration in the low nanomolar range)

      • Sodium Sulfite (final concentration of 1 mM)

      • Varying concentrations of CoQ₁ (e.g., 5, 10, 20, 40, 80 µM)

  • Initiation of Reaction:

    • Initiate the reaction by adding Na₂S solution (final concentration of ~20 µM).

    • Immediately start monitoring the decrease in absorbance at 278 nm, which corresponds to the reduction of CoQ₁.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of CoQ₁.

    • Plot V₀ against the substrate (CoQ₁) concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Protocol 2: Determination of this compound Inhibition Kinetics

This protocol outlines the procedure to determine the IC₅₀ and the inhibition constant (Ki) of this compound against recombinant human SQOR.

Materials:

  • All materials from Protocol 1

  • This compound

Procedure:

  • IC₅₀ Determination:

    • Follow the procedure for the SQOR activity assay (Protocol 1) with a fixed, subsaturating concentration of CoQ₁ (e.g., at its Km value).

    • Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

    • Add varying concentrations of this compound to the reaction mixture and pre-incubate with the enzyme for 5-10 minutes before initiating the reaction with Na₂S.

    • Measure the initial reaction velocities at each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Mechanism of Inhibition and Ki Determination:

    • Perform the SQOR activity assay (Protocol 1) with varying concentrations of CoQ₁ at several fixed concentrations of this compound (e.g., 0, 1x Ki, 2x Ki, 5x Ki, where an initial estimate of Ki can be derived from the IC₅₀).

    • Generate Lineweaver-Burk plots (1/V₀ vs. 1/[CoQ₁]) for each inhibitor concentration.

    • Analyze the plots:

      • If the lines intersect on the y-axis, the inhibition is competitive.

      • If the lines intersect on the x-axis, the inhibition is uncompetitive.

      • If the lines intersect to the left of the y-axis, the inhibition is mixed.

      • If the lines are parallel, the inhibition is non-competitive.

    • For competitive inhibition, the apparent Km (Km,app) will increase with increasing inhibitor concentration, while Vmax remains unchanged.

    • Calculate the Ki using the following equation for competitive inhibition: Km,app = Km (1 + [I] / Ki) where [I] is the inhibitor concentration. A secondary plot of Km,app versus [I] will yield a straight line with the x-intercept equal to -Ki.

Mandatory Visualizations

Mitochondrial Sulfide Oxidation Pathway

SQOR_Pathway H2S Hydrogen Sulfide (H₂S) SQOR SQOR H2S->SQOR Persulfide Persulfide (R-SSH) SQOR->Persulfide Sulfide Oxidation CoQ Coenzyme Q (oxidized) SQOR->CoQ e⁻ transfer CoQH2 Coenzyme Q (reduced) CoQ->CoQH2 2e⁻ ETC Electron Transport Chain (Complex III) CoQH2->ETC This compound This compound This compound->SQOR Competitive Inhibition

Caption: Role of SQOR in the mitochondrial sulfide oxidation pathway and its inhibition by this compound.

Experimental Workflow for SQOR Inhibition Assay

Workflow cluster_analysis Data Analysis A Prepare Reagents: - Recombinant Human SQOR - this compound - Coenzyme Q₁ - Na₂S (H₂S donor) - Assay Buffer B Set up Reaction Mixtures in a 96-well plate or cuvettes A->B C Add varying concentrations of this compound B->C D Pre-incubate Enzyme and Inhibitor C->D E Add varying concentrations of Coenzyme Q₁ D->E F Initiate reaction with Na₂S E->F G Monitor Absorbance at 278 nm F->G H Calculate Initial Velocities (V₀) G->H I Data Analysis H->I J Michaelis-Menten Plot (V₀ vs. [CoQ₁]) I->J K Lineweaver-Burk Plot (1/V₀ vs. 1/[CoQ₁]) I->K L Determine IC₅₀, Km, Vmax, and Ki J->L K->L

Caption: A generalized workflow for determining the kinetic parameters of SQOR inhibition by this compound.

Logical Relationship of Competitive Inhibition

Competitive_Inhibition E SQOR (Enzyme) ES Enzyme-Substrate Complex E->ES + S (k₁) EI Enzyme-Inhibitor Complex E->EI + I (k₃) S Coenzyme Q₁ (Substrate) I This compound (Inhibitor) P Product (Reduced CoQ₁) ES->P k₂

Caption: Schematic of competitive inhibition where this compound and Coenzyme Q₁ bind to the same active site of SQOR.

References

Application Note: Quantification of Hydrogen Sulfide (H₂S) Modulation by HTS07545 Using the Monobromobimane Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive detection of hydrogen sulfide (H₂S) using the monobromobimane (mBB) method, and its application in quantifying the effects of HTS07545, a potent inhibitor of sulfide:quinone oxidoreductase (SQOR).

Introduction

Hydrogen sulfide is a critical gaseous signaling molecule involved in a multitude of physiological and pathological processes.[1][2][3] Its accurate quantification in biological samples is essential for understanding its roles in health and disease. The monobromobimane (mBB) method is a highly sensitive and reliable fluorescence-based assay for the detection of H₂S.[1][3][4][5] This method involves the derivatization of H₂S with mBB to form a stable and highly fluorescent product, sulfide-dibimane (SDB), which can be quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[1][4]

This compound is a potent and selective inhibitor of sulfide:quinone oxidoreductase (SQOR), a key mitochondrial enzyme responsible for the oxidation and subsequent clearance of H₂S.[6][7][8][9] By inhibiting SQOR, this compound is expected to increase intracellular H₂S levels, making it a valuable tool for studying the therapeutic potential of H₂S modulation in various diseases, including heart failure.[6][7][8] This application note details a protocol to assess the impact of this compound on H₂S concentrations in biological samples using the mBB method.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the mBB method and the SQOR inhibitor this compound.

ParameterValueReference
mBB Method
Limit of Detection (LOD)2 nM[1][2][3][4]
Excitation Wavelength390 nm[10]
Emission Wavelength490 nm[10]
This compound
Chemical FormulaC₂₂H₁₈N₂O₃[6]
Molecular Weight358.36 g/mol [6]
IC₅₀ for SQOR~30 nM[7][8][9]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of H₂S metabolism and the experimental workflow for assessing the effect of this compound using the mBB method.

H2S_Metabolism_and_HTS07545_Inhibition cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm H2S H₂S SQOR Sulfide:Quinone Oxidoreductase (SQOR) H2S->SQOR Oxidation Persulfide Persulfide SQOR->Persulfide CoQ Coenzyme Q SQOR->CoQ This compound This compound This compound->SQOR Inhibition ETHE1 ETHE1 Persulfide->ETHE1 Sulfite Sulfite (SO₃²⁻) ETHE1->Sulfite SO Sulfite Oxidase Sulfite->SO Sulfate Sulfate (SO₄²⁻) SO->Sulfate ComplexIII Complex III (Electron Transport Chain) CoQ->ComplexIII Cysteine Cysteine CBS_CSE CBS/CSE Cysteine->CBS_CSE H2S_source H₂S CBS_CSE->H2S_source H2S_source->H2S Diffusion

Caption: H₂S metabolism and the inhibitory action of this compound.

mBB_Assay_Workflow cluster_Sample_Preparation 1. Sample Preparation cluster_Derivatization 2. Derivatization with mBB cluster_Analysis 3. Quantification start Biological Sample (e.g., cell lysate, tissue homogenate) treatment Incubate with this compound (or vehicle control) start->treatment add_mBB Add Monobromobimane (mBB) in Tris-HCl buffer (pH 9.5) treatment->add_mBB incubation Incubate in the dark (30 min, room temperature) add_mBB->incubation stop_reaction Stop reaction with 5-sulfosalicylic acid incubation->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge hplc Inject supernatant into RP-HPLC system centrifuge->hplc detection Fluorescence Detection (Ex: 390 nm, Em: 490 nm) hplc->detection quantification Quantify Sulfide-Dibimane (SDB) against a standard curve detection->quantification

Caption: Experimental workflow for H₂S detection using the mBB method.

Experimental Protocols

Materials and Reagents
  • Monobromobimane (mBB)

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) for standard curve

  • Tris-HCl

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Acetonitrile (HPLC grade)

  • 5-Sulfosalicylic acid

  • Biological samples (e.g., cell cultures, tissue homogenates)

  • Polypropylene tubes[1]

  • Hypoxic chamber (optional, for minimizing H₂S oxidation)[1]

Preparation of Solutions
  • 100 mM Tris-HCl Buffer (pH 9.5) with 0.1 mM DTPA: Dissolve Tris base and DTPA in deoxygenated water and adjust the pH to 9.5 with HCl. Deoxygenate all buffers prior to use to minimize sulfide oxidation.[1]

  • 10 mM mBB Stock Solution: Dissolve mBB in deoxygenated acetonitrile. Prepare fresh and protect from light as mBB is light-sensitive.[1]

  • 200 mM 5-Sulfosalicylic Acid: Dissolve 5-sulfosalicylic acid in deionized water.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Sulfide Standard Solutions: Prepare a stock solution of Na₂S·9H₂O in deoxygenated water. Perform serial dilutions in 100 mM Tris-HCl buffer (pH 9.5) with 0.1 mM DTPA to generate a standard curve. Prepare fresh before each experiment.

Protocol for H₂S Detection in Cell Lysates Treated with this compound
  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time period in appropriate cell culture media.

  • Sample Collection and Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in 100 mM Tris-HCl buffer (pH 9.5) with 0.1 mM DTPA.

    • Homogenize the cell suspension and centrifuge to pellet cellular debris. Collect the supernatant (cell lysate).

  • Derivatization Reaction: [1][11]

    • In a polypropylene microcentrifuge tube, add 30 µL of cell lysate.

    • Add 70 µL of 100 mM Tris-HCl buffer (pH 9.5) with 0.1 mM DTPA.

    • Add 50 µL of 10 mM mBB solution.

    • Vortex briefly and incubate for 30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of 200 mM 5-sulfosalicylic acid.

  • Sample Processing for HPLC Analysis:

    • Centrifuge the samples at 13,000 x g for 10 minutes to pellet any precipitated protein.[12][13]

    • Transfer the supernatant to an HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Inject 10 µL of the supernatant into an RP-HPLC system equipped with a C18 column.[1]

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

    • Detect the sulfide-dibimane (SDB) product using a fluorescence detector with excitation at 390 nm and emission at 490 nm.[10]

  • Quantification:

    • Generate a standard curve by performing the derivatization reaction with known concentrations of Na₂S.

    • Quantify the amount of H₂S in the samples by comparing the peak area of SDB to the standard curve.

    • Normalize the H₂S concentration to the total protein content of the cell lysate.

Important Considerations

  • pH: The derivatization reaction is highly pH-dependent. Maintaining a pH of 9.5 is crucial for efficient SDB formation.[2]

  • Oxygen Sensitivity: H₂S is susceptible to oxidation. It is recommended to use deoxygenated solutions and perform the initial steps of the protocol in a low-oxygen environment if possible.[1]

  • Light Sensitivity: Monobromobimane is light-sensitive. All steps involving mBB should be performed in the dark or in amber tubes to prevent degradation.[1]

  • Use of Plasticware: H₂S can adsorb to glass surfaces. Therefore, it is recommended to use high-quality polypropylene tubes for sample preparation and storage.[1]

  • Sample Handling: Due to the volatile nature of H₂S, samples should be processed promptly and kept on ice to minimize its loss.

Conclusion

The monobromobimane method provides a robust and sensitive platform for the quantification of H₂S in biological samples. When coupled with the use of specific pharmacological tools like the SQOR inhibitor this compound, this protocol enables researchers to accurately investigate the dynamics of H₂S signaling and its therapeutic modulation. The detailed methodology and considerations presented in this application note are intended to facilitate the successful implementation of this assay in a research setting.

References

Troubleshooting & Optimization

HTS07545 Technical Support Center: Solubility Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on improving the solubility of HTS07545 in aqueous buffers. This compound is a potent sulfide:quinone oxidoreductase (SQOR) inhibitor with known poor aqueous solubility, which can present challenges in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is characterized by poor aqueous solubility and a high calculated logP (cLogP > 5), indicating significant hydrophobicity.[1] It is, however, highly soluble in dimethyl sulfoxide (DMSO).[2]

Q2: Why is my this compound precipitating out of my aqueous buffer?

A2: Precipitation is common for hydrophobic compounds like this compound when transitioning from a high-concentration organic stock solution (e.g., DMSO) to an aqueous buffer. This occurs because the compound is not sufficiently soluble in the aqueous environment to remain in solution at the desired final concentration.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for this compound stock solutions is DMSO. A concentration of 100 mg/mL (279.03 mM) in DMSO has been reported, though it may require sonication to fully dissolve.[2] It is also advisable to use fresh, anhydrous DMSO as absorbed water can negatively impact solubility.[2]

Q4: Can I use solvents other than DMSO for my stock solution?

A4: While other organic solvents might be used, DMSO is the most commonly reported and validated solvent for achieving high-concentration stock solutions of this compound.[2] If alternative solvents are considered, their compatibility with the specific experimental assay must be thoroughly evaluated.

Troubleshooting Guide: Improving this compound Solubility

This guide offers several strategies to address solubility challenges with this compound in aqueous buffers.

Issue: this compound precipitates upon dilution into my aqueous experimental buffer.

Potential Solutions:

  • Optimize the Final DMSO Concentration: The final concentration of DMSO in your aqueous buffer should be kept as low as possible to avoid solvent effects on your experiment, but high enough to maintain this compound solubility. It is recommended to test a range of final DMSO concentrations.

  • Employ Co-solvents: The use of a co-solvent system can significantly improve the solubility of hydrophobic compounds. For a compound structurally related to this compound, a formulation containing N-methylpyrrolidinone (NMP) and propylene glycol has been successfully used for in vivo studies.[3]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[4][5] A formulation containing 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) was effective for a related compound.[3]

Summary of Potential Solubility-Enhancing Formulations
Component Function Example Formulation for a Related Compound[3] General Recommendation
Primary Solvent Dissolve this compoundN/ADMSO (for stock solution)
Co-solvent Increase solubility in aqueous solutionsN-methylpyrrolidinone (NMP), Propylene GlycolStart with low percentages and optimize
Cyclodextrin Encapsulate and solubilize this compound19% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)Test various concentrations
Aqueous Buffer Final experimental mediumWaterYour specific experimental buffer
Ratio Proportions of components10:40:50 (NMP:Propylene Glycol:HP-β-CD in water)To be empirically determined

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Cyclodextrin Formulation

This protocol is adapted from a successful formulation for a compound structurally related to this compound and can serve as a starting point.[3]

  • Prepare the Cyclodextrin Solution:

    • Dissolve 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer to a final concentration of 19% (w/v).

    • Stir until fully dissolved. Gentle heating may be applied if necessary, but allow the solution to return to room temperature before use.

  • Prepare the Co-solvent Mixture:

    • In a separate tube, mix N-methylpyrrolidinone (NMP) and propylene glycol in a 1:4 ratio.

  • Prepare the Final Formulation:

    • Combine the co-solvent mixture and the cyclodextrin solution in a 1:1 ratio (by volume). This will result in a final vehicle composition of 10% NMP, 40% propylene glycol, and 50% of the 19% HP-β-CD solution.

  • Dissolve this compound:

    • Weigh the required amount of this compound.

    • Add the final formulation vehicle to the this compound powder to achieve the desired final concentration.

    • Vortex and/or sonicate until the compound is fully dissolved.

Visual Guides

HTS07545_Solubility_Troubleshooting cluster_problem Problem cluster_initial_step Initial Step cluster_solutions Solubilization Strategies cluster_outcome Desired Outcome Problem This compound Precipitation in Aqueous Buffer StockSolution Prepare High-Concentration Stock in Anhydrous DMSO Problem->StockSolution Start with proper stock Cosolvents Use Co-solvents (e.g., NMP, Propylene Glycol) StockSolution->Cosolvents Dilute stock into formulation Cyclodextrins Incorporate Cyclodextrins (e.g., HP-β-CD) StockSolution->Cyclodextrins Dilute stock into formulation Optimization Optimize Final DMSO Concentration StockSolution->Optimization Dilute stock into formulation Outcome Soluble this compound in Final Assay Buffer Cosolvents->Outcome Cyclodextrins->Outcome Optimization->Outcome

Caption: Troubleshooting workflow for this compound solubility.

Formulation_Workflow A Prepare 19% (w/v) HP-β-CD in Aqueous Buffer C Combine Co-solvent Mix and Cyclodextrin Solution (1:1) A->C B Prepare Co-solvent Mix (1:4 NMP:Propylene Glycol) B->C E Add Final Vehicle to Powder and Dissolve (Vortex/Sonicate) C->E D Weigh this compound Powder D->E F Ready-to-use this compound Solution E->F

References

Technical Support Center: Optimizing HTS07545 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of HTS07545 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific inhibitor of sulfide:quinone oxidoreductase (SQOR), a key enzyme in hydrogen sulfide (H₂S) metabolism.[1] By inhibiting SQOR, this compound prevents the breakdown of H₂S, leading to an increase in its intracellular concentration.[1] H₂S is a gaseous signaling molecule with known cardioprotective effects.[2][3] The primary mechanism of action of this compound is the competitive inhibition of the coenzyme Q-binding pocket of SQOR.

Q2: What are the common in vitro applications of this compound?

A2: this compound and similar SQOR inhibitors are primarily used in research to study the physiological roles of H₂S, particularly in the context of cardiovascular diseases. Common in vitro applications include:

  • Cardiac Hypertrophy Assays: Investigating the ability of this compound to prevent or reverse cardiomyocyte hypertrophy induced by agents like isoproterenol or angiotensin II.

  • Cytotoxicity Assays: Determining the cytotoxic profile of this compound in various cell lines, particularly cardiomyocytes, to establish a therapeutic window.

  • Mechanistic Studies: Elucidating the downstream signaling pathways activated by increased H₂S levels following SQOR inhibition.

Q3: What is the IC₅₀ of this compound?

A3: this compound is a potent inhibitor of SQOR with a reported IC₅₀ value of approximately 30 nM.[1]

Troubleshooting Guide

Issue 1: Poor Solubility of this compound

Q: I am having trouble dissolving this compound in my aqueous assay buffer or cell culture medium. What should I do?

A: This is a common issue as this compound has poor aqueous solubility. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Recommended Protocol for Solubilization:

  • Prepare a Stock Solution in DMSO: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution of 10-20 mM. Gentle warming (to 37°C) and vortexing can aid dissolution. Ensure the compound is fully dissolved before use.

  • Aliquot and Store: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Serial Dilution: On the day of the experiment, thaw an aliquot of the stock solution and perform serial dilutions in your cell culture medium or assay buffer to achieve the desired final concentrations.

  • Control DMSO Concentration: It is crucial to keep the final concentration of DMSO in your assay consistent across all conditions and as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Issue 2: Determining the Optimal In Vitro Concentration

Q: What concentration of this compound should I use in my cell-based assays?

A: The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. While the IC₅₀ for the isolated enzyme is low (around 30 nM), a higher concentration is typically required in cell-based assays to achieve the desired biological effect.

Recommendations for Concentration Optimization:

  • Start with a Wide Range: It is recommended to perform a dose-response experiment using a wide range of concentrations (e.g., from 10 nM to 50 µM) to determine the optimal effective concentration for your specific assay.

  • Reference Similar Compounds: A structurally related SQOR inhibitor, STI1, has been used at 10.5 µM in cardiac hypertrophy assays.[4] The cytotoxic concentration (CC₅₀) for STI1 was reported to be 56 µM in H9c2 cells and 26 µM in neonatal rat ventricular myocytes (NRVMs).[4] This information can serve as a starting point for your experiments with this compound, but empirical determination is essential.

  • Assess Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT or LDH release assay) in parallel to your functional assays to ensure that the observed effects are not due to cell death.

Issue 3: Inconsistent or Non-Reproducible Results

Q: My experimental results with this compound are inconsistent between experiments. What could be the cause?

A: Inconsistent results with hydrophobic compounds like this compound can stem from several factors.

Troubleshooting Inconsistent Results:

  • Precipitation of the Compound: this compound may precipitate out of the aqueous solution, especially at higher concentrations or during long incubation times. Visually inspect your assay plates for any signs of precipitation. Preparing fresh dilutions for each experiment is highly recommended.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware, reducing the effective concentration in your assay. Using low-adhesion plastics may help mitigate this issue.

  • Cell Seeding Density: Ensure that you are using a consistent cell seeding density across all experiments, as variations in cell number can significantly impact the results of viability and proliferation assays.

  • DMSO Effects: As mentioned, high concentrations of DMSO can be toxic to cells. Perform a DMSO toxicity control to determine the maximum tolerated concentration for your cell line.

Quantitative Data Summary

CompoundTargetIC₅₀ (in vitro)Cell LineCC₅₀ (in vitro)Effective Concentration (in vitro)Reference
This compound SQOR~30 nM-Not ReportedExperiment-dependent[1]
STI1 (related SQOR inhibitor) SQORNot ReportedH9c256 µM10.5 µM (Hypertrophy Assay)[4]
STI1 (related SQOR inhibitor) SQORNot ReportedNRVMs26 µM10.5 µM (Hypertrophy Assay)[4]

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is adapted for H9c2 cells and can be used to determine the cytotoxic potential of this compound.

Materials:

  • H9c2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound DMSO stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from your DMSO stock. The final DMSO concentration should be ≤ 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the CC₅₀ value.

Protocol 2: In Vitro Cardiac Hypertrophy Assay

This protocol describes the induction of hypertrophy in neonatal rat ventricular myocytes (NRVMs) and its assessment by immunofluorescence.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs)

  • Plating medium and maintenance medium

  • Hypertrophic agonist (e.g., 10 µM Isoproterenol or 1 µM Angiotensin II)

  • This compound DMSO stock solution

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a cardiomyocyte marker (e.g., anti-α-actinin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture: Isolate and culture NRVMs on coverslips coated with a suitable extracellular matrix protein (e.g., fibronectin).

  • Compound and Agonist Treatment: Once the cells are rhythmically beating, treat them with different concentrations of this compound (or vehicle control) for a pre-incubation period (e.g., 1 hour). Then, add the hypertrophic agonist and incubate for 48-72 hours.

  • Fixation and Permeabilization: After incubation, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Immunostaining: Block the cells with 5% BSA for 1 hour. Incubate with the primary anti-α-actinin antibody overnight at 4°C. The next day, wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Capture images using a fluorescence microscope. Measure the cell surface area of at least 100-200 individual cells per condition using image analysis software (e.g., ImageJ).

  • Data Analysis: Compare the cell surface area between the different treatment groups to assess the effect of this compound on cardiac hypertrophy.

Visualizations

SQOR_Inhibition_Pathway This compound This compound SQOR Sulfide:Quinone Oxidoreductase (SQOR) This compound->SQOR H2S Hydrogen Sulfide (H₂S) Concentration ↑ SQOR->H2S Decreased Degradation PI3K_Akt PI3K/Akt Pathway ↑ H2S->PI3K_Akt Activates Nrf2 Nrf2 Activation ↑ H2S->Nrf2 Activates Oxidative_Stress Oxidative Stress ↓ Cardioprotection Cardioprotection Oxidative_Stress->Cardioprotection Apoptosis Apoptosis ↓ Apoptosis->Cardioprotection PI3K_Akt->Apoptosis Inhibits Nrf2->Oxidative_Stress Reduces

Caption: this compound inhibits SQOR, leading to increased H₂S levels and cardioprotection.

Experimental_Workflow_Hypertrophy_Assay Start Culture NRVMs on Coverslips Pre_incubation Pre-incubate with This compound or Vehicle Start->Pre_incubation Induction Add Hypertrophic Agonist Pre_incubation->Induction Incubation Incubate 48-72h Induction->Incubation Fix_Perm Fix and Permeabilize Cells Incubation->Fix_Perm Staining Immunostain for α-actinin and DAPI Fix_Perm->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Measure Cell Surface Area Imaging->Analysis

Caption: Workflow for in vitro cardiac hypertrophy assay with this compound.

References

potential off-target effects of HTS07545

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HTS07545. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent inhibitor of sulfide:quinone oxidoreductase (SQOR), a mitochondrial enzyme.[1] It has an in vitro IC50 of 30 nM for SQOR.[1] SQOR catalyzes the first step in the mitochondrial metabolism of hydrogen sulfide (H₂S).[2][3][4]

Q2: Are there any known off-targets for this compound?

Currently, there is no publicly available, direct experimental data on the comprehensive off-target profile of this compound. However, a structurally related and optimized compound from the same chemical class, STI1, has been shown to be highly selective for SQOR.[5]

Q3: What does the selectivity profile of the related compound STI1 suggest for this compound?

The high selectivity of STI1 suggests that this compound is also likely to be a selective inhibitor of SQOR. STI1 was tested against other coenzyme Q (CoQ)-dependent mitochondrial enzymes and showed minimal inhibition, with IC50 values for these off-targets being at least three orders of magnitude higher than for SQOR.[5] This indicates a favorable selectivity profile for this class of compounds.

Q4: What are the potential downstream consequences of inhibiting SQOR?

Inhibition of SQOR is expected to decrease the mitochondrial metabolism of H₂S, leading to an increase in its intracellular concentration.[4][5] H₂S is a signaling molecule involved in various physiological processes, including cardioprotection.[2][3][6] Therefore, downstream effects of SQOR inhibition are likely mediated by elevated H₂S levels and their impact on cellular signaling pathways.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High cellular toxicity at low concentrations The compound may have a potent off-target that induces a toxic phenotype, or the effect could be due to potent on-target inhibition of SQOR in a specific cell context.1. Perform a comprehensive cell viability assay across multiple cell lines to determine if the toxicity is cell-type specific. 2. Investigate if the toxicity correlates with the modulation of known cell death or stress pathways. 3. Consider performing a chemical proteomics screen to identify potential off-targets.
Inconsistent results between different cell lines The expression levels of SQOR or potential off-target proteins may vary between cell lines.1. Confirm SQOR expression levels in all cell lines used via Western Blot or qPCR. 2. If an off-target is suspected, check its expression level as well.
Phenotype does not match genetic knockdown of SQOR The observed phenotype is likely due to an off-target effect.1. Use a rescue experiment: re-express SQOR in the knockout/knockdown cells and see if the inhibitor's effect is restored. If not, it's an off-target effect. 2. Perform a target deconvolution study using chemical proteomics to identify the true target.
Biochemical activity does not correlate with cellular activity Differences in the cellular environment, such as membrane permeability or compound metabolism, can alter inhibitor potency and selectivity. This compound has been noted to have poor aqueous solubility.[5]1. Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm binding in a cellular context. 2. Assess the solubility and stability of this compound in your specific cell culture media.

Quantitative Data

Selectivity Profile of the Structurally Related SQOR Inhibitor STI1

TargetIC50 (µM)Selectivity Index (SI) vs. SQOR
SQOR (On-Target) 0.029 -
Complex I~460>15,000
Dihydroorotate Dehydrogenase (DHODH)~300>10,000
Complex II>1000>34,000
Complex III>1000>34,000
Electron-Transfer Flavoprotein:Ubiquinone Oxidoreductase (ETF:QO)>100>3,400

Data adapted from a study on STI1, a highly related analog of this compound.[5] The selectivity index is calculated as IC50 (off-target) / IC50 (on-target).

Experimental Protocols

Protocol 1: Off-Target Identification using Chemical Proteomics (Affinity-Based Pulldown)

Objective: To identify the cellular binding partners of this compound.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without significantly compromising its binding affinity for SQOR.

  • Cell Lysis: Prepare a cell lysate from the cell line of interest.

  • Affinity Pulldown:

    • Immobilize the biotinylated this compound probe on streptavidin-coated beads.

    • Incubate the beads with the cell lysate to allow the probe to bind to its target proteins.

    • As a control, incubate the lysate with beads alone or with beads coupled to a structurally similar but inactive compound.

    • For competition experiments, pre-incubate the lysate with an excess of free, unmodified this compound before adding the probe-coupled beads.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are specifically pulled down by the this compound probe and show reduced binding in the presence of the free competitor compound. These are high-confidence binding partners.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its target(s) in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control for a specified duration.

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein (SQOR) and suspected off-targets remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.

Visualizations

experimental_workflow Experimental Workflow for Off-Target Identification cluster_proteomics Chemical Proteomics cluster_cetsa Cellular Thermal Shift Assay (CETSA) probe_synthesis Synthesize this compound Probe affinity_pulldown Affinity Pulldown probe_synthesis->affinity_pulldown mass_spec LC-MS/MS Analysis affinity_pulldown->mass_spec end_proteomics Identify Potential Off-Targets mass_spec->end_proteomics cell_treatment Treat Cells with this compound heating Heat Shock cell_treatment->heating protein_analysis Western Blot heating->protein_analysis end_cetsa Confirm Target Engagement protein_analysis->end_cetsa start Start: Suspected Off-Target Effect start->probe_synthesis start->cell_treatment

Caption: Workflow for identifying and validating off-targets of this compound.

sqor_pathway SQOR Signaling Pathway H2S Hydrogen Sulfide (H₂S) SQOR SQOR H2S->SQOR CoQH2 Coenzyme QH₂ SQOR->CoQH2 GSSG Glutathione Persulfide (GSSH) SQOR->GSSG Increased_H2S Increased Cellular H₂S CoQ Coenzyme Q CoQ->SQOR ETC Electron Transport Chain (Complex III) CoQH2->ETC ETHE1 ETHE1 GSSG->ETHE1 Sulfite Sulfite (SO₃²⁻) ETHE1->Sulfite This compound This compound This compound->SQOR Inhibition Downstream Downstream Signaling (e.g., Cardioprotection) Increased_H2S->Downstream

Caption: Inhibition of SQOR by this compound leads to increased H₂S levels.

References

Technical Support Center: Cytotoxicity Assessment of HTS07545

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of HTS07545, a potent inhibitor of sulfide:quinone oxidoreductase (SQOR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of sulfide:quinone oxidoreductase (SQOR) with an IC50 of 30 nM.[1] SQOR is a mitochondrial enzyme that catalyzes the first step in the oxidation of hydrogen sulfide (H₂S).[2][3] By inhibiting SQOR, this compound is expected to increase intracellular levels of H₂S and modulate mitochondrial function, which can impact cell proliferation and survival.

Q2: In which cancer types might this compound show cytotoxic effects?

This compound has been noted for its potential application in pancreatic ductal adenocarcinoma (PDAC) research.[1] Studies have shown that SQOR is upregulated in PDAC and is associated with a poorer prognosis.[4] Furthermore, SQOR has been implicated in promoting resistance to ferroptosis, a form of iron-dependent cell death, in hypoxic pancreatic cancer cells.[4] Therefore, inhibiting SQOR with this compound could be a promising strategy to induce cell death in pancreatic and potentially other types of cancers that are dependent on SQOR activity.

Q3: What are the expected cytotoxic effects of this compound in cancer cell lines?

While specific IC50 values for this compound in a wide range of cancer cell lines are not yet publicly available, preliminary evidence suggests it may exhibit selective cytotoxicity. A structurally related and optimized derivative of this compound, known as STI1, has shown very low cytotoxicity in non-cancerous rat cardiomyocyte cell lines (H9c2 and NRVMs), with CC50 values of 56 ± 10 μM and 26 ± 4 μM, respectively.[5] This suggests that the chemical scaffold of this compound may have a favorable therapeutic index. In cancer cells, inhibition of SQOR is expected to disrupt mitochondrial respiration, increase reactive oxygen species (ROS) production, and potentially induce apoptosis or other forms of cell death like ferroptosis.[6]

Q4: How can I troubleshoot inconsistent results in my cytotoxicity assays with this compound?

Please refer to the Troubleshooting Guide below for common issues and their solutions when performing cytotoxicity assays with this compound.

Data Presentation

To facilitate the comparison of the cytotoxic effects of this compound, all quantitative data should be summarized in clearly structured tables. Below are template tables for presenting your experimental findings.

Table 1: CC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIncubation Time (hours)CC50 (µM)
MIA PaCa-2Pancreatic24
48
72
PANC-1Pancreatic24
48
72
HCT116Colon24
48
72
A549Lung24
48
72
hTERT-HPNENormal Pancreatic24
(Control)48
72

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound

Cell LineConcentration of this compound (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
MIA PaCa-20 (Control)48
1048
5048
10048
PANC-10 (Control)48
1048
5048
10048

Table 3: Apoptosis Induction by this compound in Pancreatic Cancer Cells

Cell LineConcentration of this compound (µM)Incubation Time (hours)% Apoptotic Cells (Annexin V+)
MIA PaCa-20 (Control)48
1048
5048
10048
PANC-10 (Control)48
1048
5048
10048

Experimental Protocols

Detailed methodologies for key cytotoxicity experiments are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Complete cell culture medium

    • 96-well plates

    • Phosphate-buffered saline (PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay for Cytotoxicity (Membrane Integrity)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

  • Materials:

    • This compound stock solution (in DMSO)

    • Commercially available LDH cytotoxicity assay kit

    • Complete cell culture medium

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with serial dilutions of this compound and incubate for the desired time period.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubate at room temperature for the time specified in the kit's instructions, protected from light.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • This compound stock solution (in DMSO)

    • Annexin V-FITC/PI apoptosis detection kit

    • 6-well plates

    • Binding buffer

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with different concentrations of this compound for the desired time.

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability between replicate wells Uneven cell seedingEnsure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each row.
Edge effects in the 96-well plateAvoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
Pipetting errorsUse calibrated pipettes and be consistent with your pipetting technique.
Low signal or no dose-response in MTT assay Cell density is too low or too highOptimize the cell seeding density for your specific cell line and incubation time.
Incubation time is too shortIncrease the incubation time with this compound to allow for a cytotoxic effect to manifest.
This compound is not cytotoxic at the tested concentrationsTest a wider and higher range of concentrations.
High background in LDH assay Spontaneous LDH release is highEnsure cells are healthy and not overly confluent before starting the experiment. Handle the plate gently to avoid mechanical cell damage.
Serum in the medium contains LDHUse a low-serum or serum-free medium for the assay if recommended by the kit manufacturer.
Unexpected results in apoptosis assay Incorrect compensation settings on the flow cytometerSet up single-color controls for Annexin V-FITC and PI to properly compensate for spectral overlap.
Cells were harvested too harshlyUse a gentle cell scraping or trypsinization method to minimize mechanical damage.

Signaling Pathways and Experimental Workflows

SQOR's Role in Mitochondrial Respiration

Sulfide:quinone oxidoreductase (SQOR) is an integral part of the mitochondrial electron transport chain. It oxidizes hydrogen sulfide (H₂S) and transfers electrons to Coenzyme Q (CoQ), which then shuttles them to Complex III.

SQOR_ETC cluster_Mitochondrion Mitochondrial Inner Membrane H2S H₂S SQOR SQOR H2S->SQOR e⁻ CoQ Coenzyme Q Pool SQOR->CoQ e⁻ CIII Complex III CoQ->CIII e⁻ CIV Complex IV CIII->CIV e⁻ ATP_Synthase ATP Synthase CIII->ATP_Synthase Proton Gradient O2 O₂ CIV->O2 e⁻ CIV->ATP_Synthase Proton Gradient H2O H₂O O2->H2O ATP ATP ATP_Synthase->ATP This compound This compound This compound->SQOR Inhibition

Caption: Role of SQOR in the mitochondrial electron transport chain and its inhibition by this compound.

Potential Downstream Effects of SQOR Inhibition in Cancer Cells

Inhibition of SQOR by this compound in cancer cells is hypothesized to lead to several downstream effects that contribute to its cytotoxicity.

SQOR_Inhibition_Cancer cluster_workflow Cellular Response to this compound This compound This compound SQOR SQOR Inhibition This compound->SQOR Mito_Dysfunction Mitochondrial Dysfunction SQOR->Mito_Dysfunction H2S_Increase Increased H₂S SQOR->H2S_Increase Ferroptosis_Sens Sensitization to Ferroptosis SQOR->Ferroptosis_Sens ROS_Increase Increased ROS Mito_Dysfunction->ROS_Increase Apoptosis Apoptosis H2S_Increase->Apoptosis ROS_Increase->Apoptosis Cell_Death Cancer Cell Death Ferroptosis_Sens->Cell_Death Apoptosis->Cell_Death

Caption: Hypothesized signaling cascade following SQOR inhibition by this compound in cancer cells.

Experimental Workflow for Cytotoxicity Assessment

A logical workflow for assessing the cytotoxicity of this compound is outlined below.

Cytotoxicity_Workflow start Start: Select Cancer and Normal Cell Lines viability Primary Screening: Cell Viability Assay (MTT) start->viability ic50 Determine CC50 Values viability->ic50 membrane Secondary Screening: Membrane Integrity Assay (LDH) ic50->membrane mechanism Mechanism of Action: Apoptosis Assay (Annexin V/PI) membrane->mechanism pathway Further Investigation: Western Blot for Apoptotic Markers, ROS Measurement, Ferroptosis Assays mechanism->pathway end End: Conclude Cytotoxic Profile of this compound pathway->end

Caption: A streamlined experimental workflow for the comprehensive cytotoxic assessment of this compound.

References

stabilizing HTS07545 in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of HTS07545 in long-term experiments. This compound is a potent inhibitor of sulfide:quinone oxidoreductase (SQOR) with an IC50 of 30 nM, playing a crucial role in the regulation of hydrogen sulfide (H2S) metabolism.[1][2][3] Due to its hydrophobic nature and poor aqueous solubility (cLogP > 5), maintaining its stability and activity in solution during extended experimental timelines is critical for obtaining reliable and reproducible results.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1] For long-term storage, it is advised to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to one month.[1][3][5] To avoid repeated freeze-thaw cycles that can lead to degradation, it is best practice to aliquot the stock solution into single-use volumes.

Q2: My this compound precipitated out of solution after diluting my DMSO stock into aqueous cell culture medium. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound.[6] This phenomenon, often termed "solvent shock," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. To address this, consider the following strategies:

  • Lower the final concentration: The intended concentration may be too high for the aqueous medium to support.

  • Optimize the dilution method: Pre-warm the cell culture medium to 37°C. Add the DMSO stock solution dropwise while gently swirling the medium to ensure rapid and even distribution.[7]

  • Use a serum-containing medium: For cell-based assays, the presence of serum proteins like albumin can sometimes help to stabilize hydrophobic compounds and increase their apparent solubility.[5]

  • Prepare fresh dilutions: Do not use a solution that has already precipitated. Prepare fresh dilutions from your stock solution for each experiment.

Q3: How often should I replenish this compound in my long-term cell culture experiment?

A3: The stability of this compound in cell culture medium at 37°C over several days is likely limited. For long-term experiments (e.g., several days to weeks), it is recommended to change the medium and replenish it with freshly prepared this compound every 24 to 48 hours.[6] This ensures that the cells are consistently exposed to the desired concentration of the active compound.

Q4: Can I do anything to improve the solubility and stability of this compound in my aqueous assay buffer for a cell-free experiment?

A4: Yes, for cell-free experiments, you have more flexibility in modifying the buffer composition. Consider these options:

  • pH optimization: The solubility of some compounds can be pH-dependent. If the structure of this compound has ionizable groups, experimenting with different pH values may improve its solubility.

  • Use of co-solvents: The addition of a small percentage of an organic co-solvent, such as ethanol or polyethylene glycol (PEG), can increase the solubility of hydrophobic molecules. However, ensure the co-solvent is compatible with your assay components.

  • Addition of non-ionic surfactants: A low concentration of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) can help to keep hydrophobic compounds in solution.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation observed immediately after dilution - Final concentration exceeds the aqueous solubility limit.- Improper dilution technique ("solvent shock").- Highly concentrated DMSO stock.- Lower the final working concentration.- Pre-warm the medium and add the stock solution slowly while mixing.- Prepare an intermediate dilution in DMSO before the final dilution into the aqueous medium.
Precipitation appears after several hours or days in culture - Compound instability in the aqueous environment at 37°C.- Interaction with media components.- Evaporation of media leading to an increased concentration.- Perform media changes with freshly prepared this compound every 24-48 hours.- Ensure proper humidification in the incubator to minimize evaporation.- If compatible with the experiment, consider using a simpler buffer system to identify potential interactions.
Inconsistent or lower-than-expected biological activity - Partial precipitation reducing the effective concentration.- Degradation of the compound over time in the experimental conditions.- Visually inspect for any signs of precipitation before and during the experiment.- Filter the final working solution through a 0.22 µm syringe filter before use.- Perform a stability study to determine the half-life of this compound under your specific experimental conditions.
Cloudy or turbid cell culture medium - Precipitation of the compound.- Microbial contamination.- Distinguish between precipitate and microbial growth under a microscope. Precipitate often appears as crystalline or amorphous particles, while microbial contamination will show moving bacteria or budding yeast.- If contamination is suspected, discard the culture and review sterile techniques.

Data Summary

This compound Properties
PropertyValueReference
Target Sulfide:quinone oxidoreductase (SQOR)[1][2][3]
IC50 30 nM[1][2][3]
Molecular Formula C₂₂H₁₈N₂O₃
Molecular Weight 358.39 g/mol
cLogP > 5[4]
Recommended Solvent DMSO[1]
Stock Solution Stability
Storage TemperatureDurationReference
-80°C 6 months[1][3][5]
-20°C 1 month[1][3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture
  • Prepare a concentrated stock solution: Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution. Ensure the powder is completely dissolved by vortexing.

  • Aliquot and store: Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.

  • Prepare the final working solution: a. Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C in a water bath. b. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. c. In a sterile conical tube, add the required volume of pre-warmed medium. d. While gently swirling the medium, add the appropriate volume of the 10 mM stock solution drop-by-drop to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock to 10 mL of medium. e. Mix the final solution by gently inverting the tube. Avoid vigorous vortexing. f. Visually inspect the solution for any signs of precipitation before adding it to your cells.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a framework to determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Preparation of samples: a. Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM). b. Dispense equal volumes of this solution into multiple sterile tubes, one for each time point. c. Incubate the tubes at 37°C in a cell culture incubator.

  • Time points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour sample should be processed immediately after preparation.

  • Sample processing: a. At each time point, take one tube and stop any potential degradation by adding a cold organic solvent like acetonitrile (typically 2 volumes of acetonitrile to 1 volume of the sample). This will also precipitate proteins. b. Vortex the sample vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins and any insoluble material. c. Carefully transfer the supernatant to a clean tube for analysis.

  • Analysis: a. Analyze the supernatant by HPLC or LC-MS to quantify the amount of this compound remaining. b. The percentage of this compound remaining at each time point is calculated relative to the amount present at time 0. c. Plot the percentage of remaining this compound against time to determine its stability profile.

Visualizations

SQOR_Signaling_Pathway SQOR Signaling Pathway and this compound Inhibition cluster_mitochondria Mitochondrion H2S Hydrogen Sulfide (H2S) SQOR Sulfide:quinone oxidoreductase (SQOR) H2S->SQOR CoQH2 Coenzyme QH2 SQOR->CoQH2 Persulfides Persulfides SQOR->Persulfides CoQ Coenzyme Q CoQ->SQOR ETC Electron Transport Chain CoQH2->ETC Signaling Downstream Signaling (e.g., Cardioprotection) Persulfides->Signaling This compound This compound This compound->SQOR

Caption: Inhibition of SQOR by this compound blocks H2S metabolism.

Experimental_Workflow Workflow for Assessing this compound Stability prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sample Collect Samples at Time Points incubate->sample quench Quench with Cold Acetonitrile sample->quench centrifuge Centrifuge to Pellet Precipitate quench->centrifuge analyze Analyze Supernatant by HPLC/LC-MS centrifuge->analyze plot Plot % Remaining vs. Time analyze->plot

References

how to avoid HTS07545 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of HTS07545 to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of the compound throughout your experiments.

Troubleshooting Guide: this compound Degradation

If you suspect degradation of your this compound sample, consult the following guide to identify and resolve the issue.

Issue: Inconsistent or lower than expected activity in assays.

Potential Cause Suggested Solution
Improper Storage of Stock Solution Verify that the stock solution has been stored at the correct temperature and for the recommended duration. For long-term storage, aliquoting the stock solution can minimize freeze-thaw cycles.
Degradation of Solid Compound Ensure the powdered form of this compound has been stored at the recommended temperature and protected from moisture.
Use of Aged or Improperly Stored Solvent DMSO is hygroscopic and can absorb moisture, which may lead to hydrolysis of the compound. Always use fresh, anhydrous DMSO to prepare solutions.
Contamination of Stock Solution Use sterile techniques when preparing and handling stock solutions to prevent microbial or chemical contamination.
Extended Time at Room Temperature Minimize the time that this compound solutions are kept at room temperature during experimental setup.

Issue: Visible particulates or color change in the solution.

Potential Cause Suggested Solution
Precipitation The compound may have come out of solution. Try gentle warming and vortexing to redissolve. If precipitation persists, the solution may be supersaturated.
Degradation A color change or the formation of insoluble degradants can indicate chemical instability. The solution should be discarded and a fresh one prepared.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The recommended storage conditions for this compound are summarized in the table below. Adherence to these guidelines is critical for maintaining the compound's stability.

Form Storage Temperature Duration
Solid (Powder)-20°C3 years
Solid (Powder)4°C2 years
In Solvent (e.g., DMSO)-80°C6 months[1]
In Solvent (e.g., DMSO)-20°C1 month[1]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.[1] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened container or a properly stored and sealed bottle to prevent the introduction of water, which can lead to hydrolysis of this compound.

Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?

A3: To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes. This ensures that the main stock remains at a stable temperature and minimizes exposure to environmental factors.

Q4: Is this compound sensitive to light?

Q5: What are the common degradation pathways for small molecules like this compound?

A5: The most common chemical reactions that lead to the degradation of small molecules are hydrolysis and oxidation.[2][3] Hydrolysis is a reaction with water, which can be introduced from the solvent or the atmosphere. Oxidation involves the loss of electrons and can be initiated by light, heat, or trace metal impurities.

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent and at various temperatures.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Preparation of Working Solutions: Dilute the stock solution to the final desired concentration in the solvent to be tested.

  • Aliquoting: Dispense the working solution into multiple, identical, light-protected microcentrifuge tubes.

  • Storage Conditions:

    • Store a set of aliquots at various temperatures (e.g., -20°C, 4°C, room temperature).

    • For each temperature, prepare a separate aliquot for each time point to be tested.

  • Time Points: Analyze the samples at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours). The initial time point (T=0) will serve as the baseline.

  • Sample Analysis:

    • At each time point, retrieve one aliquot from each storage temperature.

    • Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Quantify the peak area of the parent this compound compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • A significant decrease in the parent peak area and the appearance of new peaks are indicative of degradation.

Visualizations

Troubleshooting this compound Degradation start Suspected Degradation (e.g., low activity, visible changes) check_storage Verify Storage Conditions (Temp, Duration, Light) start->check_storage Start Here check_solvent Assess Solvent Quality (Fresh, Anhydrous DMSO) check_storage->check_solvent Conditions OK prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh Incorrect Storage check_handling Review Handling Procedures (Freeze-thaw, Contamination) check_solvent->check_handling Solvent OK check_solvent->prepare_fresh Old/Improper Solvent check_handling->prepare_fresh Improper Handling contact_support Contact Technical Support check_handling->contact_support Procedures OK retest Retest Experiment prepare_fresh->retest issue_resolved Issue Resolved retest->issue_resolved Successful retest->contact_support Issue Persists

Caption: A workflow for troubleshooting potential this compound degradation.

References

troubleshooting inconsistent results with HTS07545

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using HTS07545, a potent inhibitor of sulfide:quinone oxidoreductase (SQOR).

Troubleshooting Guide

Q1: I am observing high variability and inconsistent results in my cell-based assays with this compound. What are the potential causes?

Inconsistent results with this compound can stem from several factors, primarily related to its physicochemical properties and handling.

  • Poor Aqueous Solubility: this compound has poor aqueous solubility, which can lead to precipitation in aqueous media and inaccurate concentrations.[1]

    • Recommendation: Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO). When preparing working solutions, ensure rapid and thorough mixing to minimize precipitation. It is also advisable to visually inspect solutions for any precipitate before use.

  • Compound Stability: The stability of this compound in solution can affect its potency over time.

    • Recommendation: Follow the recommended storage conditions for stock solutions: -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can influence cellular uptake and response to the inhibitor.

    • Recommendation: Maintain consistent cell culture parameters across experiments. Standardize cell seeding density and treatment duration.

Q2: My in vitro IC50 value for this compound is significantly different from the reported 30 nM. Why might this be?

Several factors can contribute to discrepancies in IC50 values.

  • Assay Conditions: The IC50 value is highly dependent on the specific assay conditions. Factors such as enzyme concentration, substrate concentration (Coenzyme Q derivative), and incubation time can all influence the apparent potency of the inhibitor.

  • Mechanism of Action: this compound is a competitive inhibitor with respect to Coenzyme Q (CoQ).[1][3] In competitive inhibition, the apparent IC50 value increases with increasing substrate concentration.

    • Recommendation: Carefully document and standardize all assay parameters. If possible, determine the inhibition constant (Ki) which is independent of substrate concentration. The relationship IC50 ≈ 2 * Ki has been observed for this class of inhibitors.[1]

  • Reagent Quality: The purity and activity of the recombinant SQOR enzyme and other reagents can impact the results.

    • Recommendation: Use highly purified and validated reagents.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a potent inhibitor of sulfide:quinone oxidoreductase (SQOR).[2] It acts as a competitive inhibitor with respect to Coenzyme Q (CoQ), meaning it binds to the CoQ-binding pocket on the SQOR enzyme and prevents the natural substrate from binding.[1][3]

Q: What are the recommended storage conditions for this compound?

A: Stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]

Q: In which research areas can this compound be used?

A: this compound has been identified as a tool compound for studying the role of SQOR and hydrogen sulfide (H2S) signaling in conditions such as heart failure and pancreatic ductal adenocarcinoma.[2]

Quantitative Data Summary

ParameterValueReference
IC5030 nM[1][2]
Mechanism of ActionCompetitive inhibitor with respect to CoQ[1][3]
cLogP> 5[1]
Aqueous SolubilityPoor[1]
Stock Solution Storage-80°C (6 months), -20°C (1 month)[2]

Experimental Protocols

High-Throughput Screening (HTS) Assay for SQOR Inhibition

This protocol is based on a 2,6-dichlorophenolindophenol (DCIP) endpoint assay.[1]

  • Reaction Mixture Preparation: In a 96-well plate, combine recombinant human SQOR enzyme, a water-soluble Coenzyme Q derivative (e.g., CoQ1), sulfite, and this compound at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding hydrogen sulfide (H2S).

  • Incubation: Incubate the reaction mixtures for a defined period (e.g., 60 seconds).

  • Quenching: Stop the reaction by adding formaldehyde to denature the SQOR enzyme and N-ethylmaleimide to consume unreacted H2S.

  • Colorimetric Reading: Add DCIP to the quenched reaction. The reduced CoQ1 produced by the SQOR reaction will reduce the blue DCIP, causing a color change. Read the absorbance at 600 nm after a short incubation (e.g., 2 minutes).

  • Data Analysis: Calculate the percent inhibition based on the absorbance values compared to a vehicle control.

Visualizations

HTS07545_Mechanism_of_Action cluster_SQOR SQOR Enzyme cluster_substrates Substrates CoQ_pocket CoQ Binding Pocket CoQ Coenzyme Q CoQ->CoQ_pocket Binding Binding H2S H2S This compound This compound This compound->CoQ_pocket Inhibition Inhibition Oxidation Oxidation

Caption: Mechanism of this compound competitive inhibition of SQOR.

Troubleshooting_Workflow start Inconsistent Results Observed solubility Check for Compound Precipitation (Poor Aqueous Solubility) start->solubility stability Verify Compound Storage and Handling solubility->stability No solubility_solution Prepare Fresh Stock in Organic Solvent Ensure Thorough Mixing solubility->solubility_solution Yes assay_params Review Assay Parameters (e.g., Substrate Concentration) stability->assay_params No stability_solution Follow Recommended Storage (-80°C or -20°C) Avoid Freeze-Thaw Cycles stability->stability_solution Yes assay_solution Standardize All Assay Conditions Consider Determining Ki assay_params->assay_solution Yes consistent_results Consistent Results assay_params->consistent_results No solubility_solution->consistent_results stability_solution->consistent_results assay_solution->consistent_results

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: Formulation Strategies for Squalene Epoxidase (SQOR/SQLE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for formulating poorly soluble Squalene Epoxidase (SQOR/SQLE) inhibitors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Squalene Epoxidase (SQOR/SQLE) and why are its inhibitors often difficult to formulate?

Squalene Epoxidase (also known as Squalene Monooxygenase) is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene.[1][2][3] It has become a valuable therapeutic target for fungal infections, hypercholesterolemia, and various cancers.[1][4][5]

The primary challenge in formulating SQOR inhibitors stems from their physicochemical properties. Many of these compounds are highly lipophilic (fat-loving) and therefore exhibit poor aqueous solubility.[6][7] This characteristic leads to several downstream issues, including:

  • Low Bioavailability: Due to poor solubility in the gastrointestinal tract, only a small fraction of the administered drug is absorbed into systemic circulation, reducing its therapeutic effect.[6][8]

  • Variable Absorption: Absorption can be inconsistent and highly dependent on factors like food intake, particularly high-fat meals.[9][10]

  • Difficulty in Developing Parenteral Formulations: Creating injectable formulations is challenging, as the drug must be fully solubilized to prevent precipitation and potential capillary blockade.[11][12][13]

Q2: What are the primary formulation strategies to improve the solubility and bioavailability of SQOR inhibitors?

A variety of strategies can be employed to overcome the solubility challenges of poorly soluble drugs.[14][15][16] These can be broadly categorized into physical and chemical modifications.[17]

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[8][18][19] Common methods include micronization, media milling, and high-pressure homogenization to create nanosuspensions.[8][17]

    • Amorphous Solid Dispersions (ASDs): Crystalline drugs are converted into a higher-energy amorphous state and dispersed within a polymer matrix.[20][21] This amorphous form has greater solubility than the stable crystalline form.[22][23][24]

    • Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipophilic excipients to dissolve the drug.[25] They can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS), which form fine emulsions upon contact with gastrointestinal fluids, facilitating absorption.[26][27]

  • Chemical Modifications:

    • Salt Formation: For ionizable compounds, forming a salt can dramatically increase aqueous solubility.[16][17][28]

    • pH Adjustment: Adjusting the pH of a solution can increase the solubility of drugs with ionizable groups (e.g., acidic compounds are more soluble at higher pH).[14][29][30]

    • Use of Co-solvents: A mixture of water-miscible solvents (like ethanol, propylene glycol, or PEGs) can be used to increase the solubility of a nonpolar drug.[11][14][17][31]

Q3: How do I select the appropriate excipients for my SQOR inhibitor formulation?

Excipient selection is critical and depends on the chosen formulation strategy and the specific properties of the inhibitor.

  • Solubilizers and Surfactants: These are often used in lipid-based and aqueous formulations to increase solubility.[26] Surfactants like Tween 80, Span, and sodium lauryl sulfate (SLS) work by forming micelles that encapsulate the hydrophobic drug.[30][32] Non-ionic surfactants are generally less irritating than ionic ones.[15]

  • Polymers: In amorphous solid dispersions (ASDs), polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are used to stabilize the amorphous drug and prevent recrystallization.[21][22]

  • Lipids: For LBDDS, a range of lipid excipients, from long-chain triglycerides to various fatty acid esters, can be used.[26] The choice depends on the drug's lipophilicity (log P value).[26]

  • pH Modifiers and Buffers: Organic acids (e.g., citric acid) or bases can be used to adjust the pH of the microenvironment to favor dissolution.[30]

  • Cyclodextrins: These molecules have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the drug from the aqueous environment and increasing its solubility.[32][33]

Q4: What is the Biopharmaceutical Classification System (BCS) and how does it apply to SQOR inhibitors?

The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[8] This framework helps predict a drug's in vivo performance and guides formulation development.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Given their lipophilic nature and poor water solubility, most SQOR inhibitors are expected to fall into BCS Class II or BCS Class IV .[7][15] For these drugs, the rate-limiting step for absorption is typically dissolution. Therefore, formulation strategies must focus on enhancing solubility and dissolution rate to improve bioavailability.[15][34]

Section 2: Troubleshooting Guides

Problem: My SQOR inhibitor precipitates when I add my DMSO stock solution to an aqueous buffer.

This is a common issue when working with poorly soluble compounds. The DMSO keeps the compound solubilized, but when diluted into an aqueous medium, the compound's concentration exceeds its solubility limit, causing it to crash out.

Troubleshooting Steps:

  • Reverse the Order of Addition: Always add the DMSO stock solution to the aqueous buffer, never the other way around. This prevents localized high concentrations of the compound from immediately precipitating.[32]

  • Ensure Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[32]

  • Use a Lower Stock Concentration: Prepare intermediate dilutions of your stock in pure DMSO before the final dilution into the aqueous buffer.[32]

  • Limit Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible (typically ≤ 0.1%) and consistent across all experiments.[32]

  • Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. Use caution, as heat can degrade some compounds.[32]

  • Use Solubilizing Excipients: Consider adding a small amount of a non-ionic surfactant (e.g., Tween® 80) or cyclodextrin to your aqueous buffer to help maintain solubility.[32]

Problem: I am observing low or highly variable bioavailability in my preclinical animal studies.

This often points to dissolution-rate limited absorption in the gastrointestinal (GI) tract.

Troubleshooting Steps:

  • Evaluate a Lipid-Based Formulation: For lipophilic compounds (likely for SQOR inhibitors), a lipid-based drug delivery system (LBDDS) can significantly improve oral absorption.[26][35] These formulations can help maintain the drug in a solubilized state during transit through the GI tract.[26]

  • Develop an Amorphous Solid Dispersion (ASD): Creating an ASD can dramatically increase the dissolution rate and apparent solubility of the compound.[20][21][24] This is a robust strategy for BCS Class II/IV compounds.

  • Reduce Particle Size: If not already done, consider reducing the particle size of your compound to the nanoscale. Nanosuspensions have a much larger surface area, which can lead to faster dissolution and improved absorption.[18][19][33]

  • Investigate Food Effects: The presence of food, especially high-fat meals, can significantly alter the absorption of lipophilic drugs.[10] Conduct studies in both fasted and fed states to characterize this effect. An LBDDS formulation can often help normalize absorption and reduce food effects.[26]

Problem: My amorphous formulation is unstable and recrystallizes over time.

Amorphous forms are thermodynamically unstable and have a natural tendency to revert to a more stable crystalline form.

Troubleshooting Steps:

  • Optimize Polymer Selection: The choice of polymer is crucial for stabilizing an ASD. Screen a variety of polymers (e.g., PVP, HPMC, HPMC-AS) to find one that has good miscibility with your drug and a high glass transition temperature (Tg).[21][22]

  • Increase Polymer Loading: A higher drug-to-polymer ratio may be needed to sufficiently inhibit molecular mobility and prevent crystallization.

  • Control Moisture Content: Water can act as a plasticizer, lowering the Tg of the dispersion and increasing molecular mobility, which facilitates crystallization.[22] Ensure the formulation is manufactured and stored under low humidity conditions.

  • Add a Second Stabilizing Polymer or Surfactant: Ternary or quaternary systems can sometimes offer better stability than binary systems.[22]

  • Proper Storage: Store the formulation in tightly sealed containers, potentially with a desiccant, and at a controlled temperature well below its Tg.[9]

Section 3: Data Summaries

Table 1: Comparison of Common Formulation Strategies for Poorly Soluble SQOR Inhibitors

Formulation StrategyMechanism of ActionAdvantagesDisadvantagesBest Suited For
Nanosuspension Increases surface area by reducing particle size, leading to a faster dissolution rate.[18][19]High drug loading, suitable for multiple administration routes (oral, parenteral).[18][33]Requires specialized equipment (homogenizers, mills); potential for particle aggregation.[17][36]Preclinical studies; compounds that are difficult to solubilize with excipients.
Amorphous Solid Dispersion (ASD) Converts the drug to a high-energy amorphous state, increasing its apparent solubility and dissolution.[20][21]Significant improvement in bioavailability; established manufacturing techniques (spray drying, hot melt extrusion).[20][23]Thermodynamically unstable (risk of recrystallization); potential for drug-polymer interactions.[22][24]BCS Class II and IV compounds for oral solid dosage forms.
Lipid-Based Delivery (LBDDS/SEDDS) The drug is dissolved in a lipid carrier, bypassing the dissolution step in the GI tract.[25][26]Enhances solubility of highly lipophilic drugs; can reduce food effects and bypass first-pass metabolism via lymphatic uptake.[10][26][35]Lower drug loading; potential for GI side effects with high surfactant content; complex interplay with digestion.[10][27]Highly lipophilic (greaseball) drugs; compounds with high first-pass metabolism.
Co-solvents A water-miscible organic solvent is used to increase the solubility of a nonpolar drug in an aqueous solution.[11][14]Simple and rapid to formulate; effective for parenteral and liquid oral formulations.[17]Risk of drug precipitation upon dilution with aqueous fluids; potential for toxicity depending on the solvent used.[11]Early-stage preclinical studies (e.g., for IV dosing) and liquid formulations.
Cyclodextrin Complexation Forms an inclusion complex where the hydrophobic drug is encapsulated within the cyclodextrin molecule.[32][33]Increases aqueous solubility and stability; can be used in oral and parenteral formulations.[33]Limited by the stoichiometry of the complex and the size of the drug molecule; can be expensive.[28]Compounds that fit within the cyclodextrin cavity; formulations requiring enhanced stability.

Table 2: Common Excipients for Formulating Poorly Soluble SQOR Inhibitors

Excipient TypeExamplesPrimary FunctionKey Considerations
Polymers (for ASDs) PVP K30, HPMC E5, Soluplus®, HPMC-ASStabilize the amorphous drug, inhibit crystallization, maintain supersaturation.[21][22]Must be miscible with the drug; glass transition temperature (Tg) is a critical parameter.
Surfactants (Non-ionic) Polysorbates (Tween® 20, 80), Poloxamers, Cremophor® ELIncrease solubility by forming micelles, improve wettability.[12][15][30]Can cause GI irritation at high concentrations; potential for drug degradation.[37][38]
Lipids / Oils Medium-chain triglycerides (MCTs), long-chain triglycerides (LCTs), oleic acidAct as a solvent for lipophilic drugs in LBDDS.[26]The drug must have sufficient solubility in the chosen lipid; digestibility can impact performance.
Co-solvents Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG), Ethanol, GlycerolIncrease the solubility of a drug in an aqueous vehicle.[11]Potential for precipitation upon dilution; tolerability and toxicity limits for in vivo use.[11]
Superdisintegrants Croscarmellose sodium, sodium starch glycolate, crospovidoneAid in the rapid breakup of tablets and capsules in the GI tract, increasing surface area for dissolution.[30]Used in solid dosage forms to facilitate rapid drug release.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes to enhance aqueous solubility.[32][33]Stoichiometry of complexation can limit drug loading.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation (Spray Drying)

  • Solvent Selection: Identify a common volatile solvent (e.g., methanol, ethanol, acetone) in which both the SQOR inhibitor and the chosen polymer (e.g., HPMC-AS) are fully soluble.

  • Solution Preparation: Dissolve the drug and polymer in the selected solvent at the desired ratio (e.g., 25% drug load). Ensure the solution is clear.

  • Spray Drying: Atomize the solution into a heated drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix. Key parameters to control are inlet temperature, solution feed rate, and atomization gas flow.

  • Powder Collection: Collect the resulting dry powder from the cyclone separator.

  • Characterization: Analyze the powder using X-Ray Powder Diffraction (XRPD) to confirm its amorphous nature (absence of sharp Bragg peaks). Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and assess miscibility.

Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Compounds

  • Medium Selection: The dissolution medium should provide "sink conditions," meaning its volume is large enough to dissolve at least three times the amount of drug in the dosage form. For poorly soluble drugs, this often requires the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate - SLS) to the buffer.[37][38]

  • Apparatus Setup: Use a standard dissolution apparatus (e.g., USP Apparatus 2 - Paddle). Set the temperature to 37 ± 0.5°C and the paddle speed (e.g., 75 RPM).

  • Test Execution: Introduce the formulation (e.g., capsule, tablet, or ASD powder) into the dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium. It is critical to use a filter to prevent undissolved drug particles from entering the sample, which could lead to artificially high results.[38]

  • Analysis: Analyze the concentration of the dissolved drug in each sample using a validated analytical method, such as HPLC.

  • Data Interpretation: Plot the percentage of drug dissolved versus time to generate a dissolution profile. This profile is crucial for comparing different formulations and predicting in vivo performance.

Section 5: Visual Guides and Workflows

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQLE_Enzyme SQOR / SQLE (Squalene Epoxidase) Lanosterol Lanosterol Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps SQOR_Inhibitor SQOR Inhibitor SQOR_Inhibitor->SQLE_Enzyme Inhibits

Caption: Cholesterol biosynthesis pathway showing the action of SQOR and its inhibition.

Formulation_Selection_Workflow cluster_workflow Formulation Strategy Selection Workflow Start Start: Characterize SQOR Inhibitor Properties Properties Physicochemical Properties: - Aqueous Solubility (<10 µg/mL?) - Lipophilicity (LogP > 3?) - Melting Point (Tm > 200°C?) - Dose Requirement Start->Properties Decision1 Is the compound a 'greaseball' (high LogP, low Tm) or does it have very high lipophilicity? Properties->Decision1 Decision2 Is the compound a 'brick dust' (high Tm) and amenable to amorphization? Decision1->Decision2 No Strategy_Lipid Strategy 1: Lipid-Based Formulation (LBDDS / SEDDS) Decision1->Strategy_Lipid Yes Decision3 Is high drug loading required or are other methods failing? Decision2->Decision3 No Strategy_ASD Strategy 2: Amorphous Solid Dispersion (ASD) Decision2->Strategy_ASD Yes Strategy_Nano Strategy 3: Particle Size Reduction (Nanosuspension) Decision3->Strategy_Nano Yes Other Consider Other Strategies: - Co-solvents (preclinical) - Cyclodextrin Complexation - Salt Formation (if ionizable) Decision3->Other No

Caption: Decision workflow for selecting a suitable formulation strategy.

Troubleshooting_Precipitation cluster_troubleshooting Troubleshooting Compound Precipitation in Aqueous Buffer Start Problem: Compound precipitates from DMSO stock in aqueous buffer Check1 Did you add DMSO stock to the buffer? Start->Check1 Action1 Action: Always add stock to buffer, not buffer to stock. Ensure rapid, vigorous mixing. Check1->Action1 No Check2 Is the final DMSO concentration low (e.g., <0.5%)? Check1->Check2 Yes Action1->Check2 Action2 Action: Use intermediate dilutions in DMSO to lower the volume of stock added. Check2->Action2 No Check3 Is precipitation still occurring? Check2->Check3 Yes Action2->Check3 Action3 Advanced Solutions: 1. Gently warm the buffer (37°C). 2. Add a solubilizer to the buffer (e.g., Tween® 80, HP-β-CD). Check3->Action3 Yes End Solution: Compound remains in solution Check3->End No Action3->End

Caption: Troubleshooting flowchart for compound precipitation issues.

References

Validation & Comparative

A Comparative Guide to SQOR Inhibitors: HTS07545 versus STI1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent sulfide:quinone oxidoreductase (SQOR) inhibitors, HTS07545 and STI1. The information is compiled from publicly available research to assist in the evaluation of these compounds for further investigation.

Introduction to SQOR and its Inhibition

Sulfide:quinone oxidoreductase (SQOR) is a mitochondrial enzyme that plays a crucial role in the metabolism of hydrogen sulfide (H₂S), a signaling molecule with significant cardioprotective effects. SQOR catalyzes the first, irreversible step in the oxidation of H₂S. Inhibition of SQOR is a promising therapeutic strategy for conditions such as heart failure, as it can increase the bioavailability of H₂S. Both this compound and STI1 have emerged as potent inhibitors of this enzyme.

Comparative Performance Data

This compound was identified as a potent SQOR inhibitor from a high-throughput screening of a small-molecule library.[1] Further medicinal chemistry optimization of this chemical class led to the development of STI1.[1]

ParameterThis compoundSTI1Reference
IC₅₀ (SQOR) 30 nM29 nM[1][2]
Mechanism of Action Competitive inhibitor, binds to the coenzyme Q-binding pocket (inferred)Competitive inhibitor, binds to the coenzyme Q-binding pocket[1]
In Vitro Cytotoxicity (CC₅₀) Data not publicly availableH9c2 cells: 56 ± 10 µM Neonatal rat ventricular cardiomyocytes (NRVMs): 26 ± 4 µM[1]
Selectivity Data not publicly availableHighly selective for SQOR over Complex I, II, III, ETF:QO, and DHODH (IC₅₀ > 10.5 µM for off-targets)[1][3]

Experimental Protocols

SQOR Activity Assay (DCIP Endpoint Assay)

This assay was utilized in the high-throughput screening that identified this compound and was used to characterize STI1.[1]

Principle: This is a two-step endpoint assay. In the first step, SQOR catalyzes the oxidation of H₂S using a water-soluble coenzyme Q analog (CoQ₁) as an electron acceptor. In the second step, the reduced CoQ₁ non-enzymatically reduces the blue dye 2,6-dichlorophenolindophenol (DCIP), causing a color change that can be measured spectrophotometrically.

Protocol:

  • Prepare a reaction mixture containing recombinant human SQOR, H₂S, sulfite (as a sulfane sulfur acceptor), and CoQ₁.

  • Add the test inhibitor (e.g., this compound or STI1) at various concentrations to the reaction mixture in a 96-well plate.

  • Incubate the reaction for 60 seconds at a controlled temperature.

  • Quench the reaction by adding formaldehyde to denature SQOR and N-ethylmaleimide to consume unreacted H₂S.

  • Incubate for 10 minutes to ensure complete quenching.

  • Add DCIP to the wells.

  • After a 2-minute incubation, measure the absorbance at 600 nm using a plate reader.

  • The decrease in absorbance at 600 nm is proportional to the SQOR activity. Calculate IC₅₀ values from the dose-response curves.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the engagement of a drug with its target protein in a cellular environment. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Protocol:

  • Cell Treatment: Culture cells (e.g., HEK293) to an appropriate confluency. Treat the cells with the test inhibitor (e.g., STI1) or vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Shock: Heat the cell suspensions in a thermocycler at a range of temperatures (e.g., 40°C to 70°C) for 3.5 minutes to induce protein denaturation and precipitation. Also, include a non-heated control at 37°C.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 30 minutes to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for SQOR.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.

Visualizations

Signaling Pathway of H₂S Metabolism

SQOR_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_ETC Electron Transport Chain H2S Hydrogen Sulfide (H₂S) SQOR Sulfide:Quinone Oxidoreductase (SQOR) H2S->SQOR Persulfide Glutathione Persulfide (GSSH) SQOR->Persulfide CoQ Coenzyme Q (Ubiquinone) SQOR->CoQ e⁻ ETHE1 Persulfide Dioxygenase (ETHE1) Persulfide->ETHE1 Sulfite Sulfite (SO₃²⁻) ETHE1->Sulfite SUOX Sulfite Oxidase (SUOX) Sulfite->SUOX Sulfate Sulfate (SO₄²⁻) SUOX->Sulfate CoQ->SQOR e⁻ acceptor CoQH2 Coenzyme QH₂ (Ubiquinol) ComplexIII Complex III CoQH2->ComplexIII e⁻ Inhibitor This compound / STI1 Inhibitor->SQOR Inhibition

Caption: Mitochondrial pathway of H₂S metabolism and the point of inhibition by SQOR inhibitors.

Experimental Workflow for SQOR Inhibitor Screening

SQOR_Inhibitor_Screening cluster_assay_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Prepare reaction mix: SQOR, H₂S, Sulfite, CoQ₁ p2 Dispense into 96-well plate p1->p2 p3 Add test compounds (e.g., this compound, STI1) p2->p3 r1 Incubate for 60 seconds p3->r1 r2 Quench reaction: Formaldehyde + N-ethylmaleimide r1->r2 d1 Add DCIP reagent r2->d1 d2 Incubate for 2 minutes d1->d2 d3 Read absorbance at 600 nm d2->d3 a1 Calculate % inhibition d3->a1 a2 Generate dose-response curves a1->a2 a3 Determine IC₅₀ values a2->a3

Caption: Workflow for the DCIP endpoint assay to screen for and characterize SQOR inhibitors.

Discussion and Conclusion

Both this compound and STI1 are highly potent inhibitors of SQOR, with nearly identical IC₅₀ values in the low nanomolar range.[1][2] They are believed to share the same competitive mechanism of action by targeting the coenzyme Q-binding pocket of the enzyme.[1]

For researchers investigating the therapeutic potential of SQOR inhibition, STI1 represents a more extensively characterized tool compound with demonstrated in vitro safety and selectivity. Further studies are warranted to directly compare the pharmacological profiles of this compound and STI1 to fully elucidate their respective advantages and disadvantages. This guide provides a foundational overview to inform the selection and application of these valuable research compounds.

References

comparing HTS07545, HTS12411, and RH00520

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of HTS07545, HTS12411, and RH00520 as Sulfide:Quinone Oxidoreductase (SQOR) Inhibitors

This guide provides a comparative overview of three potent sulfide:quinone oxidoreductase (SQOR) inhibitors: this compound, HTS12411, and RH00520. These compounds are of interest to researchers in drug discovery and development, particularly those focused on cardiovascular diseases and cancer.[1]

Introduction

This compound, HTS12411, and RH00520 are small molecule inhibitors belonging to the 2,4-diphenylpyridine chemical class.[2] They were identified through high-throughput screening as potent inhibitors of SQOR, a mitochondrial enzyme that plays a crucial role in hydrogen sulfide (H₂S) metabolism.[1][2] By inhibiting SQOR, these compounds increase the bioavailability of H₂S, a signaling molecule with cytoprotective effects in various pathological conditions, including heart failure.[1][2]

Performance Characteristics

All three compounds have demonstrated high potency in inhibiting SQOR. However, they also share some undesirable physicochemical properties for drug development.

ParameterThis compoundHTS12411RH00520
Target Sulfide:quinone oxidoreductase (SQOR)Sulfide:quinone oxidoreductase (SQOR)Sulfide:quinone oxidoreductase (SQOR)
Potency (IC₅₀) ≤ 30 nM≤ 30 nM≤ 30 nM
Chemical Class 2,4-diphenylpyridine2,4-diphenylpyridine2,4-diphenylpyridine
Aqueous Solubility PoorPoorPoor
cLogP > 5> 5> 5
Inhibition Kinetics CompetitiveCompetitiveCompetitive

Table 1: Comparative properties of this compound, HTS12411, and RH00520.[2]

Experimental Protocols

The following are generalized experimental methodologies based on the available literature for the characterization of these SQOR inhibitors.

SQOR Inhibition Assay

A continuous spectrophotometric assay is utilized to determine the inhibitory activity of the compounds on SQOR. The assay monitors the reduction of coenzyme Q₁ (CoQ₁) by SQOR.

  • Enzyme Source: Recombinant human SQOR.

  • Substrates: Hydrogen sulfide (H₂S) and Coenzyme Q₁ (CoQ₁).

  • Assay Principle: The rate of CoQ₁ reduction is measured by monitoring the change in absorbance at a specific wavelength.

  • Procedure:

    • Recombinant human SQOR is incubated with varying concentrations of the inhibitor (this compound, HTS12411, or RH00520).

    • The reaction is initiated by the addition of H₂S and CoQ₁.

    • The reaction progress is monitored spectrophotometrically.

    • IC₅₀ values are calculated by fitting the dose-response data to a suitable equation.

Inhibition Kinetics

To determine the mode of inhibition, steady-state kinetic assays are performed.

  • Procedure:

    • SQOR activity is measured at various concentrations of the substrate (CoQ₁) in the presence and absence of different fixed concentrations of the inhibitor.

    • The data are plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

    • A pattern of intersecting lines on the y-axis is indicative of competitive inhibition, suggesting that the inhibitor and the substrate compete for the same binding site on the enzyme.[2]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound, HTS12411, and RH00520 is the inhibition of SQOR, which leads to an increase in the intracellular concentration of H₂S. H₂S is a gasotransmitter that modulates various physiological processes through the persulfidation of cysteine residues on target proteins.

SQOR_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Inhibitors SQOR Inhibitors H2S Hydrogen Sulfide (H₂S) SQOR Sulfide:quinone oxidoreductase (SQOR) H2S->SQOR Substrate Persulfidation Protein Persulfidation H2S->Persulfidation Increased Bioavailability CoQ Coenzyme Q SQOR->CoQ e- transfer CoQ->SQOR Substrate Downstream Downstream Cardioprotective Signaling Pathways Persulfidation->Downstream This compound This compound This compound->SQOR Inhibition HTS12411 HTS12411 HTS12411->SQOR Inhibition RH00520 RH00520 RH00520->SQOR Inhibition

Caption: Mechanism of action of SQOR inhibitors.

Experimental Workflow

The general workflow for the discovery and initial characterization of novel SQOR inhibitors like this compound, HTS12411, and RH00520 is outlined below.

Experimental_Workflow HTS High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification (>500 compounds with IC₅₀ < 20 µM) HTS->Hit_ID In_Silico In Silico Screening (Metabolic Stability, Toxicity) Hit_ID->In_Silico Lead_Selection Lead Candidate Selection (e.g., 2,4-diphenylpyridines) In_Silico->Lead_Selection IC50 IC₅₀ Determination (this compound, HTS12411, RH00520) Lead_Selection->IC50 Kinetics Inhibition Kinetics Studies (Lineweaver-Burk Plot) IC50->Kinetics Physicochem Physicochemical Property Analysis (Solubility, cLogP) Kinetics->Physicochem Lead_Opt Lead Optimization Physicochem->Lead_Opt

Caption: Drug discovery workflow for SQOR inhibitors.

Conclusion

This compound, HTS12411, and RH00520 are potent, competitive inhibitors of SQOR that serve as valuable tool compounds for studying the therapeutic potential of H₂S modulation. While their poor physicochemical properties may limit their direct clinical application, they represent an important chemical scaffold for the development of optimized SQOR inhibitors with improved drug-like properties. Further research and lead optimization efforts are necessary to translate the therapeutic potential of SQOR inhibition into clinical candidates.

References

A Comparative Guide to HTS07545 and H₂S Donor Compounds for Therapeutic H₂S Elevation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule with significant therapeutic potential, particularly in the context of cardiovascular diseases like heart failure. Two primary strategies for elevating H₂S levels are under investigation: the administration of H₂S donor compounds that release H₂S directly, and the inhibition of H₂S metabolism to increase endogenous levels. This guide provides a comparative overview of HTS07545, a potent inhibitor of the H₂S-metabolizing enzyme sulfide:quinone oxidoreductase (SQOR), and various classes of H₂S donor compounds.

Mechanism of Action: Two Distinct Approaches

The fundamental difference between this compound and H₂S donor compounds lies in their mechanism for increasing bioavailable H₂S.

This compound: A Sulfide:Quinone Oxidoreductase (SQOR) Inhibitor

This compound is a potent inhibitor of sulfide:quinone oxidoreductase (SQOR), a key mitochondrial enzyme that catalyzes the first, irreversible step in the oxidation of H₂S.[1][2] By inhibiting SQOR, this compound effectively reduces the rate of H₂S degradation, leading to an increase in the steady-state concentration of endogenous H₂S. This approach offers the potential for a more physiologically regulated and sustained elevation of H₂S, particularly within the mitochondria, a critical site for cardioprotective signaling.[1] A structurally related and more extensively studied SQOR inhibitor, STI1, has demonstrated the therapeutic potential of this mechanism in preclinical models of heart failure.[1][3]

H₂S Donor Compounds: Exogenous H₂S Release

H₂S donor compounds are a diverse group of molecules that release H₂S through various chemical mechanisms. They can be broadly categorized as:

  • Inorganic Sulfide Salts: Compounds like sodium hydrosulfide (NaHS) and sodium sulfide (Na₂S) are simple, water-soluble salts that rapidly release H₂S upon dissolution in aqueous environments.

  • Natural H₂S Donors: Organosulfur compounds derived from sources like garlic (e.g., diallyl trisulfide - DATS) can release H₂S, often in a more sustained manner than inorganic salts.[4]

  • Synthetic Slow-Releasing Donors: Molecules like GYY4137 are designed to release H₂S slowly over an extended period through hydrolysis, offering a more controlled delivery compared to sulfide salts.[4]

The choice of H₂S donor influences the kinetics of H₂S release, which can have significant implications for its biological effects.

Comparative Efficacy in Preclinical Models of Heart Failure

Direct head-to-head comparative studies of this compound and H₂S donor compounds in the same experimental model of heart failure are not yet available in the published literature. However, studies on compounds with similar mechanisms of action provide insights into their respective efficacies. The following tables summarize key findings from separate studies on SQOR inhibitors and H₂S donors in rodent models of heart failure, primarily induced by transverse aortic constriction (TAC).

Table 1: Efficacy Data for SQOR Inhibitor (STI1) in a Mouse Model of Heart Failure (TAC Model)

ParameterVehicle ControlSTI1 TreatedOutcome
Survival Lower survival rateDramatically improved survivalCardioprotective
Cardiac Function (Ejection Fraction) Significantly reducedPreservedCardioprotective
Cardiac Remodeling Increased cardiomegaly, pulmonary congestion, left ventricle dilatation, and cardiac fibrosisMitigated development of adverse remodelingAnti-remodeling

Data synthesized from a study on STI1, a potent SQOR inhibitor structurally related to this compound.[1][3]

Table 2: Efficacy Data for H₂S Donor Compounds in Rodent Models of Heart Failure

H₂S DonorModelKey FindingsOutcome
NaHS Rat MI-induced HFImproved survival, increased left ventricular systolic pressure, decreased left ventricular end-diastolic pressure, reduced cardiac apoptosis.Cardioprotective
GYY4137 Mouse MI-induced HFPreserved left ventricular ejection fraction, increased NO-cGMP signaling.[4]Cardioprotective
DATS (garlic-derived) Mouse TAC-induced HFImproved left ventricular ejection fraction, increased cardiac microvessel density, attenuated myocardial fibrosis.[4]Cardioprotective & Anti-fibrotic

MI: Myocardial Infarction; HF: Heart Failure

Signaling Pathways and Experimental Workflows

The therapeutic effects of both SQOR inhibition and H₂S donation are mediated through a complex network of signaling pathways that converge on key cellular processes like apoptosis, oxidative stress, and inflammation.

Signaling Pathways

The diagram below illustrates the distinct upstream mechanisms of this compound and H₂S donors, and their shared downstream cardioprotective signaling pathways. This compound acts endogenously by preserving the H₂S pool, while H₂S donors provide an exogenous source. Both approaches lead to increased H₂S bioavailability, which in turn modulates multiple downstream targets to confer cardioprotection.

G cluster_0 Upstream Mechanisms cluster_1 Downstream Cardioprotective Signaling H2S_Prod Endogenous H₂S Production (CBS, CSE, 3-MST) SQOR Sulfide:Quinone Oxidoreductase (SQOR) H2S_Prod->SQOR Substrate H2S_Pool Increased Bioavailable H₂S H2S_Prod->H2S_Pool Contributes to H2S_Metabolism H₂S Metabolism SQOR->H2S_Metabolism Catalyzes SQOR->H2S_Pool Depletes This compound This compound This compound->SQOR Inhibits H2S_Donors H₂S Donor Compounds (e.g., NaHS, GYY4137) H2S_Donors->H2S_Pool Releases Persulfidation Protein Persulfidation H2S_Pool->Persulfidation Antioxidant Antioxidant Effects (↑ Nrf2, ↑ eNOS) Persulfidation->Antioxidant Anti_Apoptotic Anti-Apoptotic Effects (↓ Caspase-3) Persulfidation->Anti_Apoptotic Anti_Inflammatory Anti-Inflammatory Effects (↓ NF-κB) Persulfidation->Anti_Inflammatory Mitochondrial Mitochondrial Protection Persulfidation->Mitochondrial Cardioprotection Cardioprotection (↓ Fibrosis, ↓ Hypertrophy, ↑ Function) Antioxidant->Cardioprotection Anti_Apoptotic->Cardioprotection Anti_Inflammatory->Cardioprotection Mitochondrial->Cardioprotection

Caption: Mechanisms of this compound and H₂S donors converge on increasing bioavailable H₂S.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of cardioprotective compounds in a mouse model of heart failure induced by transverse aortic constriction (TAC).

G start Start tac_surgery Transverse Aortic Constriction (TAC) Surgery in Mice start->tac_surgery group_allocation Random Allocation to Treatment Groups (Vehicle, this compound, H₂S Donor) tac_surgery->group_allocation treatment Chronic Drug Administration group_allocation->treatment monitoring Longitudinal Monitoring (e.g., Echocardiography) treatment->monitoring endpoint Endpoint Analysis (e.g., 8-12 weeks) monitoring->endpoint cardiac_function Cardiac Function Assessment (Echocardiography, MRI) endpoint->cardiac_function histology Histological Analysis (Fibrosis, Hypertrophy) endpoint->histology biomarkers Biomarker Analysis (Plasma H₂S, Gene/Protein Expression) endpoint->biomarkers data_analysis Data Analysis & Comparison cardiac_function->data_analysis histology->data_analysis biomarkers->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for in vivo evaluation of cardioprotective compounds.

Detailed Experimental Protocols

1. Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure

  • Objective: To induce pressure-overload cardiac hypertrophy and subsequent heart failure.

  • Procedure:

    • Anesthetize adult male C57BL/6 mice with isoflurane.

    • Perform a thoracotomy to expose the aortic arch.

    • Place a ligature (e.g., 7-0 silk suture) around the aorta between the innominate and left common carotid arteries.

    • Tie the ligature around a 27-gauge needle, then remove the needle to create a constriction of a defined diameter.

    • Close the chest and allow the animal to recover.

    • Sham-operated animals undergo the same procedure without the aortic constriction.

2. Assessment of Cardiac Function by Echocardiography

  • Objective: To non-invasively measure cardiac dimensions and function.

  • Procedure:

    • Lightly anesthetize the mice with isoflurane to maintain a heart rate of 430-480 bpm.

    • Use a high-frequency ultrasound system (e.g., Vevo 2100) with a high-resolution probe.

    • Obtain two-dimensional images in the parasternal long- and short-axis views.

    • Acquire M-mode images at the level of the papillary muscles from the short-axis view.

    • Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

    • Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS).

3. Measurement of Plasma H₂S Levels using the Monobromobimane (MBB) Method

  • Objective: To quantify circulating levels of H₂S.

  • Procedure:

    • Collect blood samples in EDTA-coated tubes and centrifuge to obtain plasma.

    • Perform the following steps in a hypoxic chamber (1% O₂) to prevent H₂S oxidation.

    • Add a plasma sample (e.g., 30 µL) to a reaction buffer (100 mM Tris-HCl, pH 9.5).

    • Add 10 mM monobromobimane (MBB) in acetonitrile and incubate for 30 minutes at room temperature. MBB reacts with H₂S to form the fluorescent product, sulfide-dibimane (SDB).

    • Stop the reaction by adding sulfosalicylic acid.

    • Analyze the derivatized sample by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

    • Quantify SDB concentration against a standard curve.

Conclusion

Both the inhibition of H₂S metabolism with compounds like this compound and the administration of H₂S donors represent promising therapeutic strategies for heart failure. The SQOR inhibition approach offers the potential for a more controlled and localized increase in endogenous H₂S levels, which may circumvent some of the challenges associated with H₂S donors, such as uncontrolled release kinetics and potential off-target effects of the donor molecules or their byproducts.[1] However, H₂S donors have been more extensively studied and have consistently demonstrated cardioprotective effects in various preclinical models.

The selection of a therapeutic candidate will depend on a variety of factors, including the desired pharmacokinetic and pharmacodynamic profile, the specific pathological context, and the long-term safety profile. Direct comparative studies are critically needed to objectively evaluate the relative efficacy and safety of these two distinct approaches to harnessing the therapeutic potential of hydrogen sulfide.

References

Validating HTS07545: A Guide to Its Specificity for Sulfide:Quinone Oxidoreductase (SQOR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of HTS07545, a potent inhibitor of sulfide:quinone oxidoreductase (SQOR). SQOR is a critical mitochondrial enzyme that catalyzes the first step in the metabolism of hydrogen sulfide (H₂S), a key signaling molecule.[1] Inhibition of SQOR is a promising therapeutic strategy for conditions such as heart failure.[1][2] This document presents a comparative analysis of this compound with other SQOR inhibitors, supported by experimental data and detailed methodologies to aid researchers in their evaluation of this compound.

This compound: Potency and Specificity

This compound was identified through high-throughput screening as a potent inhibitor of human SQOR, with a half-maximal inhibitory concentration (IC₅₀) of 30 nM.[3] It belongs to a class of 2,4-diphenylpyridine inhibitors.[4] While a comprehensive off-target screening panel for this compound is not publicly available, extensive selectivity studies have been conducted on its closely related and more optimized analog, STI1, which also has an IC₅₀ of 29 nM for SQOR.[1][2] These studies on STI1 provide strong evidence for the high specificity of this chemical scaffold.

The selectivity of STI1 was assessed against other mitochondrial enzymes that, like SQOR, utilize coenzyme Q (CoQ) as a substrate. The results demonstrate a high degree of selectivity for SQOR, with a selectivity index (SI) of over 1000-fold against other key mitochondrial respiratory chain complexes and related enzymes.[1]

Comparative Analysis of SQOR Inhibitors

This compound is one of several potent inhibitors identified for SQOR. The following table provides a comparison of this compound with other known SQOR inhibitors.

Compound NameChemical ClassSQOR IC₅₀ (nM)Notes
This compound 2,4-Diphenylpyridine30Identified from high-throughput screening.[3]
HTS124112,4-Diphenylpyridine≤ 30Identified from the same screen as this compound.
RH005202,4-Diphenylpyridine≤ 30Identified from the same screen as this compound.
STI12,4-Diphenylpyridine29Optimized analog of the HTS series with improved cell permeability.[1][2]
Antimycin A--Also a potent inhibitor of mitochondrial complex III.
Myxothiazol--Also a potent inhibitor of mitochondrial complex III.

Experimental Validation Protocols

The following are detailed protocols for key experiments used to validate the potency and specificity of SQOR inhibitors like this compound.

SQOR Inhibition Assay (DCIP Endpoint Method)

This assay is suitable for high-throughput screening to identify potential SQOR inhibitors. It is a two-step endpoint assay that measures the reduction of 2,6-dichlorophenolindophenol (DCIP).

Materials:

  • Recombinant human SQOR

  • Coenzyme Q₁ (CoQ₁)

  • Sodium Sulfite (Na₂SO₃)

  • Sodium Hydrosulfide (NaSH) to generate H₂S

  • This compound or other test inhibitors

  • Formaldehyde

  • N-ethylmaleimide (NEM)

  • 2,6-dichlorophenolindophenol (DCIP)

  • 96-well plates

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a reaction mixture containing recombinant human SQOR, CoQ₁, and sodium sulfite in an appropriate buffer.

  • Add the test inhibitor (e.g., this compound) at various concentrations to the wells of a 96-well plate.

  • Initiate the enzymatic reaction by adding NaSH.

  • Incubate the plate for a defined period (e.g., 10 minutes) at room temperature.

  • Quench the reaction by adding formaldehyde to denature the enzyme, followed by the addition of NEM to consume unreacted H₂S.

  • Add DCIP to the wells. The reduced CoQ₁ produced by SQOR will non-enzymatically reduce the blue DCIP, causing a color change.

  • After a short incubation (e.g., 2 minutes), measure the absorbance at 600 nm.

  • A decrease in the reduction of DCIP (i.e., higher absorbance at 600 nm) indicates inhibition of SQOR activity.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.

Continuous Spectrophotometric Assay for SQOR Activity

This method allows for the real-time measurement of SQOR activity and is suitable for detailed kinetic studies and accurate IC₅₀ determination.

Materials:

  • Recombinant human SQOR

  • Decylubiquinone (a CoQ analog)

  • Sodium Sulfide (Na₂S)

  • Sodium Sulfite (Na₂SO₃)

  • This compound or other test inhibitors

  • Spectrophotometer capable of measuring absorbance in the UV range (e.g., 278 nm)

  • Cuvettes

Procedure:

  • Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.2, 1 mM EDTA).

  • In a cuvette, add the reaction buffer, decylubiquinone, sodium sulfite, and the test inhibitor at the desired concentration.

  • Add recombinant human SQOR to the cuvette and mix.

  • Initiate the reaction by adding a stock solution of Na₂S.

  • Immediately monitor the decrease in absorbance at 278 nm, which corresponds to the reduction of decylubiquinone.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • To determine the IC₅₀, perform the assay with a range of inhibitor concentrations and plot the initial rate against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in this compound validation, the following diagrams have been generated using Graphviz.

SQOR_Pathway H2S Hydrogen Sulfide (H₂S) SQOR SQOR H2S->SQOR CoQH2 Coenzyme Q (reduced) SQOR->CoQH2 CoQ Coenzyme Q (oxidized) CoQ->SQOR ETC Electron Transport Chain CoQH2->ETC This compound This compound This compound->SQOR Inhibition

Caption: H₂S metabolism and the inhibitory action of this compound on SQOR.

Experimental_Workflow cluster_HTS High-Throughput Screening cluster_Validation Validation & Specificity HTS Small Molecule Library Screening (DCIP Endpoint Assay) Hit_ID Hit Identification (e.g., this compound) HTS->Hit_ID IC50 IC₅₀ Determination (Continuous Spectrophotometric Assay) Hit_ID->IC50 Selectivity Selectivity Profiling (vs. other mitochondrial enzymes) IC50->Selectivity

References

Unveiling the Selectivity of HTS07545: A Comparative Guide to its Cross-Reactivity with Oxidoreductases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cross-reactivity profile of the sulfide:quinone oxidoreductase (SQOR) inhibitor, HTS07545, against other key human oxidoreductases. This guide provides supporting experimental data and detailed protocols to inform selectivity and potential off-target effects.

This compound is a potent inhibitor of human sulfide:quinone oxidoreductase (SQOR), a critical enzyme in hydrogen sulfide (H₂S) metabolism.[1] With an IC₅₀ of 30 nM, its potential as a therapeutic agent is significant.[1] However, a thorough understanding of its selectivity is paramount for predicting potential off-target effects and ensuring clinical safety. This guide focuses on the cross-reactivity of a closely related and optimized analog of this compound, referred to as STI1, against a panel of other human Coenzyme Q (CoQ)-dependent oxidoreductases. The data presented here is derived from the study "Discovery of a first-in-class inhibitor of sulfide:quinone oxidoreductase that protects against adverse cardiac remodelling and heart failure," which provides a detailed selectivity profile for STI1.[2][3]

Comparative Analysis of Inhibitory Activity

The selectivity of STI1 was evaluated against several key mitochondrial oxidoreductases that, like SQOR, utilize Coenzyme Q as a substrate. The results, summarized in the table below, demonstrate a high degree of selectivity for SQOR.

Target EnzymeIC₅₀ (STI1)Selectivity Index (SI = IC₅₀ off-target / IC₅₀ SQOR)
Sulfide:Quinone Oxidoreductase (SQOR) 29 nM -
Complex I (NADH:ubiquinone oxidoreductase)~460 µM>15,800
Dihydroorotate Dehydrogenase (DHODH)~300 µM>10,300
Complex II (Succinate dehydrogenase)>1000 µM>34,400
Complex III (Ubiquinol-cytochrome c reductase)>1000 µM>34,400
Electron-Transferring Flavoprotein:Ubiquinone Oxidoreductase (ETF:QO)>100 µM>3,400

Data extracted from "Discovery of a first-in-class inhibitor of sulfide:quinone oxidoreductase that protects against adverse cardiac remodelling and heart failure". The IC₅₀ for STI1 against SQOR was determined to be 29 nM in this study.

The data clearly indicates that STI1 possesses a remarkable selectivity for SQOR over other tested CoQ-dependent oxidoreductases. The estimated IC₅₀ values for off-target enzymes are in the micromolar range, representing a selectivity index of over 3,400-fold for all tested enzymes. This high selectivity is a promising characteristic for the development of targeted therapies with minimal off-target effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cross-reactivity studies of STI1.

SQOR Activity Assay (DCIP Endpoint Assay)

This assay was utilized for the high-throughput screening that identified the parent compound of STI1.

  • Reaction Mixture Preparation : In a 96-well plate, combine recombinant human SQOR, a water-soluble coenzyme Q derivative (CoQ₁), and sulfite, which acts as the electron and sulfane sulfur acceptor, respectively.

  • Inhibitor Addition : Add the test compound (e.g., STI1) at various concentrations to the reaction mixtures.

  • Initiation and Incubation : Initiate the reaction by adding H₂S.

  • Quenching : After a 60-second incubation, quench the reaction by adding formaldehyde to denature the enzyme and N-ethylmaleimide to consume unreacted H₂S.

  • Colorimetric Reading : Add the indicator dye 2,6-dichlorophenolindophenol (DCIP). The reduction of CoQ₁ by SQOR leads to the non-enzymatic reduction of DCIP, causing a loss of its blue color.

  • Data Analysis : Measure the absorbance at 600 nm. The decrease in absorbance is proportional to SQOR activity.

Selectivity Assays for Mitochondrial Complexes I, II, and III

The activity of the respiratory complexes was assessed using mouse muscle homogenates.

  • Preparation of Mitochondrial Membranes : Isolate mitochondrial membranes from mouse muscle tissue.

  • Assay Buffer : Prepare an appropriate assay buffer for each complex, containing specific substrates and inhibitors to ensure the measurement of the activity of the target complex.

  • Inhibitor Incubation : Incubate the mitochondrial membranes with STI1 at the desired concentration (e.g., 10.5 µM) or a known complex-specific inhibitor (rotenone for Complex I, malonate for Complex II, and antimycin A for Complex III) as a control.

  • Activity Measurement : Initiate the reaction by adding the specific substrate for each complex and monitor the change in absorbance at a specific wavelength to determine the enzymatic activity.

    • Complex I : Monitor the oxidation of NADH.

    • Complex II : Monitor the reduction of a suitable electron acceptor.

    • Complex III : Monitor the reduction of cytochrome c.

  • Data Analysis : Compare the activity in the presence of STI1 to the uninhibited control to determine the percentage of inhibition.

Dihydroorotate Dehydrogenase (DHODH) Activity Assay
  • Reaction Components : In a suitable buffer, combine recombinant human DHODH, the test inhibitor (STI1), Coenzyme Q₁₀, and the indicator dye DCIP.

  • Pre-incubation : Pre-incubate the mixture to allow for any inhibitor binding.

  • Reaction Initiation : Start the reaction by adding the substrate, dihydroorotate.

  • Spectrophotometric Measurement : Monitor the decrease in absorbance at 600 nm over time, which corresponds to the rate of DCIP reduction and is proportional to DHODH activity.

  • IC₅₀ Determination : Perform the assay with a range of inhibitor concentrations to calculate the IC₅₀ value.

Electron-Transferring Flavoprotein:Ubiquinone Oxidoreductase (ETF:QO) Activity Assay
  • Coupled Enzyme System : This assay typically involves a coupled reaction with other enzymes.

  • Reaction Mixture : The reaction mixture contains purified ETF:QO, its substrate ETF (in its reduced form), and an artificial electron acceptor like DCIP in a suitable buffer.

  • Inhibitor Addition : Add STI1 at various concentrations.

  • Monitoring the Reaction : Initiate the reaction and monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm.

  • Analysis : Calculate the rate of the reaction and determine the inhibitory effect of STI1.

Visualizing the Experimental Workflow and Signaling Context

To better illustrate the experimental process and the biological context of SQOR, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_assay Activity Assay cluster_analysis Data Analysis Enzyme Target Oxidoreductase (e.g., Complex I, DHODH) Reaction Combine Enzyme, Inhibitor, Substrates & Indicator Enzyme->Reaction Inhibitor This compound Analog (STI1) (Varying Concentrations) Inhibitor->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Analysis Calculate % Inhibition & IC50 Value Measurement->Analysis

Caption: Workflow for assessing the cross-reactivity of this compound analogs.

G cluster_pathway Mitochondrial H₂S Metabolism & Electron Transport Chain cluster_etc H2S H₂S SQOR SQOR H2S->SQOR Inhibited by This compound/STI1 CoQ Coenzyme Q (Ubiquinone) SQOR->CoQ Reduces ComplexIII Complex III CoQ->ComplexIII ComplexI Complex I ComplexI->CoQ ComplexII Complex II ComplexII->CoQ DHODH DHODH DHODH->CoQ ETF_QO ETF:QO ETF_QO->CoQ

Caption: this compound targets SQOR within the mitochondrial CoQ-utilizing pathways.

References

A Comparative Analysis of HTS07545 and GYY4137: Modulators of Hydrogen Sulfide Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key research compounds, HTS07545 and GYY4137, which both play crucial roles in modulating the signaling pathways of hydrogen sulfide (H₂S), a critical gaseous transmitter. While both compounds influence H₂S levels, they do so through opposing mechanisms, making their comparative study essential for researchers investigating H₂S-related physiological and pathological processes.

At a Glance: this compound vs. GYY4137

FeatureThis compoundGYY4137
Primary Function Inhibitor of Sulfide:Quinone Oxidoreductase (SQOR)Slow-releasing Hydrogen Sulfide (H₂S) donor
Mechanism of Action Blocks the enzymatic degradation of endogenous H₂S, leading to increased intracellular H₂S levels.Spontaneously hydrolyzes in aqueous solutions to slowly release H₂S over an extended period.
Effect on H₂S Levels Increases endogenous H₂SProvides an exogenous source of H₂S
Primary Research Areas Heart failure, Pancreatic Ductal AdenocarcinomaCancer, Inflammation, Cardiovascular Disease, Neuroprotection

Mechanism of Action: A Tale of Two Opposites

This compound and GYY4137 represent two distinct strategies for modulating H₂S signaling. GYY4137 acts as a straightforward H₂S donor , gradually releasing the gasotransmitter into the system. In contrast, this compound is a potent inhibitor of sulfide:quinone oxidoreductase (SQOR) , a key mitochondrial enzyme responsible for the catabolism of H₂S. By inhibiting SQOR, this compound effectively slows the breakdown of endogenously produced H₂S, leading to its accumulation and enhanced signaling.

cluster_GYY4137 GYY4137 Pathway cluster_this compound This compound Pathway GYY4137 GYY4137 H2S_GYY Exogenous H₂S GYY4137->H2S_GYY Hydrolysis Cellular_Effects_GYY Cellular Effects H2S_GYY->Cellular_Effects_GYY Initiates Signaling Endogenous_H2S Endogenous H₂S SQOR SQOR Endogenous_H2S->SQOR Metabolism Cellular_Effects_HTS Cellular Effects Endogenous_H2S->Cellular_Effects_HTS Enhanced Signaling Degradation Degradation Products SQOR->Degradation This compound This compound This compound->SQOR Inhibits

Comparative mechanisms of this compound and GYY4137.

Performance Data: In Vitro and In Vivo Effects

This compound: A Potent SQOR Inhibitor

This compound has been identified as a highly potent inhibitor of human SQOR with an IC₅₀ of 30 nM[1][2][3][4][5]. While direct in vivo and extensive cellular data for this compound are limited, studies on its structurally related and optimized derivative, STI1, provide valuable insights into the therapeutic potential of SQOR inhibition.

Table 1: In Vitro and In Vivo Data for SQOR Inhibition (primarily via STI1, a derivative of this compound)

ParameterCell Line / ModelConditionResultCitation
IC₅₀ Recombinant human SQORIn vitro enzyme assay30 nM (for this compound)[1][2][3][4][5]
Hypertrophy Attenuation H9c2 cellsIsoproterenol-induced hypertrophySignificant mitigation of the increase in cell surface area with 10.5 μM STI1.[1]
Hypertrophy Attenuation Neonatal rat ventricular myocytes (NRVMs)Angiotensin II or isoproterenol-induced hypertrophySignificant attenuation or complete blockage of the increase in cell size.[1]
In Vivo Efficacy Mouse model of heart failure (Transverse Aortic Constriction)Daily IP administration of STI1 (10 mg/kg)Mitigated cardiomegaly, pulmonary congestion, and left ventricle dilation; improved survival.[1][2][3]
GYY4137: A Versatile H₂S Donor with Anti-Cancer Properties

GYY4137 has been extensively studied for its biological activities, particularly its anti-cancer effects. It induces cell cycle arrest and apoptosis in a variety of cancer cell lines while showing minimal toxicity to normal cells[6][7][8].

Table 2: In Vitro Anti-Cancer Activity of GYY4137

Cell LineCancer TypeIC₅₀ (µM)EffectCitation
MCF-7Breast Adenocarcinoma337.1 ± 15.4Cell cycle arrest (G₂/M), apoptosis[6][7]
HL-60Promyelocytic Leukemia389.3 ± 16.8Cell proliferation reduction[6][7]
MV4-11Acute Myeloid Leukemia341.8 ± 21.2Cell proliferation reduction[6][7]
HeLaCervical CancerConcentration-dependent killingCell death[6][7][8]
HCT-116Colorectal CarcinomaConcentration-dependent killingCell death[6][7][8]
Hep G2Hepatocellular CarcinomaConcentration-dependent killing; Inhibition of STAT3Apoptosis, cell cycle arrest[6][7][8][9]
U2OSOsteosarcomaConcentration-dependent killingCell death[6][7][8]
Caco-2Colorectal AdenocarcinomaSignificant viability decrease at 500 µM and 1000 µMS-G₂/M cell cycle arrest, apoptosis, necrosis[10]
MDA-MB-231Breast CancerIC₅₀ > 66,000 µM (alone); potentiates paclitaxelIncreased apoptosis with paclitaxel[10]
JIMT1Breast CancerIC₅₀ > 34,500 µM (alone); potentiates paclitaxelPotentiates paclitaxel[10]
HCT116, SW620, DLD1Colorectal CarcinomaPotentiates paclitaxelIncreased apoptosis with paclitaxel[11]

Table 3: In Vivo Anti-Cancer Efficacy of GYY4137

Animal ModelCancer Cell LineDosageOutcomeCitation
SCID MiceHL-60 (Leukemia)100-300 mg/kg/day for 14 daysSignificant dose-related inhibition of tumor growth (52.5% reduction at 300 mg/kg)[1][6][7]
SCID MiceMV4-11 (Leukemia)100-300 mg/kg/day for 14 daysSignificant dose-related inhibition of tumor growth (55.3% reduction at 300 mg/kg)[1][6][7]
Nude MiceHepG2 (Hepatocellular Carcinoma)Not specifiedSignificantly inhibited tumor growth[9]

Impact on Key Signaling Pathways

Both compounds are known to modulate critical cellular signaling pathways, primarily through the regulation of H₂S levels.

NRF2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a key transcription factor that regulates the expression of antioxidant proteins. H₂S is a known activator of the NRF2 pathway.

  • GYY4137: As an H₂S donor, GYY4137 has been shown to activate the NRF2 pathway, leading to the upregulation of antioxidant enzymes. This contributes to its cytoprotective effects.

GYY4137 GYY4137 H2S H₂S GYY4137->H2S releases KEAP1 KEAP1 H2S->KEAP1 Sulfhydrates NRF2 NRF2 KEAP1->NRF2 Inhibits (degradation) ARE Antioxidant Response Element (ARE) NRF2->ARE Translocates to nucleus and binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

GYY4137-mediated activation of the NRF2 pathway.

  • This compound: By inhibiting SQOR and increasing endogenous H₂S, this compound is also expected to activate the NRF2 pathway, although direct experimental evidence for this compound is less abundant.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. H₂S has been shown to inhibit NF-κB activation.

  • GYY4137: GYY4137 has been demonstrated to inhibit the activation of NF-κB, contributing to its anti-inflammatory properties.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB (p50/p65) IκBα->NF_kB Releases Inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Inflammatory_Genes Translocates to nucleus and activates GYY4137 GYY4137 H2S H₂S GYY4137->H2S releases H2S->IKK Inhibits

Inhibition of the NF-κB pathway by GYY4137.

  • This compound: The resulting increase in endogenous H₂S from SQOR inhibition by this compound would be expected to similarly lead to the inhibition of the NF-κB pathway.

Experimental Protocols

H₂S Release from GYY4137 (Methylene Blue Assay)

This protocol is a common method for quantifying H₂S release from donor compounds.

  • Sample Preparation: Incubate GYY4137 at the desired concentration in a relevant buffer or cell culture medium at 37°C.

  • Trapping H₂S: At various time points, collect aliquots of the solution and add them to a zinc acetate solution (1% w/v) to trap H₂S as zinc sulfide (ZnS).

  • Color Development: Add N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl, followed by ferric chloride in 1.2 M HCl. This reaction forms methylene blue in the presence of sulfide.

  • Quantification: Measure the absorbance of the resulting solution at 665-675 nm. The concentration of H₂S is determined by comparing the absorbance to a standard curve prepared with known concentrations of NaHS[12][13].

SQOR Inhibition Assay

This assay is used to determine the inhibitory potential of compounds like this compound against SQOR.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human SQOR, a water-soluble coenzyme Q analog (e.g., CoQ₁), and a sulfane sulfur acceptor (e.g., sulfite) in a suitable buffer.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixture.

  • Initiation: Start the reaction by adding the substrate, H₂S (e.g., from a Na₂S solution).

  • Quenching: After a defined incubation period, quench the reaction.

  • Detection: The activity of SQOR is determined by measuring the reduction of a reporter molecule, such as 2,6-dichlorophenolindophenol (DCIP), which is reduced by the product of the SQOR reaction[2]. The decrease in the rate of DCIP reduction in the presence of the inhibitor is used to calculate the IC₅₀.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the effect of compounds on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or GYY4137 for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.

Western Blot for NRF2 Activation

This protocol is used to assess the activation of the NRF2 pathway by measuring the levels of NRF2 protein.

  • Cell Lysis: After treating cells with the compound of interest, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for NRF2. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to NRF2 indicates its protein level. An increase in NRF2 levels suggests pathway activation[14][15][16][17].

NF-κB Activation Assay (ELISA-based)

This assay measures the activation of NF-κB by quantifying the amount of activated NF-κB (typically the p65 subunit) in nuclear extracts.

  • Nuclear Extraction: Following cell treatment, perform a nuclear extraction to isolate the nuclear proteins.

  • ELISA Plate Setup: Use an ELISA plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

  • Binding: Add the nuclear extracts to the wells and incubate to allow activated NF-κB to bind to the oligonucleotide.

  • Detection: Add a primary antibody specific for the NF-κB p65 subunit, followed by a secondary antibody conjugated to an enzyme.

  • Substrate Addition: Add a colorimetric substrate and measure the absorbance. The intensity of the color is proportional to the amount of activated NF-κB[18][19][20].

Conclusion

This compound and GYY4137 provide researchers with powerful and complementary tools to investigate the multifaceted roles of hydrogen sulfide. GYY4137 offers a reliable method for introducing exogenous H₂S in a controlled manner, proving particularly useful in studies where a direct and sustained supply of H₂S is required. Its well-documented anti-cancer effects highlight its therapeutic potential.

This compound, on the other hand, represents a more nuanced approach by modulating endogenous H₂S levels. As a potent SQOR inhibitor, it allows for the study of the physiological consequences of elevated endogenous H₂S. While more direct research on this compound is needed, the promising results from its derivative, STI1, in preclinical models of heart failure suggest that SQOR inhibition is a viable therapeutic strategy.

The choice between these two compounds will depend on the specific research question. For studies investigating the effects of exogenous H₂S or exploring its therapeutic potential as a standalone agent, GYY4137 is an excellent choice. For researchers aiming to understand the regulation of endogenous H₂S metabolism and its downstream signaling, this compound provides a valuable pharmacological tool. The comparative analysis presented in this guide aims to assist researchers in making an informed decision for their experimental designs.

References

A Comparative Analysis of the Cardioprotective Effects of HTS07545 and Diallyl Trisulfide (DATS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardioprotective effects of two compounds operating within the hydrogen sulfide (H₂S) signaling pathway: HTS07545, a potent inhibitor of sulfide:quinone oxidoreductase (SQOR), and Diallyl Trisulfide (DATS), a natural organosulfur compound and H₂S donor found in garlic. While both compounds modulate H₂S bioavailability, they do so through distinct mechanisms, offering different therapeutic strategies for cardioprotection.

Executive Summary

Diallyl Trisulfide (DATS) is a well-studied H₂S donor with demonstrated cardioprotective effects across various preclinical models, including ischemia-reperfusion injury, metabolic syndrome, and diabetic cardiomyopathy. Its protective actions are attributed to its ability to release H₂S, leading to antioxidant, anti-inflammatory, and anti-apoptotic effects.

This compound, in contrast, is a potent and specific inhibitor of sulfide:quinone oxidoreductase (SQOR), the primary enzyme responsible for mitochondrial H₂S catabolism. By inhibiting SQOR, this compound is designed to increase the intracellular concentration of endogenous H₂S. Direct experimental data on the cardioprotective effects of this compound is currently limited. However, studies on its structurally related and more soluble derivative, STI1, have shown significant promise in a preclinical model of heart failure.

This guide will delve into the mechanisms of action, present available experimental data, and provide detailed experimental protocols for both compounds to facilitate a clear comparison for research and drug development purposes.

Mechanisms of Action

The cardioprotective effects of both this compound and DATS converge on the modulation of hydrogen sulfide (H₂S), a critical signaling molecule in the cardiovascular system. However, their approaches to increasing H₂S bioavailability are fundamentally different.

Diallyl Trisulfide (DATS): The Exogenous H₂S Donor

DATS functions as an exogenous source of H₂S. Upon administration, it undergoes metabolism, leading to the release of H₂S. This liberated H₂S can then exert its protective effects through various signaling pathways.

DATS_Mechanism DATS Diallyl Trisulfide (DATS) Metabolism Metabolism DATS->Metabolism Administration H2S Hydrogen Sulfide (H₂S) Metabolism->H2S Release Cardioprotection Cardioprotection H2S->Cardioprotection Initiates

DATS as an exogenous H₂S donor.

This compound: The Inhibitor of H₂S Metabolism

This compound takes an indirect approach by targeting the primary enzyme responsible for H₂S degradation, sulfide:quinone oxidoreductase (SQOR). By inhibiting SQOR, this compound prevents the breakdown of endogenously produced H₂S, leading to its accumulation and enhanced signaling.

HTS07545_Mechanism Endogenous_H2S Endogenous H₂S Production SQOR Sulfide:quinone oxidoreductase (SQOR) Endogenous_H2S->SQOR Increased_H2S Increased Intracellular H₂S H2S_Degradation H₂S Degradation SQOR->H2S_Degradation This compound This compound This compound->SQOR Inhibits Cardioprotection Cardioprotection Increased_H2S->Cardioprotection

This compound inhibits H₂S degradation.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and DATS. It is important to note the disparity in the volume of research, with significantly more data available for DATS.

Table 1: In Vitro Efficacy

ParameterThis compoundDiallyl Trisulfide (DATS)Reference
Target Sulfide:quinone oxidoreductase (SQOR)H₂S Donor[1]
IC₅₀ 30 nMNot Applicable[1]
Cell Line H9c2 CardiomyoblastsH9c2 Cardiomyoblasts
Effect Data for derivative STI1: Attenuates isoproterenol-induced hypertrophyAttenuates high glucose-induced apoptosis

Note: Data for this compound is limited. The anti-hypertrophic effect is reported for its derivative, STI1.

Table 2: In Vivo Cardioprotective Effects

ParameterThis compound (via STI1 derivative)Diallyl Trisulfide (DATS)Reference
Animal Model Mouse model of heart failure (Transverse Aortic Constriction)Rat model of Metabolic Syndrome with Ischemia/Reperfusion
Dosage 10 mg/kg/day (STI1)40 mg/kg every other day[2]
Key Findings - Improved survival- Preserved cardiac function- Mitigated cardiomegaly and pulmonary congestion- Increased serum H₂S levels- Improved cardiac function- Reduced infarct size- Decreased apoptosis[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the cardioprotective effects of these compounds.

In Vivo Myocardial Ischemia-Reperfusion (I/R) Injury Model (as applied to DATS)

This protocol is a standard method to assess cardioprotection against I/R injury.

  • Animal Model: Male Wistar rats are commonly used.

  • Drug Administration: DATS (e.g., 40 mg/kg) or vehicle is administered orally for a specified period (e.g., 3 weeks) prior to the I/R procedure.[2]

  • Surgical Procedure:

    • Anesthetize the animal.

    • Perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery for a period of ischemia (e.g., 30 minutes).

    • Remove the ligature to allow for reperfusion (e.g., 120 minutes).

  • Assessment of Cardioprotection:

    • Infarct Size Measurement: At the end of reperfusion, the heart is excised, and the area at risk and infarct size are determined using staining techniques (e.g., Evans blue and TTC staining).

    • Cardiac Function: Hemodynamic parameters such as left ventricular developed pressure (LVDP) and the maximum rate of pressure rise and fall (±dP/dt) are monitored throughout the experiment using a pressure transducer inserted into the left ventricle.

    • Biochemical Analysis: Blood samples can be collected to measure cardiac injury markers (e.g., troponin I). Heart tissue can be harvested for molecular analysis (e.g., Western blotting for apoptotic and signaling proteins).

IR_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Analysis Animal_Model Animal Selection (e.g., Wistar Rat) Drug_Admin Drug Administration (DATS or Vehicle) Animal_Model->Drug_Admin Anesthesia Anesthesia Drug_Admin->Anesthesia Surgery Thoracotomy & LAD Ligation Anesthesia->Surgery Ischemia Ischemia (e.g., 30 min) Surgery->Ischemia Reperfusion Reperfusion (e.g., 120 min) Ischemia->Reperfusion Infarct_Size Infarct Size Measurement (TTC Staining) Reperfusion->Infarct_Size Cardiac_Function Cardiac Function Assessment (Hemodynamics) Reperfusion->Cardiac_Function Biochemical Biochemical Analysis (Troponin, Western Blot) Reperfusion->Biochemical

Workflow for in vivo I/R injury study.
In Vitro Cardiomyocyte Hypertrophy Assay (as applied to STI1, a derivative of this compound)

This assay is used to assess the anti-hypertrophic potential of a compound.

  • Cell Culture: H9c2 rat cardiomyoblasts or neonatal rat ventricular myocytes (NRVMs) are cultured under standard conditions.

  • Induction of Hypertrophy: Cells are treated with a hypertrophic agonist such as isoproterenol or angiotensin II.

  • Drug Treatment: Cells are co-treated with the test compound (e.g., STI1) at various concentrations.

  • Assessment of Hypertrophy:

    • Cell Size Measurement: After a defined incubation period, cells are fixed and stained. The cell surface area is measured using microscopy and image analysis software.

    • Gene Expression Analysis: RNA is extracted from the cells, and the expression of hypertrophic markers (e.g., ANP, BNP) is quantified using real-time PCR.

    • Protein Analysis: Protein levels of signaling molecules involved in hypertrophy can be assessed by Western blotting.

Signaling Pathways

The cardioprotective effects of both DATS and SQOR inhibition by this compound are mediated through the downstream effects of increased H₂S.

Signaling_Pathways cluster_compounds H₂S Modulators cluster_effects Downstream Cardioprotective Effects DATS DATS (H₂S Donor) Increased_H2S Increased H₂S Bioavailability DATS->Increased_H2S This compound This compound (SQOR Inhibitor) This compound->Increased_H2S Antioxidant Antioxidant Effects (↑ Nrf2, ↑ GSH) Increased_H2S->Antioxidant Anti_Apoptotic Anti-Apoptotic Effects (↓ Caspase-3, ↑ Bcl-2/Bax) Increased_H2S->Anti_Apoptotic Anti_Inflammatory Anti-Inflammatory Effects (↓ NF-κB) Increased_H2S->Anti_Inflammatory Mitochondrial Mitochondrial Protection (↓ ROS, ↓ mPTP opening) Increased_H2S->Mitochondrial

Converging signaling of this compound and DATS.

Conclusion

DATS and this compound represent two distinct and promising strategies for leveraging the cardioprotective effects of hydrogen sulfide. DATS, as a direct H₂S donor, has a substantial body of evidence supporting its efficacy in various preclinical models of cardiac injury. Its natural origin may also be an advantage for certain research and development avenues.

This compound, as a potent SQOR inhibitor, offers a novel mechanism to enhance endogenous H₂S signaling. While direct evidence for its cardioprotective effects is still emerging, the promising results from its derivative, STI1, in a heart failure model suggest that SQOR inhibition is a valid and potentially powerful therapeutic approach.

For researchers and drug development professionals, the choice between these two compounds will depend on the specific research question and therapeutic goals. DATS provides a well-validated tool for studying the effects of exogenous H₂S, while this compound and other SQOR inhibitors represent a frontier in the development of novel cardioprotective agents that modulate endogenous signaling pathways. Further research, particularly direct comparative studies, is warranted to fully elucidate the relative merits of these two approaches.

References

The Evolution of a Cardioprotective Agent: Correlating In Vitro and In Vivo Activity of the SQOR Inhibitor HTS07545

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the initial screening hit HTS07545 and its optimized in vivo candidate, STI1, against established therapeutic strategies for heart failure.

This guide provides a detailed comparison of the sulfide:quinone oxidoreductase (SQOR) inhibitor this compound and its journey from a high-throughput screening (HTS) hit to a viable in vivo candidate, STI1. We will objectively compare the performance of these compounds, supported by experimental data, and contextualize their potential therapeutic application against a standard-of-care treatment for heart failure. This analysis is intended for researchers, scientists, and drug development professionals interested in the preclinical development of novel cardioprotective agents.

From High-Throughput Screen to Preclinical Candidate: A Tale of Two Compounds

This compound was identified as a potent inhibitor of SQOR, an enzyme that plays a critical role in regulating the levels of the cardioprotective signaling molecule hydrogen sulfide (H₂S).[1] While exhibiting excellent in vitro potency, this compound possessed unfavorable physicochemical properties that limited its potential for in vivo applications.[1] This led to a focused medicinal chemistry effort to optimize the initial hit, resulting in the development of STI1 (also referred to as compound 19), a derivative with retained potency and significantly improved drug-like characteristics.[2][3]

Data Presentation: In Vitro and In Vivo Performance

The following tables summarize the quantitative data for this compound and STI1, providing a clear comparison of their in vitro and in vivo profiles. For in vivo comparison, a representative standard-of-care therapy for heart failure, an ACE inhibitor, is included to provide clinical context.

Table 1: In Vitro Profile of SQOR Inhibitors

CompoundTargetIC₅₀ (nM)cLogPAqueous SolubilityKey In Vitro Effect
This compound SQOR30[3]> 5[1]Poor[1]N/A (not tested in cellular assays)
STI1 SQOR29[1][3]3.0[1]Improved[1]Attenuated cardiomyocyte hypertrophy[1]

Table 2: In Vivo Profile of Cardioprotective Agents

CompoundAnimal ModelKey Efficacy EndpointsAdministration Route
STI1 Mouse (Transverse Aortic Constriction)Improved survival, preserved cardiac function, mitigated cardiomegaly and pulmonary congestion.[1]Intraperitoneal (IP)
ACE Inhibitor (e.g., Enalapril) Mouse/Rat (various heart failure models)Reduced cardiac hypertrophy, improved cardiac function, decreased fibrosis.Oral/IP

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and a comprehensive understanding of the presented data.

In Vitro Assays

1. SQOR Enzyme Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human SQOR. The assay follows the reduction of a coenzyme Q analog, CoQ₁, spectrophotometrically.[4]

  • Procedure:

    • Recombinant human SQOR is incubated with the test compound (e.g., this compound, STI1) at various concentrations in a buffer containing a water-soluble coenzyme Q derivative (CoQ₁) and sulfite.[1]

    • The reaction is initiated by the addition of H₂S.[1]

    • The reaction is quenched after a specific time (e.g., 60 seconds) by the addition of formaldehyde and N-ethylmaleimide.[1]

    • A colorimetric reagent, 2,6-dichlorophenolindophenol (DCIP), is added, and the absorbance is measured to determine the amount of reduced CoQ₁.[1]

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

2. Cardiomyocyte Hypertrophy Assay

  • Principle: This cell-based assay assesses the ability of a compound to prevent the enlargement of cardiomyocytes induced by a hypertrophic stimulus, such as isoproterenol.[1]

  • Procedure:

    • Neonatal rat ventricular myocytes (NRVMs) or H9c2 cells are cultured in appropriate media.

    • Cells are pre-treated with the test compound (e.g., STI1) for a specified duration.[1]

    • Hypertrophy is induced by adding isoproterenol to the culture medium.[1]

    • After an incubation period (e.g., 48 hours), cells are fixed and stained to visualize the actin cytoskeleton and nuclei.[1]

    • Cell surface area is measured using imaging software, and the data is analyzed to determine the effect of the compound on hypertrophy.[1]

In Vivo Model

1. Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure

  • Principle: The TAC model is a widely used surgical procedure in mice that induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure, mimicking aspects of human hypertensive heart disease.[5]

  • Procedure:

    • Mice are anesthetized, and a surgical plane is maintained throughout the procedure.[3]

    • A partial sternotomy is performed to expose the aortic arch.[5]

    • A suture is passed around the transverse aorta between the innominate and left carotid arteries.[5]

    • A blunted needle of a specific gauge (e.g., 27-gauge) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.[5]

    • The needle is then quickly removed, creating a standardized constriction of the aorta.[5]

    • The chest and skin are closed, and the animals are allowed to recover.

    • Sham-operated animals undergo the same procedure without the aortic constriction.

    • Drug treatment (e.g., STI1 or vehicle) is initiated as per the study design, and cardiac function is monitored over time using techniques such as echocardiography.[1]

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams were created using the DOT language.

SQOR_Pathway cluster_Mitochondria Mitochondrial Matrix cluster_Inhibition Therapeutic Intervention H2S Hydrogen Sulfide (H₂S) SQOR SQOR H2S->SQOR Metabolized by Persulfides Protein Persulfidation H2S->Persulfides Activates CoQ Coenzyme Q SQOR->CoQ Reduces ETC Electron Transport Chain CoQ->ETC Cardioprotection Cardioprotection Persulfides->Cardioprotection This compound This compound / STI1 This compound->SQOR Inhibits

Caption: SQOR Signaling in Cardioprotection.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation HTS High-Throughput Screen Hit_ID Hit Identification (this compound) HTS->Hit_ID Lead_Op Lead Optimization Hit_ID->Lead_Op InVivo_Cand In Vivo Candidate (STI1) Lead_Op->InVivo_Cand Enzyme_Assay SQOR Inhibition Assay InVivo_Cand->Enzyme_Assay Cell_Assay Cardiomyocyte Hypertrophy Assay InVivo_Cand->Cell_Assay TAC_Model TAC Mouse Model InVivo_Cand->TAC_Model Proceed to In Vivo Efficacy_Study Efficacy Study TAC_Model->Efficacy_Study Data_Analysis Data Analysis Efficacy_Study->Data_Analysis

Caption: Drug Discovery Workflow for SQOR Inhibitors.

Correlation and Conclusion

The journey from this compound to STI1 exemplifies a successful lead optimization campaign where in vitro potency was maintained while crucial physicochemical properties were improved to enable in vivo studies. The in vitro anti-hypertrophic activity of STI1 in cardiomyocytes correlated well with its in vivo efficacy in a pressure-overload model of heart failure.[1] This demonstrates a strong in vitro-in vivo correlation (IVIVC), a critical aspect of successful drug development.

The data presented herein highlight the potential of SQOR inhibition as a novel therapeutic strategy for heart failure. STI1, as a first-in-class inhibitor with demonstrated in vivo efficacy, represents a significant advancement in this area. Further preclinical development, including comprehensive toxicology and pharmacokinetic studies, will be necessary to determine its potential for clinical translation. This guide provides a foundational comparison to aid researchers in understanding the landscape of SQOR inhibition and its promising role in cardiovascular medicine.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of HTS07545

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Responsible Disposal of the Potent SQOR Inhibitor HTS07545.

The proper disposal of potent, research-grade chemicals is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential logistical and safety information for the disposal of this compound (CAS No. 118666-03-8), a potent sulfide:quinone oxidoreductase (SQOR) inhibitor.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous chemical. The following procedures are based on best practices for the disposal of hazardous laboratory chemicals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Hand Protection Wear chemical-resistant gloves (e.g., nitrile).
Eye Protection Use safety glasses or goggles.
Skin and Body A standard lab coat is required to protect from spills.
Respiratory If handling the powder form outside of a chemical fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.

Step-by-Step Disposal Protocol

Disposal of this compound must be managed as hazardous chemical waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4] Evaporation in a fume hood is not a permissible disposal method.[3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, tubes, and gloves), in a designated, leak-proof hazardous waste container.[5] This container must be clearly labeled as "Hazardous Waste" and specify the contents.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and chemically compatible container.[6] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The container must be kept tightly closed except when adding waste.[4][6]

2. Container Labeling:

  • All hazardous waste containers must be accurately labeled.[6][7][8] The label should include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound".

    • The CAS number: "118666-03-8".

    • An estimate of the concentration and volume.

    • The date of accumulation.

    • The name of the principal investigator or lab contact.

3. Storage:

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9][10]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][9]

  • Ensure secondary containment for all liquid waste containers to prevent spills.[4][6]

  • Segregate the this compound waste from incompatible materials.[4][8][11]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4][10]

  • Do not attempt to transport hazardous waste outside of the laboratory.

Decontamination Procedures

  • Glassware: Submerge contaminated glassware in a suitable decontamination solution. The first rinseate from chemically contaminated glassware must be collected as hazardous waste.[6]

  • Surfaces: Decontaminate work surfaces by scrubbing with an appropriate solvent (e.g., ethanol or isopropanol) and absorbents. All materials used for decontamination and spill cleanup are considered hazardous waste and must be disposed of accordingly.

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

Figure 1. This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Solid & Liquid Waste ppe->segregate container Use Designated Labeled, Leak-proof Containers segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa containment Ensure Secondary Containment for Liquids saa->containment ehs Contact EHS for Pickup containment->ehs end End: Waste Removed by Professionals ehs->end

Caption: This workflow diagram outlines the essential steps for the safe and compliant disposal of this compound waste, from initial identification to final removal by authorized personnel.

Regulatory Compliance

The disposal of hazardous chemical waste is regulated by federal, state, and local agencies, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][11] Adherence to these regulations and your institution's specific policies is mandatory. Always consult with your EHS department for guidance.

References

Standard Operating Procedure: Handling and Safety for Novel Chemical Compound HTS07545

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general framework for handling potentially hazardous, novel chemical compounds. The substance "HTS07545" does not have publicly available safety data. This guidance is a template and must be supplemented with the official Safety Data Sheet (SDS) for this compound once it is available. Always prioritize the specific recommendations provided in the SDS for your compound.

This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals. It provides essential safety and logistical information to establish safe handling, operational, and disposal plans for novel chemical entities.

Immediate Safety and Hazard Assessment

Before handling this compound, a thorough risk assessment is mandatory. In the absence of specific data, treat the compound as potentially hazardous. The following table summarizes the minimum personal protective equipment (PPE) required based on the compound's physical form.

Table 1: Personal Protective Equipment (PPE) Requirements
Physical Form of this compoundEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Solid/Powder Certified chemical fume hood or ventilated balance enclosure.Nitrile or neoprene gloves (double-gloving recommended).ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.N95 respirator or higher, based on risk assessment.Full-coverage lab coat, closed-toe shoes.
Liquid/Solution Certified chemical fume hood.Nitrile or neoprene gloves (double-gloving recommended).Chemical splash goggles and a face shield if there is a splash hazard.Use in a well-ventilated area. Respirator may be required based on volatility and toxicity.Chemical-resistant lab coat or apron, closed-toe shoes.

Operational Handling and Experimental Workflow

Safe handling practices are paramount to minimize exposure risk. The following workflow outlines the key steps for preparing and using this compound in a typical laboratory experiment.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment Phase prep_ppe 1. Don PPE weigh 2. Weigh Compound in Ventilated Enclosure prep_ppe->weigh Proceed dissolve 3. Dissolve in Solvent in Fume Hood weigh->dissolve Transfer add_to_assay 4. Add Compound to Assay dissolve->add_to_assay Execute Experiment incubate 5. Incubate as per Protocol add_to_assay->incubate Time-dependent analyze 6. Analyze Results incubate->analyze Data Collection decontaminate 7. Decontaminate Work Area analyze->decontaminate Complete Experiment dispose 8. Dispose of Waste decontaminate->dispose Segregate doff_ppe 9. Doff PPE dispose->doff_ppe Final Step

Figure 1. A generalized workflow for the safe handling of this compound from preparation to disposal.

Experimental Protocol: General Procedure for Cell-Based Assays
  • Preparation of Stock Solution:

    • Don all required PPE as specified in Table 1.

    • Weigh the required amount of this compound powder inside a ventilated balance enclosure or chemical fume hood.

    • In a chemical fume hood, dissolve the weighed compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Working Solution:

    • Perform serial dilutions of the stock solution with cell culture media to achieve the desired final concentrations for the experiment.

  • Cell Treatment:

    • Add the working solutions of this compound to the appropriate wells of a cell culture plate containing the cells of interest.

    • Include appropriate controls (e.g., vehicle control, positive control).

  • Incubation and Analysis:

    • Incubate the treated cells for the time specified in the experimental protocol.

    • Following incubation, perform the relevant assay to measure the biological response (e.g., cell viability, protein expression).

Emergency Procedures and Spill Management

Immediate and correct response to an emergency is critical. The following decision tree outlines the steps to take in the event of an accidental exposure or spill.

emergency_procedure cluster_exposure Personnel Exposure cluster_spill Spill Containment start Emergency Event (Spill or Exposure) exposure_type Type of Event? start->exposure_type skin Skin Contact: Remove contaminated clothing. Flush with water for 15 min. exposure_type->skin Exposure eye Eye Contact: Flush with eyewash for 15 min. exposure_type->eye Exposure inhalation Inhalation: Move to fresh air. exposure_type->inhalation Exposure spill_size Spill Size? exposure_type->spill_size Spill seek_medical Seek Immediate Medical Attention. Bring SDS. skin->seek_medical eye->seek_medical inhalation->seek_medical small_spill Small Spill: Absorb with inert material. Clean area. spill_size->small_spill Minor large_spill Large Spill: Evacuate area. Alert safety officer. spill_size->large_spill Major dispose_waste Dispose of waste as hazardous material. small_spill->dispose_waste large_spill->dispose_waste

Figure 2. Decision tree for emergency response to an this compound spill or personnel exposure.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal.

Table 2: Waste Disposal Guidelines
Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed hazardous waste container.Segregate from other waste streams. Arrange for pickup by certified hazardous waste disposal service.
Liquid Waste Labeled, sealed, and chemically compatible hazardous waste container.Do not dispose of down the drain. Segregate aqueous and organic waste if necessary.
Contaminated Sharps Puncture-proof sharps container.Dispose of as hazardous sharps waste.
Contaminated PPE Labeled, sealed hazardous waste bag or container.Dispose of as solid hazardous waste.

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